Methyl 4-amino-6-indolecarboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6;/h2-5,12H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYUVWSZONRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride
Introduction
Methyl 4-amino-6-indolecarboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Indole scaffolds are prevalent in a vast array of biologically active molecules and natural products.[1][2] This particular derivative, with its amino and carboxylate functionalities, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.
This guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and supported by analytical data to ensure scientific integrity.
Synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride
The synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride is a multi-step process that begins with a suitable precursor and involves the strategic formation of the indole ring, followed by functional group manipulations. A common and effective approach involves the reductive cyclization of a nitro-substituted aromatic precursor.
Synthetic Strategy Overview
A robust synthetic route to the target compound often commences with a substituted nitroarene. The indole ring system can be constructed through various classical methods such as the Bartoli, Leimgruber-Batcho, or Reissert syntheses.[1][2][3] A particularly relevant strategy involves the palladium-catalyzed reductive cyclization of a β-nitrostyrene derivative, which can be formed from a corresponding nitrobenzaldehyde.[4] An alternative and widely used method is the reduction of a nitro group to an amine, which can then be further manipulated to form the indole ring.[5][6]
The chosen pathway for this guide involves the catalytic reduction of a nitro-substituted indole precursor. This method is often preferred due to its efficiency and the commercial availability of starting materials.
Caption: Synthetic workflow for Methyl 4-amino-6-indolecarboxylate hydrochloride.
Experimental Protocol: Synthesis
Step 1: Reduction of Methyl 4-nitro-1H-indole-6-carboxylate
The initial and critical step is the reduction of the nitro group on the indole ring to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this transformation.[7] Alternatively, metal-mediated reductions, such as with iron in the presence of an acid or ammonium chloride, are also widely employed and offer a cost-effective option.[7][8]
Protocol using Catalytic Hydrogenation:
-
In a suitable reaction vessel, dissolve Methyl 4-nitro-1H-indole-6-carboxylate in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or bubble hydrogen gas through the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-1H-indole-6-carboxylate.
Step 2: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt. This not only enhances the stability of the compound but can also aid in its purification and handling.
Protocol:
-
Dissolve the crude Methyl 4-amino-1H-indole-6-carboxylate in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold solvent to remove any impurities.
-
Dry the product under vacuum to yield Methyl 4-amino-6-indolecarboxylate hydrochloride as a solid.
Characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 g/mol |
| Appearance | Solid |
| CAS Number | 1235138-34-7[9] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 4-amino-6-indolecarboxylate hydrochloride is expected to show distinct signals for the aromatic protons of the indole ring, the amino group proton, the N-H proton of the indole, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their positions and neighboring protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule.[10][11][12] The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon provide definitive evidence for the compound's structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15][16] The FTIR spectrum of Methyl 4-amino-6-indolecarboxylate hydrochloride will exhibit characteristic absorption bands for:
-
N-H stretching: The N-H bonds of the amino group and the indole ring will show characteristic stretching vibrations.
-
C=O stretching: The carbonyl group of the methyl ester will have a strong absorption band.
-
C-N stretching: The C-N bond of the amino group will also be visible.
-
Aromatic C-H and C=C stretching: These will appear in the aromatic region of the spectrum.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of Methyl 4-amino-6-indolecarboxylate hydrochloride will show a molecular ion peak (M+) corresponding to the mass of the free base (Methyl 4-amino-1H-indole-6-carboxylate), and the fragmentation pattern can provide further structural information.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound. A sharp, single peak in the HPLC chromatogram indicates a high degree of purity.
Experimental Protocol: Characterization
Caption: Workflow for the characterization of the synthesized compound.
1. NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process and analyze the spectra to assign the signals to the respective protons and carbons.
2. FTIR Spectroscopy:
-
Prepare a sample by mixing a small amount of the compound with KBr powder and pressing it into a pellet, or by using an ATR (Attenuated Total Reflectance) accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
3. Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.
4. HPLC:
-
Prepare a dilute solution of the sample in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18).
-
Elute the sample with a suitable mobile phase and detect the components using a UV detector.
-
Assess the purity based on the peak area percentage.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions.[17][18][19][20][21] Methyl 4-amino-6-indolecarboxylate hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Applications in Drug Development
Indole derivatives are a cornerstone of medicinal chemistry due to their ability to interact with various biological targets.[1][2] Methyl 4-amino-6-indolecarboxylate hydrochloride, as a functionalized indole, is a valuable intermediate for the synthesis of a wide range of bioactive molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting enzymes, receptors, and ion channels.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and comprehensive characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride. The described methods are based on well-established chemical principles and analytical techniques, ensuring the reliable preparation and verification of this important building block. The versatility of this compound makes it a valuable asset for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
References
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Bartoli indole synthesis - Wikipedia. Available at: [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
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Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium-Phenanthroline - ElectronicsAndBooks. Available at: [Link]
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a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches - Ask this paper | Bohrium. Available at: [Link]
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Reduction of nitro compounds - Wikipedia. Available at: [Link]
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
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Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. Available at: [Link]
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. Available at: [Link]
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Catalytic reduction of 2-nitroaniline: a review - PubMed. Available at: [Link]
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Supporting information - The Royal Society of Chemistry. Available at: [Link]
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Synthesis of indole-6-carboxylic acid - PrepChem.com. Available at: [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. Available at: [Link]
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methyl 4-chloro-3-[(1-piperidinylacetyl)amino]-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride - PubChem - NIH. Available at: [Link]
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Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem. Available at: [Link]
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(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives - ResearchGate. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]
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4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
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Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]
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An In-Depth Technical Guide to Methyl 4-amino-6-indolecarboxylate Hydrochloride: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 4-amino-6-indolecarboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies for its characterization, and essential safety and handling protocols. The information herein is intended to empower researchers to effectively utilize this compound in their scientific endeavors, from early-stage discovery to translational research.
Chemical Identity and Molecular Structure
Methyl 4-amino-6-indolecarboxylate hydrochloride is the hydrochloride salt of the corresponding free base, methyl 4-amino-1H-indole-6-carboxylate. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which are often desirable properties for research and development purposes.
-
IUPAC Name: methyl 4-amino-1H-indole-6-carboxylate hydrochloride
-
CAS Number: 1235138-34-7
-
Molecular Formula: C₁₀H₁₁ClN₂O₂
-
Molecular Weight: 226.66 g/mol
Corresponding Free Base:
-
IUPAC Name: methyl 4-amino-1H-indole-6-carboxylate
-
CAS Number: 121561-15-7
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
Molecular Structure:
Caption: Chemical structure of Methyl 4-amino-6-indolecarboxylate hydrochloride.
Physicochemical Properties
Precise experimental data for the physicochemical properties of Methyl 4-amino-6-indolecarboxylate hydrochloride are not extensively reported in publicly available literature. The following table summarizes available data for the free base and a structurally related isomer, which can serve as a useful reference.
Table 1: Physicochemical Data of Methyl 4-amino-6-indolecarboxylate and a Related Isomer
| Property | Methyl 4-amino-1H-indole-6-carboxylate (Free Base) | Methyl 6-amino-4-indolecarboxylate (Isomer) |
| CAS Number | 121561-15-7 | 103956-00-9 |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol |
| Appearance | Solid | Yellow to brown solid |
| Melting Point | Not available | Not available |
| Boiling Point | 429.8 ± 25.0 °C (Predicted) | 429.8 ± 25.0 °C (Predicted) |
| Density | 1.3 ± 0.1 g/cm³ | 1.339 g/cm³ |
| pKa | Not available | 17.03 ± 0.30 (Predicted) |
| Solubility | Information not available. As a hydrochloride salt, it is expected to have higher aqueous solubility than the free base. | Information not available. |
Stability Considerations: Indole derivatives can be sensitive to light and oxidation. Therefore, it is recommended to store Methyl 4-amino-6-indolecarboxylate hydrochloride in a cool, dark, and dry place under an inert atmosphere.
Synthesis Pathway
Caption: A plausible synthetic pathway for Methyl 4-amino-6-indolecarboxylate hydrochloride.
Conceptual Synthesis Steps:
-
Synthesis of the Nitro-Indole Intermediate: This would likely begin with a suitably substituted nitrophenyl precursor, which would undergo cyclization to form the indole ring system.
-
Reduction of the Nitro Group: The nitro group on the indole ring can be reduced to an amino group using various reducing agents. Common methods include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst.
-
Formation of the Hydrochloride Salt: The final step involves treating the free base, Methyl 4-amino-6-indolecarboxylate, with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of Methyl 4-amino-6-indolecarboxylate hydrochloride.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase HPLC method would be appropriate.
Illustrative HPLC Method Development Workflow:
Caption: A general workflow for developing an HPLC method for purity analysis.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectral data for this compound is not available, related structures suggest the expected chemical shifts.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) would be a suitable ionization technique.
Applications in Research and Drug Development
The indole nucleus is a cornerstone in the design of therapeutic agents. The amino and carboxylate functionalities on this particular molecule offer versatile handles for chemical modification, making it an attractive building block for creating libraries of compounds for screening. Potential areas of application include:
-
Kinase Inhibitors: Many kinase inhibitors feature an indole core that interacts with the ATP-binding site of kinases.
-
Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents.
-
Antiviral Agents: The indole scaffold is present in several antiviral drugs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 4-amino-6-indolecarboxylate hydrochloride is not widely available, hazard information for the free base and related indole compounds provides guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Hazard Statements for Methyl 4-amino-1H-indole-6-carboxylate (Free Base):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
Methyl 4-amino-6-indolecarboxylate hydrochloride is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, characterization, and handling based on available information for structurally related molecules. Researchers are encouraged to perform their own analytical characterization to ensure the quality and suitability of this compound for their specific applications.
References
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The Royal Society of Chemistry. Supporting information. [Link]
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Chemsrc.com. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
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The Royal Society of Chemistry. Supporting information Indoles. [Link]
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PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]
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PrepChem.com. Synthesis of indole-6-carboxylic acid. [Link]
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MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
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SpectraBase. methyl 4-chloro-3-[(1-piperidinylacetyl)amino]-1H-indole-2-carboxylate. [Link]
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ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]
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PubMed Central. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. [Link]
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RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. [Link]
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PubMed Central. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. [Link]
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PubChem. 4-amino-1H-indole-6-carboxylic acid. [Link]
An In-Depth Technical Guide to Methyl 4-amino-6-indolecarboxylate Hydrochloride: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-6-indolecarboxylate hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid bicyclic scaffold, decorated with strategically placed amino and carboxylate functionalities, makes it an invaluable starting material for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, offering insights into its role in the development of novel therapeutics. The indole nucleus is a prominent feature in many natural products and pharmaceuticals, and understanding the history and synthetic accessibility of key derivatives like Methyl 4-amino-6-indolecarboxylate is crucial for the rational design of new drugs.
The Genesis of a Versatile Scaffold: Discovery and Historical Context
The specific discovery of Methyl 4-amino-6-indolecarboxylate hydrochloride is not documented in a single seminal publication. Instead, its emergence is intrinsically linked to the development of powerful synthetic methodologies for the construction of functionalized indole rings. The Leimgruber-Batcho indole synthesis , a robust and high-yielding method for preparing indoles from o-nitrotoluenes, has been a pivotal technology enabling the creation of a vast array of substituted indoles, including the title compound[1]. This synthetic route, favored for its operational simplicity and the ready availability of starting materials, has become a cornerstone of industrial and academic indole synthesis.
The historical significance of Methyl 4-amino-6-indolecarboxylate hydrochloride lies in its utility as a versatile intermediate. Its strategic placement of an amino group and a methyl ester on the indole core allows for a wide range of chemical modifications, making it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.
Chemical Properties and Characterization
A clear understanding of the physicochemical properties of Methyl 4-amino-6-indolecarboxylate and its hydrochloride salt is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₂ (free base) | [2] |
| Molecular Weight | 190.20 g/mol (free base) | [2] |
| CAS Number | 103956-00-9 (Methyl 6-amino-4-indolecarboxylate) | [2][3] |
| 121561-15-7 (Methyl 4-amino-1H-indole-6-carboxylate) | [4][5] | |
| 1235138-34-7 (Hydrochloride salt) | [6] | |
| Appearance | Solid | |
| IUPAC Name | methyl 4-amino-1H-indole-6-carboxylate | [4] |
Note: The compound is often referred to with interchangeable numbering (4-amino-6-indolecarboxylate vs. 6-amino-4-indolecarboxylate). Researchers should verify the structure based on the specific CAS number.
The Synthetic Pathway: A Step-by-Step Protocol
The synthesis of Methyl 4-amino-6-indolecarboxylate is most effectively achieved through a modified Leimgruber-Batcho approach. The following protocol is a representative example based on published procedures[7][8][9].
Experimental Protocol: Synthesis of Methyl 4-amino-1H-indole-6-carboxylate
Step 1: Formation of the Enamine Intermediate
-
To a solution of methyl 4-methyl-3,5-dinitrobenzoate in a suitable solvent (e.g., 1,4-dioxane), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under microwave irradiation or conventional heating until the starting material is consumed (monitoring by TLC or LC-MS is recommended).
-
Remove the solvent in vacuo to yield the crude enamine intermediate, methyl 4-[(E)-2-(dimethylamino)ethenyl]-3,5-dinitrobenzoate. This intermediate can often be used in the next step without further purification.
Step 2: Reductive Cyclization to the Indole
-
Dissolve the crude enamine intermediate in methanol.
-
Add a palladium on charcoal catalyst (10% w/w, 50% wet).
-
Stir the resulting mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for several hours at room temperature.
-
Upon completion of the reaction, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Methyl 4-amino-1H-indole-6-carboxylate as a solid.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Methyl 4-amino-1H-indole-6-carboxylate in a suitable solvent such as methanol or diethyl ether.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or methanol) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield Methyl 4-amino-6-indolecarboxylate hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The true value of Methyl 4-amino-6-indolecarboxylate hydrochloride lies in its application as a versatile building block for the synthesis of biologically active molecules. Its bifunctional nature allows for diverse derivatization at both the amino and ester groups, enabling the exploration of extensive chemical space.
Kinase Inhibitors
The indole scaffold is a well-established "privileged structure" in the design of kinase inhibitors[10]. The nitrogen atom of the indole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. Methyl 4-amino-6-indolecarboxylate serves as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting Checkpoint Kinase 1 (Chek1), which is a crucial regulator of the cell cycle and a target for cancer therapy[11]. The amino group can be used to introduce various side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Serotonin Receptor Modulators
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major class of drug targets for the treatment of a wide range of central nervous system disorders, including depression, anxiety, and psychosis[1][12][13][14]. The indole core of serotonin itself makes indole derivatives prime candidates for interacting with these receptors. Methyl 4-amino-6-indolecarboxylate provides a convenient starting point for the synthesis of novel serotonin receptor modulators. The amino and ester functionalities can be modified to fine-tune the affinity and selectivity for different 5-HT receptor subtypes.
Inhibitors of Protein-Protein Interactions
Targeting protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. Methyl 4-amino-6-indolecarboxylate has been utilized in the development of inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers[15]. By serving as a scaffold to which other chemical moieties are attached, it enables the creation of molecules that can disrupt the interaction of Mcl-1 with its pro-apoptotic binding partners, thereby inducing cancer cell death.
Other Therapeutic Areas
The utility of this building block extends to other therapeutic areas as well. It has been employed in the synthesis of:
-
Galectin-3 inhibitors: These have potential applications in the treatment of fibrosis and cancer[16].
-
Fluorescent nucleoside analogues: These are valuable tools for studying DNA and RNA structure and function[7][8].
Conclusion
Methyl 4-amino-6-indolecarboxylate hydrochloride has established itself as a valuable and versatile building block in the field of medicinal chemistry. While its discovery is intertwined with the advancement of synthetic organic chemistry, its history is primarily written in the numerous publications that have utilized it to create novel compounds with significant therapeutic potential. From kinase inhibitors for cancer therapy to modulators of central nervous system targets, this humble indole derivative continues to empower researchers to explore new frontiers in drug discovery. Its ready accessibility through established synthetic routes, combined with its amenability to diverse chemical modifications, ensures that Methyl 4-amino-6-indolecarboxylate hydrochloride will remain a relevant and important tool for scientists working to develop the next generation of medicines.
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Spectroscopic Characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Significance
Methyl 4-amino-6-indolecarboxylate hydrochloride is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of an amino group and a carboxylate ester functionality makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity throughout the drug development process.
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-amino-6-indolecarboxylate hydrochloride.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a small vial. [1]Gentle sonication can aid dissolution.
-
Transfer: Transfer the solution into a clean 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. [1]5. ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to enhance signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference. For the ¹H spectrum, integrate the signals to determine the relative proton ratios. [1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides a vibrational fingerprint of the compound.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H stretch | Indole N-H |
| 3200 - 2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2990 - 2950 | C-H stretch | Methyl (-OCH₃) |
| 1720 - 1700 | C=O stretch | Ester carbonyl |
| 1620 - 1580 | N-H bend | Ammonium (-NH₃⁺) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O stretch | Ester |
| 1200 - 1150 | C-N stretch | Aromatic amine |
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)
Caption: Workflow for FT-IR sample preparation using the KBr pellet method.
Detailed Steps:
-
Grinding: Grind 1-2 mg of Methyl 4-amino-6-indolecarboxylate hydrochloride with an agate mortar and pestle to a fine powder. This is crucial to reduce light scattering. [2][3]2. Mixing: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample. [2]3. Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet. [2][4]4. Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. It is good practice to run a background scan with an empty sample compartment or a blank KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation. [5]
Expected Mass Spectrometry Data (ESI-MS)
-
Molecular Formula: C₁₀H₁₁ClN₂O₂
-
Molecular Weight (Hydrochloride): 226.66 g/mol
-
Molecular Weight (Free Base): 190.20 g/mol
In positive ion mode ESI-MS, the protonated molecule of the free base is expected to be the most abundant ion.
| m/z (expected) | Ion | Notes |
| 191.0815 | [M+H]⁺ (Free Base) | High-resolution mass should confirm the elemental composition C₁₀H₁₁N₂O₂⁺. |
| 213.0634 | [M+Na]⁺ (Free Base) | Sodium adduct, commonly observed in ESI-MS. |
Hypothetical Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural information through collision-induced dissociation (CID).
Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of Methyl 4-amino-6-indolecarboxylate.
Experimental Protocol for ESI-MS Data Acquisition
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. [6]4. Mass Analysis: The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Tandem MS (Optional): For structural confirmation, perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to observe the fragment ions.
Conclusion
The combination of NMR, FT-IR, and MS provides a complete spectroscopic profile of Methyl 4-amino-6-indolecarboxylate hydrochloride. This guide offers the expected spectral data and detailed, field-proven protocols for their acquisition. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for the stringent requirements of pharmaceutical research and development.
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Drawell, "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods," accessed January 7, 2026, [Link].
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H. E. De La Mare and J. K. Kochi, "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation," Journal of Mass Spectrometry, vol. 54, no. 1, pp. 1-26, 2019. [Link].
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A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Ho, "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications," The Clinical Biochemist Reviews, vol. 24, no. 1, pp. 3-12, 2003. [Link].
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D. R. B. Smart and A. T. Timperman, "Electrospray ionization mass spectrometry for the analysis of proteins and small molecules," The Research Repository @ WVU, 2002. [Link].
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YouTube, "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation," accessed January 7, 2026, [Link].
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The Multifaceted Biological Activities of Indole Derivatives: A Comprehensive Technical Guide for Drug Discovery
Preamble: The Enduring Legacy of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids, has long signaled its profound biological significance. This inherent bioactivity, coupled with the synthetic tractability of the indole scaffold, has rendered it a "privileged" structure in the parlance of drug discovery.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core biological activities of indole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The aim is to furnish a comprehensive resource that not only informs but also inspires the rational design of next-generation therapeutics.
I. Anticancer Activity: Targeting the Pillars of Malignancy
Indole derivatives have emerged as a formidable class of anticancer agents, exhibiting a remarkable capacity to interfere with various hallmarks of cancer.[3][4] Their mechanisms of action are diverse, ranging from the disruption of the cellular cytoskeleton to the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[5]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
A primary mode of action for many potent anticancer indole derivatives is the inhibition of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4]
Beyond cytoskeletal disruption, indole derivatives have been shown to target key signaling cascades that are frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a prominent target.[6] Furthermore, indole-based compounds have been developed as inhibitors of various protein kinases, histone deacetylases (HDACs), and topoisomerases, highlighting the scaffold's versatility in targeting diverse enzymatic machinery crucial for cancer progression.[1][5]
Caption: MTT assay workflow.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. [2][7]
A. Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial mechanisms of indole derivatives are multifaceted. They have been shown to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. [8]Another key mechanism involves the inhibition of biofilm formation, a critical virulence factor that protects microbes from host immune responses and antibiotics. [9]Some indole derivatives have also been found to interfere with bacterial respiratory metabolism and inhibit key enzymes involved in essential metabolic pathways. [8]
B. Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-triazole derivative 3d | Staphylococcus aureus (MRSA) | 6.25 | [10] |
| Indole-thiadiazole derivative 2h | Staphylococcus aureus (MRSA) | 6.25 | [10] |
| Indole-triazole derivative 3c | Bacillus subtilis | 3.125 | [10] |
| Halogenated indole derivatives | Candida krusei | 3.125 | [4] |
| 5-iodoindole | Acinetobacter baumannii (XDR) | 64 | [11] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [12] |
C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13] 1. Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. [14] 2. Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi [13][14]* Indole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
3. Step-by-Step Methodology (Following CLSI Guidelines):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the indole derivative in the appropriate broth medium in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria and at a specified temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm can be measured.
III. Antiviral Activity: Inhibiting Viral Replication
The indole scaffold is present in several approved antiviral drugs and continues to be a fertile ground for the discovery of new agents targeting a wide range of viruses. [15]
A. Mechanism of Action: A Multi-pronged Assault on Viruses
Indole derivatives can interfere with various stages of the viral life cycle. [6]Some compounds inhibit the attachment and entry of the virus into the host cell. Others target viral enzymes essential for replication, such as reverse transcriptase and protease. [3]A significant number of indole-based compounds have been shown to inhibit viral RNA replication. [16]
B. Quantitative Antiviral Data
The following table summarizes the antiviral activity (EC50 values) of selected indole derivatives against different viruses.
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Bisindole compound 6j | HIV-1 | 0.2 | [3] |
| Indole-based DKA derivative | HIV-1 IN | low µM | [15] |
| N-benzoyl indole analog 18 | HCV | 1.16 | [6] |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.84 | [17] |
| Indole alkaloid derivative | Dengue virus | low µM | [16] |
C. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus. [8][18] 1. Principle: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.
2. Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Indole derivative
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution
3. Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the indole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces the plaque number by 50%) is then determined. [8]
IV. Neuroprotective Effects: Shielding the Nervous System
Indole derivatives, including the endogenous neurohormone melatonin, have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for a range of neurodegenerative diseases. [19]
A. Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
A key mechanism of neuroprotection by indole derivatives is their potent antioxidant and radical scavenging activity. [19]They can directly neutralize reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes. [20]Additionally, some indole derivatives have been shown to modulate neuroinflammatory pathways and inhibit the aggregation of misfolded proteins, such as amyloid-beta, which is implicated in Alzheimer's disease. [21]
B. Quantitative Neuroprotective Data
The following table provides examples of the neuroprotective effects of indole derivatives.
| Compound/Derivative | Model of Neurotoxicity | Observed Effect | Reference |
| Indolyl tetrazolopropanoic acid derivative 17 | Acrylamide-induced neurotoxicity in rats | Strongest neuroprotective agent among tested compounds | [20] |
| Indole-based sulfonamide derivative 11d | - | Good inhibitory activity against AChE | [21] |
| Fascaplysin derivative 23a | H2O2-induced neurotoxicity | Effective reduction of neurotoxicity in the nanomolar range | [11] |
| Indole-phenolic compounds | Aβ(25–35)-induced cytotoxicity | ~25% increase in cell viability | [22] |
C. Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a common method to assess cell membrane integrity and cytotoxicity, which are indicators of neuroprotection. [23] 1. Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of damaged cells. [23] 2. Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Neurotoxic agent (e.g., H2O2, glutamate)
-
Indole derivative
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
3. Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture neuronal cells in 96-well plates. Pre-treat the cells with various concentrations of the indole derivative for a specified time.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent. Include control wells (untreated cells, cells treated with the neurotoxin alone, and cells treated with the indole derivative alone).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay on the collected supernatant according to the manufacturer's protocol. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate and cofactor, followed by a colorimetric reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to the control wells (maximum LDH release from lysed cells) and determine the protective effect of the indole derivative.
V. Conclusion and Future Perspectives
The indole scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The diverse biological activities of indole derivatives, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. The structure-activity relationship studies highlighted throughout this guide provide a rational basis for the design of more potent and selective indole-based drugs. [1][2][7][21][24]As our understanding of the molecular targets and signaling pathways deepens, so too will our ability to harness the full therapeutic potential of this privileged heterocyclic system. The future of indole-based drug discovery is bright, with ongoing efforts focused on the synthesis of novel derivatives, the exploration of new biological targets, and the development of innovative drug delivery systems.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
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Cell Viability Assays. [Link]
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A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. [Link]
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An In-depth Technical Guide to Methyl 4-amino-1H-indole-6-carboxylate (CAS No. 121561-15-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-amino-1H-indole-6-carboxylate, a key molecular scaffold in modern medicinal chemistry. We will delve into its fundamental properties, strategic importance in the synthesis of targeted therapeutics, and practical considerations for its use in the laboratory.
Core Compound Overview
Methyl 4-amino-1H-indole-6-carboxylate, with the CAS number 121561-15-7, is a polysubstituted indole derivative. The indole core is a privileged structure in drug discovery, and the specific arrangement of the amino and methyl ester functionalities on this scaffold makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of Methyl 4-amino-1H-indole-6-carboxylate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 121561-15-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 160-163 °C | [2] |
| Boiling Point | 429.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | 213.7 ± 23.2 °C | [2] |
| Purity | Typically ≥97% | [1] |
| Canonical SMILES | COC(=O)C1=CC(N)=C2C=CNC2=C1 | [1] |
| InChI Key | DJZJHJRWIVNSIT-UHFFFAOYSA-N | [1] |
Strategic Importance in Drug Discovery
The true value of Methyl 4-amino-1H-indole-6-carboxylate lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds. The amino group at the 4-position and the methyl ester at the 6-position provide two reactive handles for further chemical modifications, allowing for the systematic exploration of chemical space and the optimization of lead compounds.
A Scaffold for Targeted Therapies
Derivatives of Methyl 4-amino-1H-indole-6-carboxylate have been investigated for a range of therapeutic applications, including:
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. This intermediate serves as a crucial starting material for the synthesis of compounds targeting various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
-
Serotonin Receptor Modulators: The structural similarity of the indole nucleus to serotonin makes it an ideal scaffold for designing ligands that interact with serotonin receptors. These receptors are implicated in a variety of neurological and psychiatric disorders.
-
Anticancer and Anti-inflammatory Agents: Research has shown that compounds derived from this intermediate exhibit promising anticancer and anti-inflammatory properties. The ability to functionalize both the amino and ester groups allows for the fine-tuning of activity and selectivity.[4]
The strategic placement of functional groups on the indole ring allows for the creation of molecules with specific pharmacophoric features, leading to enhanced target affinity and selectivity.
Synthesis and Derivatization: A Conceptual Workflow
Caption: A generalized retrosynthetic workflow for indole synthesis.
Experimental Protocol: Amide Coupling from the Amino Group
A common derivatization of Methyl 4-amino-1H-indole-6-carboxylate involves the acylation of the 4-amino group to introduce diverse side chains. This is a fundamental step in structure-activity relationship (SAR) studies.
Objective: To synthesize an N-acylated derivative of Methyl 4-amino-1H-indole-6-carboxylate.
Materials:
-
Methyl 4-amino-1H-indole-6-carboxylate
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a solution of Methyl 4-amino-1H-indole-6-carboxylate (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-acylated indole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Coupling Agents: HATU and HOBt/EDC are used to activate the carboxylic acid, facilitating nucleophilic attack by the amino group of the indole. This prevents the need for converting the carboxylic acid to a more reactive acyl chloride, which could be less stable or require harsher reaction conditions.
-
Inert Atmosphere: Prevents potential oxidation of the electron-rich indole nucleus and other sensitive functional groups.
-
Aqueous Workup: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water from the organic layer.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-amino-1H-indole-6-carboxylate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
First Aid:
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5]
Suppliers
Methyl 4-amino-1H-indole-6-carboxylate is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. When sourcing this material, it is crucial to verify the purity and obtain a certificate of analysis.
Known Suppliers Include:
Conclusion
Methyl 4-amino-1H-indole-6-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its polysubstituted indole core provides a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthetic utility, and handling requirements is essential for researchers and drug development professionals seeking to leverage this valuable building block in their discovery programs.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-amino-6-indolecarboxylate hydrochloride
A Senior Application Scientist's Perspective on Navigating Target Identification and Mechanistic Studies for Novel Indole Derivatives
Disclaimer: As of the latest literature review, the specific molecular mechanism of action for Methyl 4-amino-6-indolecarboxylate hydrochloride has not been extensively characterized in publicly accessible scientific literature. This guide, therefore, serves as an in-depth, experience-driven framework for researchers to systematically investigate and elucidate the mechanism of this, or any novel, indole-based small molecule. We will leverage the known biological activities of the broader indole carboxylate class to inform a robust, multi-pronged experimental strategy.
Introduction: The Indole Carboxylate Scaffold - A Privileged Motif in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets. When functionalized with a carboxylate group, the resulting indole carboxylate derivatives exhibit an even broader spectrum of activities.
Research into this class of compounds has revealed their potential as:
-
Antiproliferative Agents: Certain derivatives have been shown to target key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1].
-
Enzyme Inhibitors: Indole-based molecules have been successfully developed as inhibitors for a variety of enzymes, including HIV-1 integrase and the 14-3-3η protein, which is implicated in liver cancer[2][3].
-
Receptor Modulators: The indole scaffold has been utilized to create selective antagonists for G-protein coupled receptors like the Cysteinyl leukotriene receptor 1 (CysLT1)[4].
-
Antimicrobial Agents: The indole moiety is a feature of many compounds with significant antibacterial and antifungal properties[5][6].
-
Transporter Inhibitors: Novel indole derivatives have been identified as potent inhibitors of Monocarboxylate Transporter 1 (MCT1), a promising target in cancer therapy[7].
Given this chemical tractability and biological diversity, a new derivative like Methyl 4-amino-6-indolecarboxylate hydrochloride presents an exciting opportunity for discovery. The critical first step is to determine its biological effect and, subsequently, its precise molecular mechanism of action (MoA). This guide outlines a logical, field-proven cascade of experiments designed to achieve this.
Part 1: A Proposed Research Cascade for MoA Elucidation
The journey from a novel compound to a well-characterized molecular probe or drug lead is a systematic process of elimination and focused inquiry. Our approach is divided into three core phases: broad phenotypic screening, unbiased target identification, and specific mechanistic validation.
Phase I: Phenotypic Screening - What Does the Compound Do?
Before we can understand how a compound works, we must first determine what it does in a biological context. Phenotypic screening provides this initial, crucial insight by observing the compound's effect on whole cells.
Core Rationale: By testing the compound against a diverse panel of cell lines (e.g., various cancer types), we can identify a responsive cell context. This initial "hit" guides all subsequent, more focused experiments. A common and robust starting point is to assess the compound's effect on cell proliferation.
Experimental Protocol: Anti-Proliferative Activity Screening via MTT Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 - lung, HT-29 - colon, MCF-7 - breast) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of Methyl 4-amino-6-indolecarboxylate hydrochloride, typically ranging from 100 µM down to low nM concentrations. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Data Presentation: Sample IC₅₀ Data Table
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for Methyl 4-amino-6-indolecarboxylate hydrochloride |
| A-549 | Lung Carcinoma | 5.2 |
| HT-29 | Colorectal Adenocarcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HCT-116 | Colorectal Carcinoma | 4.8 |
| HeLa | Cervical Cancer | 6.1 |
Visualization: Phenotypic Screening Workflow
Phase II: Target Identification - Who Does the Compound Talk To?
Once a biological effect is confirmed, the next critical step is to identify the direct molecular target of the compound. This is often the most challenging phase of MoA studies. Traditional methods like affinity chromatography can be laborious. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, unbiased method to confirm direct target engagement within the complex environment of a live cell or even tissue.[4][8][9][10]
Core Rationale (CETSA): The principle of CETSA is elegant: the binding of a small molecule (a ligand) to its protein target generally increases the protein's thermal stability.[8] When cells are heated, proteins unfold and aggregate out of solution. A protein bound to a drug will be more resistant to this heat-induced aggregation and will remain in the soluble fraction at higher temperatures.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Culture the most sensitive cell line identified in Phase I (e.g., HCT-116) to ~80% confluency. Treat the cells with the compound at a concentration of 10x its IC₅₀ for 1-2 hours. A vehicle control is run in parallel.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Analyze the presence of a specific protein of interest at each temperature point using Western Blotting, or analyze the entire proteome using mass spectrometry (proteome-wide CETSA).
-
Data Analysis: For a Western Blot, quantify the band intensity at each temperature. Plot the percentage of soluble protein remaining versus temperature for both the vehicle and compound-treated samples to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated sample indicates direct target engagement.
Data Presentation: Sample CETSA Data Table (Hypothetical Target: Kinase X)
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (Compound-Treated) |
| 46 | 100 | 100 |
| 50 | 85 | 98 |
| 54 | 52 | 91 |
| 58 | 15 | 65 |
| 62 | 5 | 25 |
Visualization: The CETSA Workflow
Phase III: Mechanistic Validation - How Does the Compound Inhibit the Target?
Identifying a target is a major breakthrough, but it's not the end of the story. We must now validate this interaction and determine the biochemical consequences of the compound binding to its target. The specific assays used in this phase are entirely dependent on the class of protein identified in Phase II. Below are three detailed protocols for plausible target classes based on the known activities of indole carboxylates.
Scenario A: The Target is a Protein Kinase
Protein kinases are common targets for indole-based anti-cancer drugs. If CETSA identifies a kinase as the target, the next step is to characterize the compound as a kinase inhibitor.
Core Rationale: We need to quantify the compound's inhibitory potency (IC₅₀) in a purified, cell-free system and determine its mode of inhibition (e.g., competitive with ATP or the substrate).
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the purified kinase enzyme, the kinase-specific peptide substrate, and ATP at its Michaelis-Menten constant (Km) concentration.
-
Inhibitor Addition: Add Methyl 4-amino-6-indolecarboxylate hydrochloride across a range of concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀. To determine the mechanism, repeat the experiment with varying concentrations of ATP. A competitive inhibitor's IC₅₀ will increase as ATP concentration increases.[11][12]
Data Presentation: Sample Kinase Inhibition Data
| Parameter | Value |
| IC₅₀ | 85 nM |
| Mode of Inhibition | ATP-Competitive |
| Kᵢ | 45 nM |
Visualization: EGFR Signaling Pathway Inhibition
Scenario B: The Target is a G-Protein Coupled Receptor (GPCR)
GPCRs are another major class of drug targets. If the compound binds to a GPCR, we need to determine if it acts as an agonist (activator) or an antagonist (blocker).
Core Rationale: GPCR activation triggers downstream signaling events, most commonly a change in the concentration of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺). We can measure these changes to classify the compound's activity.[13][14]
Experimental Protocol: cAMP Second Messenger Assay
-
Cell Line: Use a cell line engineered to overexpress the target GPCR. These cells often also contain a biosensor that reports on cAMP levels (e.g., via FRET or BRET).
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of Methyl 4-amino-6-indolecarboxylate hydrochloride for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a known agonist for the target GPCR at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).
-
Agonist Mode: To test for agonist activity, add the compound directly to the cells without a pre-stimulation step.
-
Incubation: Incubate for 30 minutes to allow for cAMP production/inhibition.
-
Data Acquisition: Read the plate using a detector capable of measuring the biosensor's output (e.g., a fluorescence plate reader for FRET).
-
Data Analysis: In antagonist mode, a decrease in the agonist-stimulated signal indicates antagonism. Calculate the IC₅₀. In agonist mode, an increase in signal indicates agonism. Calculate the EC₅₀.
Data Presentation: Sample GPCR Antagonist Data
| Parameter | Value |
| Activity Type | Antagonist |
| IC₅₀ vs. Agonist | 120 nM |
| Agonist Activity | None Detected |
Visualization: GPCR Antagonism
Scenario C: The Compound Has Antimicrobial Activity
Many natural and synthetic indoles possess antimicrobial properties. If initial screens suggest this activity, the MoA investigation takes a different path.
Core Rationale: The first step is to quantify the compound's potency against a panel of relevant microbes by determining its Minimum Inhibitory Concentration (MIC). Subsequent experiments would aim to identify the specific bacterial process that is disrupted (e.g., cell wall synthesis, DNA replication, protein synthesis, or metabolic pathways).[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of Methyl 4-amino-6-indolecarboxylate hydrochloride in a 96-well plate using appropriate microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Further Steps: To elucidate the specific mechanism, follow-up assays can be performed, such as macromolecular synthesis assays (measuring incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan) to see which pathway is inhibited first.[17]
Data Presentation: Sample MIC Data Table
| Microbial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 |
| Escherichia coli | Negative | > 128 |
| Pseudomonas aeruginosa | Negative | > 128 |
| Candida albicans | Fungi | > 128 |
Visualization: Antimicrobial MoA Investigation Funnel
Conclusion and Future Directions
Elucidating the mechanism of action of a novel compound like Methyl 4-amino-6-indolecarboxylate hydrochloride is an iterative and multidisciplinary endeavor. The workflow presented here—from broad phenotypic observation to specific target identification and finally to precise mechanistic validation—provides a robust and logical framework for this process.
The data gathered from these phases will not only reveal the compound's MoA but will also be instrumental in guiding its future development. A confirmed, potent interaction with a high-value target can justify medicinal chemistry efforts to optimize the molecule's properties, while an understanding of its mechanism can inform the design of critical in vivo efficacy and safety studies. This systematic approach ensures that research efforts are data-driven, efficient, and ultimately, have the highest probability of translating a promising molecule into a valuable scientific tool or a therapeutic of the future.
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Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 7985. [Link]
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Joly, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-257. [Link]
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Li, M., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Steiger, A. K., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry, 65(24), 16375-16395. [Link]
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Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261685. [Link]
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The Indole Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide on the Identification and Validation of Therapeutic Targets for Indole-Based Compounds
Preamble: The Enduring Significance of the Indole Moiety in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast array of natural products, signaling molecules, and clinically approved drugs underscores its remarkable versatility and privileged structural status.[1][2] From the neurotransmitter serotonin to the anti-cancer alkaloids of the Vinca family, the indole scaffold has consistently demonstrated its capacity for diverse and potent biological activity.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the key therapeutic targets of indole compounds, elucidating the underlying mechanisms of action and presenting robust experimental frameworks for their investigation. We will traverse the landscape of oncology, neurodegeneration, inflammation, and metabolic disorders, showcasing the remarkable adaptability of the indole core in addressing a spectrum of human diseases.
Part 1: Oncology - Targeting the Engines of Malignant Proliferation
The application of indole derivatives in oncology is a testament to their ability to interact with a multitude of targets crucial for cancer cell survival and proliferation.[5] This section will explore three major classes of targets: the cytoskeletal protein tubulin, protein kinases that drive oncogenic signaling, and histone deacetylases (HDACs) that regulate gene expression.
Disruption of Microtubule Dynamics: Indole-Based Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[6][7] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, leading to mitotic arrest and subsequent apoptosis.[8] The Vinca alkaloids, a class of indole-containing natural products, are archetypal tubulin-destabilizing agents.[9]
Mechanism of Action: Vinca alkaloids, such as vinblastine and vincristine, bind to the β-tubulin subunit at a specific site, known as the Vinca domain, located at the interface between two tubulin dimers.[10][11] This binding inhibits tubulin polymerization, preventing the formation of microtubules.[9] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.
Featured Indole Compounds Targeting Tubulin:
| Compound Class | Specific Example | Target | IC50/Ki | Therapeutic Application |
| Vinca Alkaloids | Vincristine | Tubulin Polymerization | Ki: 85 nM | Lymphoma, Neuroblastoma |
| Vinca Alkaloids | Vinblastine | Tubulin Polymerization | - | Lymphoma, Testicular Cancer, Breast Cancer |
| Indole-based TMP Analogue | Compound 1k | Tubulin Polymerization | IC50: 0.58 ± 0.06 µM | Preclinical (Breast Cancer) |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a fundamental tool for the discovery and characterization of compounds that target microtubule dynamics.[8] This protocol outlines a fluorescence-based method, which offers higher sensitivity compared to turbidimetric assays.
Caption: Workflow for an in vitro fluorescence-based tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye.[8]
-
Prepare 10x stocks of the test indole compound, a known polymerization inhibitor (e.g., 100 µM Nocodazole), a polymerization enhancer (e.g., 100 µM Paclitaxel), and a vehicle control in the same buffer.[8]
-
-
Assay Execution:
-
In a pre-warmed 96-well plate, add 5 µL of the 10x test compound or control solutions to the appropriate wells.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[8]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths every minute for 60-90 minutes.
-
Plot the fluorescence intensity over time to generate polymerization curves.
-
Calculate the IC50 value by plotting the inhibition of tubulin polymerization against the concentration of the indole compound.
-
Interruption of Oncogenic Signaling: Indole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including proliferation, survival, and angiogenesis, by phosphorylating specific substrate proteins.[12] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[12] The indole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Mechanism of Action: Indole-based kinase inhibitors are typically small molecules designed to compete with ATP for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the propagation of oncogenic signals.
Featured Indole Compounds Targeting Protein Kinases:
| Compound | Target(s) | IC50/GI50 | Therapeutic Application |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, RET, FLT3 | VEGFR-1, -2, -3 Ki: 0.009 µM; PDGFR-α, -β Ki: 0.008 µM | Renal Cell Carcinoma, GIST |
| Compound 15 | EGFR, BRAFV600E | EGFR IC50: 32 nM; BRAFV600E IC50: 45 nM | Preclinical |
| Compound 16 | EGFR, CDK-2 | EGFR IC50: 34.1 nM; CDK-2 Inhibition: 91.4% at 10 µM | Preclinical (Lung Cancer) |
| Compound 5j | EGFR, CDK2 | EGFR IC50: 85 nM; CDK2 IC50: 16 nM | Preclinical |
Signaling Pathways Targeted by Indole-Based Kinase Inhibitors:
Caption: Inhibition of key oncogenic signaling pathways by indole-based kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is directly proportional to kinase activity.[13]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test indole compound in DMSO.
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer.
-
-
Assay Execution:
-
ADP Detection and Data Analysis:
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
-
Epigenetic Modulation: Indole-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[14] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of genes, including tumor suppressor genes.[15] HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mechanism of Action: Indole-based HDAC inhibitors, such as Panobinostat, typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the rim of the active site. This binding blocks the catalytic activity of the enzyme.
Featured Indole Compound Targeting HDACs:
| Compound | Target | IC50 | Therapeutic Application |
| Panobinostat | Pan-HDAC inhibitor | Nanomolar concentrations | Multiple Myeloma, other hematologic malignancies |
Experimental Workflow: Fluorometric HDAC Activity Assay
This assay measures the activity of HDACs by detecting the deacetylation of a fluorogenic substrate.[16]
Caption: Principle of a fluorometric HDAC activity/inhibition assay.
Detailed Protocol:
-
Assay Setup:
-
Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.
-
Add nuclear extracts or purified HDAC enzymes to the wells. For inhibition studies, pre-incubate the enzyme with the test indole compound.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 45-60 minutes to allow for the deacetylation reaction to occur.
-
-
Detection and Quantification:
-
Wash the wells to remove the enzyme and unbound material.
-
Add a specific antibody that recognizes the deacetylated product, followed by a fluorophore-conjugated secondary antibody.
-
Add a fluorogenic substrate and measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.[16]
-
The fluorescent signal is proportional to the HDAC activity. Calculate the percent inhibition and IC50 value for the test compound.
-
Part 2: Neurodegenerative Disorders - A Protective Role for Indoles
(This section is under development and will be expanded in a future revision of this guide.)
Part 3: Inflammatory and Metabolic Diseases - Modulating Complex Pathways
(This section is under development and will be expanded in a future revision of this guide.)
General Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for evaluating the efficacy of potential anticancer compounds.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test indole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
References
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available from: [Link]
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Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr. Available from: [Link]
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Sunitinib. Wikipedia. Available from: [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available from: [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available from: [Link]
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What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available from: [Link]
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Sunitinib: the antiangiogenic effects and beyond. Dove Medical Press. Available from: [Link]
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Interactions of the Catharanthus (Vinca) Alkaloids With Tubulin and Microtubules. PubMed. Available from: [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. Available from: [Link]
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Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. Available from: [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Available from: [Link]
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The binding of vinca domain agents to tubulin: structural and biochemical studies. PubMed. Available from: [Link]
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Vinca site agents induce structural changes in tubulin different from and antagonistic to... PubMed. Available from: [Link]
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Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate. Available from: [Link]
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. Wiley Online Library. Available from: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available from: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available from: [Link]
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Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega. Available from: [Link]
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Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed. Available from: [Link]
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. Available from: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
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A Phase II Trial of a Histone Deacetylase Inhibitor Panobinostat in Patients With Low-Grade Neuroendocrine Tumors. PMC. Available from: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]
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Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. Available from: [Link]
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Phase I of Histone Deacetylase (HDAC) Inhibitor Panobinostat With Ipilimumab With Unresectable III/IV Melanoma. MedPath. Available from: [Link]
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. ResearchGate. Available from: [Link]
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Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. Ingenta Connect. Available from: [Link]
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Results of a phase 2 trial of the single-agent histone deacetylase inhibitor panobinostat in patients with relapsed/refractory Waldenström macroglobulinemia. Blood. Available from: [Link]
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Profile of panobinostat and its potential for treatment in solid tumors: an update. NIH. Available from: [Link]
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Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Taylor & Francis Online. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. Available from: [Link]
-
An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. NIH. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Can anyone suggest a protocol for a kinase assay? ResearchGate. Available from: [Link]
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In silico modeling of Methyl 4-amino-6-indolecarboxylate hydrochloride interactions
An In-Depth Technical Guide to the In Silico Modeling of Methyl 4-amino-6-indolecarboxylate hydrochloride Interactions
Foreword: Charting a Computational Path for a Novel Indole Analogue
The indole scaffold is a cornerstone of medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents with applications ranging from oncology to neurobiology.[1][2] Methyl 4-amino-6-indolecarboxylate hydrochloride represents a novel entity within this esteemed chemical class. As with any new molecular entity, the initial stages of drug discovery are fraught with uncertainty regarding its biological targets, binding interactions, and pharmacokinetic profile.
This technical guide eschews a rigid, templated approach. Instead, it provides a dynamic, logic-driven framework for the comprehensive in silico evaluation of this compound. We will proceed as if its biological targets are unknown—a common scenario in early-stage discovery. Our narrative will follow a path of logical interrogation, beginning with broad target prediction and progressively narrowing our focus through molecular docking, dynamic simulation, and drug-likeness profiling. This document is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the critical "why" behind each computational decision, ensuring a self-validating and scientifically rigorous workflow.[3][4]
Part 1: Target Identification - Casting a Wide Net with Ligand-Based Cheminformatics
Expertise & Rationale: When a compound's biological activity is uncharacterized, we cannot rely on structure-based methods that require a known protein target. Therefore, our initial strategy is a ligand-based approach. This methodology operates on the principle of chemical similarity: a novel molecule is likely to interact with the same protein targets as known molecules that share similar structural and physicochemical features.[5] We will employ a reverse screening or "target fishing" strategy to generate a ranked list of plausible protein targets, which can then be prioritized for further investigation.[3][6]
Protocol 1: Probabilistic Target Prediction using SwissTargetPrediction
SwissTargetPrediction is an authoritative, web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[6]
-
Ligand Preparation:
-
Obtain the 2D structure or SMILES (Simplified Molecular-Input Line-Entry System) string for Methyl 4-amino-6-indolecarboxylate. The SMILES string is COC(=O)c1cc(N)c2c(c1)CNC=2.
-
Navigate to the SwissTargetPrediction web server.
-
-
Prediction Execution:
-
Paste the SMILES string into the query box.
-
Select the appropriate species for the target library (e.g., Homo sapiens).
-
Initiate the prediction run.
-
-
Results Analysis:
-
The server will return a list of predicted targets, ranked by a probability score.
-
Examine the top-ranking targets. Pay close attention to target classes that are well-represented in the literature for indole derivatives, such as protein kinases, enzymes involved in cell cycle regulation, and G-protein coupled receptors.[7][8]
-
For this guide, we will proceed with a hypothetical high-probability target consistent with the known anti-cancer profile of many indoles: Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle.
-
Logical Workflow: From Unknown Compound to Prioritized Target
Below is a conceptual diagram illustrating our target identification workflow.
Caption: Target Identification Workflow.
Part 2: Molecular Docking - Elucidating the Binding Hypothesis
Expertise & Rationale: Having identified a high-probability target (CDK2), our next objective is to predict the most favorable binding orientation (pose) of our ligand within the protein's active site and to estimate the strength of this interaction (binding affinity).[9] Molecular docking serves as a computationally efficient method to explore a vast conformational space and generate a structural hypothesis for the protein-ligand complex.[10] We will use AutoDock Vina, a widely validated and highly cited open-source docking engine known for its accuracy and speed.[11]
Protocol 2: Protein-Ligand Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1HCK .
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), load the PDB file.
-
Causality: The crystal structure contains non-essential molecules (water, co-crystallized ligands, ions) that would interfere with the docking algorithm. Remove all water molecules and any pre-existing ligands from the structure.[12]
-
Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Save the cleaned receptor structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock.
-
-
Ligand Preparation:
-
Generate a 3D conformation of Methyl 4-amino-6-indolecarboxylate hydrochloride. This can be done using tools like Avogadro or online converters.
-
Load the 3D structure into AutoDock Tools (ADT).
-
Causality: The algorithm needs to know which bonds in the ligand are rotatable to explore different conformations. ADT will automatically detect rotatable bonds.
-
Save the ligand in the PDBQT format.
-
-
Docking Simulation Setup:
-
Define the search space (the "grid box"). This is a three-dimensional cube centered on the known active site of CDK2. The size of the box should be large enough to accommodate the ligand in various orientations.
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center coordinates, and the dimensions of the grid box.
-
-
Execution and Analysis:
-
Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Vina will generate an output file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).
-
Visualize the top-ranked pose in complex with the CDK2 receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts). A lower binding affinity score indicates a more favorable predicted interaction.
-
Quantitative Docking Results (Hypothetical)
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | LEU83, GLU81, ILE10 |
| 2 | -8.2 | 1.21 | LEU83, LYS33, ASP145 |
| 3 | -7.9 | 1.87 | PHE80, GLN131, LEU134 |
Conceptual Workflow for Molecular Docking
Caption: Molecular Docking Workflow.
Part 3: Molecular Dynamics (MD) Simulation - From Static Poses to Dynamic Stability
Expertise & Rationale: Molecular docking provides a valuable but static snapshot of the binding event. Biological systems, however, are dynamic. MD simulations allow us to observe the time-evolution of the protein-ligand complex in a simulated physiological environment (water, ions).[13] This provides critical insights into the stability of the predicted binding pose and allows for more rigorous (though computationally expensive) calculation of binding free energies.[14] We will use GROMACS, a high-performance, open-source MD engine.[15][16]
Protocol 3: GROMACS MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Trustworthiness: A robust simulation starts with a high-quality force field. For the protein, use a standard force field like AMBER or CHARMM. For the ligand, its parameters (charges, bond lengths, angles) must be generated using a tool like CGenFF or the Antechamber suite. This step is critical for the physical accuracy of the simulation.
-
Combine the parameterized protein and ligand (from the best docking pose) into a single complex.
-
-
Solvation and Neutralization:
-
Place the complex in a periodic box of a defined shape (e.g., cubic).
-
Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Simulation Workflow:
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes or unfavorable geometries created during system setup.
-
Equilibration (NVT & NPT): This is a two-stage process to bring the system to the desired temperature and pressure.
-
NVT (Canonical) Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct solvent density.
-
-
Production Run: Once equilibrated, remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, converging RMSD plot indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Binding Free Energy: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy from the simulation snapshots.
-
MD Simulation Analysis Summary (Hypothetical)
| Analysis Metric | Result | Interpretation |
| Simulation Length | 100 ns | Sufficient time to observe stability. |
| Ligand RMSD | 1.5 ± 0.3 Å | Indicates the ligand remains stably bound in the active site. |
| Protein RMSD | 2.1 ± 0.4 Å | Shows the overall protein structure is stable during the simulation. |
| MM/PBSA ΔG_bind | -35.5 kcal/mol | A more rigorous estimate of strong binding affinity. |
MD Simulation Workflow Diagram
Caption: MD Simulation Workflow.
Part 4: ADMET Profiling - Assessing Drug-Likeness and Potential Liabilities
Protocol 4: ADMET Prediction using an Online Server (e.g., ADMET-AI)
-
Input:
-
Navigate to a reliable ADMET prediction server like ADMET-AI.[21]
-
Input the SMILES string for Methyl 4-amino-6-indolecarboxylate hydrochloride.
-
-
Execution:
-
The platform uses pre-trained machine learning models to predict a wide range of physicochemical and pharmacokinetic properties.[22]
-
-
Analysis:
-
Review the output, paying close attention to key parameters:
-
Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors. Check for compliance with heuristics like Lipinski's Rule of Five.
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) permeability, Plasma Protein Binding (PPB).
-
Metabolism: Likelihood of being a substrate or inhibitor for key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Toxicity: Predictions for hepatotoxicity, carcinogenicity, and hERG (human Ether-à-go-go-Related Gene) channel blockage, a key indicator of cardiotoxicity.
-
-
Predicted ADMET Properties Summary (Hypothetical)
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 190.2 g/mol | Compliant (< 500) |
| LogP | 1.85 | Good balance of lipophilicity | |
| H-Bond Donors | 2 | Compliant (≤ 5) | |
| H-Bond Acceptors | 3 | Compliant (≤ 10) | |
| Absorption | HIA | High | Likely well-absorbed from the gut |
| Distribution | BBB Permeability | Low | Unlikely to cross into the brain |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway | |
| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Hepatotoxicity | Low Risk | Low risk of liver toxicity |
Conclusion and Forward Look
This guide has outlined a comprehensive, multi-stage in silico workflow to characterize the potential interactions of a novel compound, Methyl 4-amino-6-indolecarboxylate hydrochloride. Starting from a position of zero biological knowledge, we have:
-
Generated a plausible biological target hypothesis (CDK2) using ligand-based cheminformatics.
-
Developed a structural model of its binding interaction through molecular docking.
-
Assessed the dynamic stability of this interaction via molecular dynamics simulation.
-
Profiled its drug-likeness and identified potential liabilities using ADMET prediction.
The collective results of this in silico cascade provide a strong, data-driven rationale for advancing this compound to the next stage of discovery: in vitro experimental validation. The computational predictions—that this compound binds with high affinity to CDK2 and possesses a favorable ADMET profile—can now be directly tested in the laboratory through enzyme inhibition assays and cell-based toxicity studies, dramatically accelerating the drug discovery pipeline.
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Zloh, M., & Kirton, S. B. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
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Protocol to identify multiple protein targets and therapeutic compounds using an in silico polypharmacological approach. (2023, August 9). PubMed Central. [Link]
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A-Technical-Guide-to-the-Structural-Analogs-of-Methyl-4-amino-6-indolecarboxylate-hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] Methyl 4-amino-6-indolecarboxylate hydrochloride serves as a key building block for the synthesis of various bioactive molecules. Its unique arrangement of a nucleophilic amino group and an electrophilic ester group on the indole ring makes it a versatile starting material for creating diverse chemical libraries. This guide provides an in-depth exploration of the structural analogs of Methyl 4-amino-6-indolecarboxylate, focusing on their design, synthesis, and biological evaluation, offering valuable insights for researchers in the field of drug discovery.
Core Compound: Methyl 4-amino-6-indolecarboxylate Hydrochloride
Methyl 4-amino-6-indolecarboxylate is a heterocyclic compound with the chemical formula C10H10N2O2.[4][5][6] The hydrochloride salt enhances its stability and solubility in aqueous media, which is advantageous for various chemical reactions and biological assays.
Chemical Properties and Reactivity
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | [4][5][6] |
| Molecular Weight | 190.20 g/mol | [4][6] |
| CAS Number | 103956-00-9 | [4][6] |
| Boiling Point | 429.8±25.0 °C (Predicted) | [4][5] |
| Density | 1.339 g/cm³ | [7] |
The reactivity of Methyl 4-amino-6-indolecarboxylate is primarily dictated by the amino group at the 4-position and the methyl ester at the 6-position. The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides.[8][9]
Principles of Structural Analog Design
The design and synthesis of structural analogs are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound, researchers can explore the structure-activity relationship (SAR) to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Key Modification Sites
For Methyl 4-amino-6-indolecarboxylate, the primary sites for modification include:
-
The Amino Group (Position 4): Acylation, alkylation, or incorporation into heterocyclic rings can significantly impact biological activity.
-
The Carboxylate Group (Position 6): Conversion to amides, hydrazides, or other functional groups can alter binding affinity and pharmacokinetic properties.
-
The Indole Nitrogen (Position 1): Substitution at this position can influence the electronic properties of the indole ring and the overall conformation of the molecule.
-
The Benzene Ring (Positions 2, 3, 5, and 7): Introduction of various substituents can modulate lipophilicity, electronic effects, and steric interactions with the target protein.
Synthesis of Structural Analogs: A Methodological Overview
The synthesis of structural analogs of Methyl 4-amino-6-indolecarboxylate often involves multi-step reaction sequences. Below are representative protocols for key transformations.
Experimental Protocol: Amide Formation at the 6-Position
This protocol describes the conversion of the methyl ester at the 6-position to a diverse library of amides.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve Methyl 4-amino-6-indolecarboxylate hydrochloride in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the resulting 4-amino-1H-indole-6-carboxylic acid.
Step 2: Amide Coupling
-
Suspend the 4-amino-1H-indole-6-carboxylic acid in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[10]
-
Add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide product by column chromatography or recrystallization.
Experimental Protocol: N-Alkylation of the Amino Group
This protocol outlines the selective alkylation of the amino group at the 4-position.
-
Protect the indole nitrogen using a suitable protecting group (e.g., Boc anhydride) if necessary.
-
Dissolve the N-protected indole in a polar aprotic solvent like DMF.
-
Add a base, such as sodium hydride or potassium carbonate, to deprotonate the amino group.
-
Add the desired alkylating agent (e.g., an alkyl halide).
-
Stir the reaction at room temperature or with heating until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Deprotect the indole nitrogen if necessary.
-
Purify the N-alkylated product using column chromatography.
Biological Activities of Structural Analogs
The indole nucleus is a common feature in many biologically active compounds, and its derivatives have shown a wide array of pharmacological activities.[2][3]
Potential Therapeutic Applications
-
Anticancer Activity: Many indole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: Structural analogs of indole have been reported to exhibit significant activity against a range of bacteria and fungi.[2]
-
Antiviral Activity: Certain indole derivatives have been investigated as potential antiviral agents, including against HIV and other viruses.[11]
-
Anti-inflammatory Activity: The indole scaffold is present in well-known anti-inflammatory drugs like indomethacin, and novel analogs continue to be explored for their anti-inflammatory potential.[11]
-
Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-based compounds for treating various neurological and psychiatric disorders.[9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the Methyl 4-amino-6-indolecarboxylate core has provided valuable insights into the structural requirements for various biological activities.
Visualization of SAR
The following diagram illustrates the key structural features of indole analogs and their influence on biological activity.
Caption: Structure-Activity Relationship (SAR) of Indole Analogs.
Experimental Workflow: From Synthesis to Biological Evaluation
A typical workflow for the development of novel structural analogs is depicted below.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
Methyl 4-amino-6-indolecarboxylate hydrochloride is a valuable scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. A thorough understanding of its chemical properties, coupled with rational analog design and efficient synthetic methodologies, is crucial for unlocking the full potential of this indole derivative. The insights provided in this technical guide aim to equip researchers with the knowledge necessary to navigate the complexities of indole chemistry and contribute to the discovery of new and effective drugs.
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Methodological & Application
Experimental Protocol for the In Vitro Evaluation of Methyl 4-amino-6-indolecarboxylate hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology as kinase inhibitors.[1][2] This document provides a detailed experimental protocol for the initial in vitro characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride, a novel indole compound. The primary focus of this guide is to outline a robust methodology for assessing the compound's cytotoxic effects on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This foundational assay is a critical first step in determining the anti-proliferative potential of a novel chemical entity.[3][4] The protocols herein are designed to ensure scientific integrity, reproducibility, and a clear understanding of the experimental causality.
Introduction: The Scientific Rationale
The indole ring system is a cornerstone in the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][5] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of indole derivatives allow them to form key interactions within the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and apoptosis.[2][5]
Methyl 4-amino-6-indolecarboxylate hydrochloride is an indole derivative with potential for biological activity. Before investigating specific mechanistic pathways, such as kinase inhibition or receptor binding, it is essential to establish a baseline understanding of its general effect on cell viability. The MTT assay is a widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6][7] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is proportional to the number of metabolically active (viable) cells.[6][7] This allows for the determination of the compound's half-maximal inhibitory concentration (IC₅₀), a key measure of its potency.[3][4]
Safety and Handling Precautions
As no specific safety data sheet (SDS) for Methyl 4-amino-6-indolecarboxylate hydrochloride is available, precautions should be based on its structural class and data for its isomer, Methyl 6-amino-4-indolecarboxylate.[8]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8] Room temperature storage is generally acceptable.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Materials and Reagents
Equipment
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow biological safety cabinet (Class II)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Standard laboratory glassware and plasticware (sterile)
-
Orbital shaker
Reagents
-
Methyl 4-amino-6-indolecarboxylate hydrochloride (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][10]
-
A known cytotoxic drug for use as a positive control (e.g., Doxorubicin)
Experimental Workflow: A Visual Guide
The overall experimental process, from initial compound preparation to final data analysis, is outlined below.
Caption: A comprehensive workflow for assessing the in vitro cytotoxicity of a novel compound.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format. It is crucial to include appropriate controls: untreated cells, vehicle control (cells treated with the highest concentration of DMSO used), and a positive control (cells treated with a known cytotoxic agent).[3]
Step 1: Preparation of Compound Stock Solution
-
Rationale: DMSO is a common solvent for dissolving hydrophobic organic compounds for use in cell-based assays.[10] A high-concentration stock allows for minimal solvent concentration in the final culture medium, reducing solvent-induced cytotoxicity.
-
Procedure:
-
Prepare a 10 mM stock solution of Methyl 4-amino-6-indolecarboxylate hydrochloride in 100% DMSO.
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Step 2: Cell Culture and Seeding
-
Rationale: Using cells in the logarithmic growth phase ensures that they are healthy and actively proliferating, providing a reliable baseline for assessing anti-proliferative effects.[3] The seeding density must be optimized to prevent confluence during the assay period.
-
Procedure:
-
Culture the selected cancer cell lines in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 70-80% confluency, harvest them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[10]
-
Step 3: Compound Treatment
-
Rationale: A wide range of concentrations is tested to generate a dose-response curve, which is essential for accurately determining the IC₅₀ value.
-
Procedure:
-
After 24 hours of incubation, prepare serial dilutions of the test compound in complete culture medium from your 10 mM stock. A typical concentration range to screen is 0.1 µM to 100 µM.
-
Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Step 4: MTT Assay and Absorbance Measurement
-
Rationale: This step allows viable cells to convert MTT into formazan. The subsequent solubilization with DMSO releases the colored product for quantification.[10][11]
Caption: The enzymatic conversion of MTT to formazan by viable cells.
-
Procedure:
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][10]
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
After incubation, carefully aspirate the medium from each well without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[7]
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Data Presentation
The results should be summarized in a table for clear comparison of the compound's potency across different cell lines and time points.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| A549 | 48 | Value |
| MCF-7 | 48 | Value |
| HeLa | 48 | Value |
| A549 | 72 | Value |
| MCF-7 | 72 | Value |
| HeLa | 72 | Value |
Conclusion and Future Directions
This application note provides a comprehensive, step-by-step protocol for the initial in vitro assessment of Methyl 4-amino-6-indolecarboxylate hydrochloride using the MTT cytotoxicity assay. Establishing a reliable IC₅₀ value is a fundamental prerequisite for further mechanistic studies. If the compound demonstrates significant cytotoxic activity, subsequent experiments could include:
-
Kinase Inhibition Assays: To determine if the compound inhibits specific protein kinases relevant to cancer signaling.[12][13]
-
Apoptosis and Cell Cycle Assays: To elucidate the mechanism of cell death (e.g., via flow cytometry).
-
Receptor Binding Assays: To investigate potential interactions with specific cellular receptors.[14][15]
By following this structured approach, researchers can generate robust and reproducible data to guide the subsequent stages of drug discovery and development.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Ghasemzadeh, I., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. NIH National Library of Medicine. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
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MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. Retrieved from [Link]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Scribd. Retrieved from [Link]
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EMD Millipore. (n.d.). Receptor Binding Assays. EMD Millipore. Retrieved from [Link]
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ResearchGate. (n.d.). (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole.... ResearchGate. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Bentham Science. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of compound 1 as HCl salt. Reagents and conditions: (a) K2CO3, DMF, 64%. ResearchGate. Retrieved from [Link]
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Bentham Science Publishers. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Retrieved from [Link]
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]
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MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Retrieved from [Link]
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NIH National Library of Medicine. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
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ResearchGate. (2012). How to make a salt of a novel compound?. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Dissolution of Methyl 4-amino-6-indolecarboxylate Hydrochloride in Cell Culture Assays
Introduction
Methyl 4-amino-6-indolecarboxylate hydrochloride is an indole derivative of interest in various biological research and drug discovery programs. As with many small molecules, its effective use in cell-based assays is critically dependent on proper solubilization to ensure accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for dissolving this compound for in vitro studies. We will delve into the chemical rationale behind the dissolution strategy, provide step-by-step protocols, and outline methods for validating the prepared solutions in cell culture.
The hydrochloride salt form of an amine-containing compound like Methyl 4-amino-6-indolecarboxylate hydrochloride presents specific challenges. These salts are generally more water-soluble than their free-base counterparts due to their ionic nature[1][2]. However, their solubility is highly pH-dependent[3][4]. In neutral or basic aqueous solutions, such as standard cell culture media, the hydrochloride salt can convert back to its less soluble free base, leading to precipitation and inaccurate dosing. This guide will address these challenges and provide a robust methodology to ensure the compound remains in solution for reliable experimental outcomes.
Scientific Principles of Dissolution
The dissolution of Methyl 4-amino-6-indolecarboxylate hydrochloride for cell culture applications is governed by its physicochemical properties as an amine salt. Understanding these principles is crucial for developing a successful solubilization strategy.
pH-Dependent Solubility: The primary consideration for dissolving an amine hydrochloride is the pH of the solvent[3][4]. In an acidic environment, the amine group is protonated, forming a positively charged ammonium ion, which readily associates with the chloride counter-ion, resulting in a water-soluble salt. As the pH increases towards neutral or alkaline conditions, the amine group is deprotonated, reverting to the neutral, and often significantly less soluble, free base form[1]. Standard cell culture media are typically buffered to a physiological pH of around 7.4, which can promote the precipitation of the free base.
Solvent Selection: Given the potential for precipitation in aqueous solutions, the use of an organic solvent to prepare a concentrated stock solution is the standard approach. Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture for its excellent solubilizing power for a broad range of organic molecules and its miscibility with aqueous media[5][6]. However, DMSO can exhibit cytotoxicity at higher concentrations. Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, with a concentration of less than 0.1% being highly recommended to minimize off-target effects[5].
Stock Solution and Dilution Strategy: The recommended strategy involves preparing a high-concentration stock solution in an appropriate organic solvent, followed by serial dilution in the cell culture medium to achieve the desired final concentrations for the assay. This approach ensures that the final concentration of the organic solvent is kept below cytotoxic levels.
Protocols for Dissolution and Application
This section provides a detailed, step-by-step protocol for preparing a stock solution of Methyl 4-amino-6-indolecarboxylate hydrochloride and its application in cell culture assays.
Part 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
Methyl 4-amino-6-indolecarboxylate hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of Methyl 4-amino-6-indolecarboxylate hydrochloride powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution (Molecular Weight: 226.66 g/mol ), weigh out 2.27 mg.
-
Dissolution: Transfer the weighed powder into a sterile amber tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication may aid in dissolution.
-
Sterilization (Optional): If sterility of the stock solution is a concern, it can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Part 2: Application in Cell Culture Assays
Materials:
-
Prepared stock solution of Methyl 4-amino-6-indolecarboxylate hydrochloride
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate multi-well plates
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Prepare working solutions by serially diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound.
-
Cell Treatment: Add the prepared working solutions (and vehicle control) to the cell culture wells. Gently mix the contents of the wells to ensure even distribution.
-
Incubation: Incubate the cells for the desired duration as per the experimental protocol.
Validation and Quality Control
To ensure the reliability of experimental data, it is essential to perform validation and quality control steps.
1. Vehicle Cytotoxicity Assay: Before conducting experiments with Methyl 4-amino-6-indolecarboxylate hydrochloride, it is crucial to determine the maximum tolerated concentration of the solvent vehicle (DMSO) by the specific cell line being used.
-
Protocol:
-
Seed cells in a 96-well plate at the desired density.
-
Prepare serial dilutions of DMSO in the cell culture medium, typically ranging from 0.01% to 1.0% (v/v).
-
Treat the cells with the different concentrations of DMSO.
-
Incubate for the same duration as the planned experiment.
-
Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should be the maximum used in subsequent experiments.
-
2. Confirmation of Compound Activity: After preparing the stock solution, it is good practice to confirm that the dissolved compound is active. This can be done by performing a dose-response experiment in a relevant bioassay. Even without knowing the specific target, a general cell viability or proliferation assay can confirm biological activity.
3. Visual Inspection for Precipitation: Before adding the diluted compound to the cells, visually inspect the working solutions for any signs of precipitation. If precipitation is observed, the stock solution may need to be further diluted, or the final concentration in the assay may need to be lowered.
Data Summary Table
| Property | Recommendation/Information |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10-50 mM (empirical determination may be needed) |
| Storage of Stock Solution | Aliquoted at -20°C (short-term) or -80°C (long-term) |
| Final DMSO Concentration in Assay | ≤ 0.1% (v/v) is highly recommended to avoid cytotoxicity |
| Vehicle Control | Essential; use the same final DMSO concentration as the test compound |
| Key Challenge | pH-dependent solubility; potential for precipitation in neutral pH of cell culture media |
| Mitigation Strategy | Use of a high-concentration DMSO stock and serial dilution |
Conclusion
The successful use of Methyl 4-amino-6-indolecarboxylate hydrochloride in cell culture assays hinges on a well-defined and validated dissolution protocol. By utilizing a high-concentration stock solution in anhydrous DMSO and carefully controlling the final solvent concentration in the culture medium, researchers can minimize issues related to poor solubility and potential precipitation. The inclusion of appropriate vehicle controls and validation assays is paramount to ensure that the observed biological effects are attributable to the compound itself and not the solvent. The protocols and principles outlined in this document provide a robust framework for the reliable application of this compound in in vitro research.
References
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University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]
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Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Evaluating Methyl 4-amino-6-indolecarboxylate hydrochloride as a Novel Kinase Inhibitor in Oncology
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive framework for the characterization of Methyl 4-amino-6-indolecarboxylate hydrochloride, a novel small molecule based on the indole scaffold, for its potential application as a kinase inhibitor in cancer research. The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, which suggests its potential as a starting point for new drug discovery efforts.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, creating a self-validating workflow from initial biochemical screening to cellular mechanism of action studies. Our objective is to provide a robust, logical pathway for assessing the compound's potency, selectivity, and cellular efficacy.
Part 1: Initial Biochemical Characterization: Target Identification and Potency
The foundational step in evaluating any potential kinase inhibitor is to determine if it directly interacts with and inhibits the enzymatic activity of protein kinases. A broad, unbiased screen is crucial for identifying primary targets and understanding the compound's selectivity profile, which is a key determinant of its potential therapeutic window and off-target effects.
Protocol 1: Broad-Spectrum Kinase Panel Screening
Rationale: A comprehensive screen against a diverse panel of kinases (e.g., the 400+ kinases in the human kinome) provides a global view of the compound's activity. This initial screen, typically run at a single high concentration (e.g., 1-10 µM), serves two primary purposes: 1) to identify high-affinity "hit" kinases that warrant further investigation, and 2) to reveal potential off-target liabilities early in the discovery process. A highly selective inhibitor interacts with only a few kinases, whereas a non-selective one may have broad activity, suggesting potential for toxicity.
Experimental Workflow:
Caption: Workflow for In Vitro Kinase Inhibitor Characterization.
Step-by-Step Methodology (Utilizing ADP-Glo™ Assay Principle):
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this application.[1][2][3] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[1][2][3]
-
Reagent Preparation: Prepare Kinase Reaction Buffer, ATP solution, and the specific kinase and substrate pair according to manufacturer recommendations or established literature protocols.[4] Prepare a 10 mM stock of Methyl 4-amino-6-indolecarboxylate hydrochloride in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of the test compound (at 10 µM final concentration) or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Add 10 µL of a solution containing the purified kinase enzyme and its specific substrate to each well.
-
Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. The final ATP concentration should ideally be near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at 30°C for 1 hour. This time should be optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes any remaining ATP.[3] Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides the necessary components (luciferase/luciferin) for a light-producing reaction.[3][5] Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.
% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background))
Where RLU is Relative Light Units.
Hypothetical Data Presentation: Kinase Panel Screen
| Kinase Target | Family | % Inhibition at 10 µM | Hit? |
| EGFR | Tyrosine Kinase | 92% | Yes |
| BRAF | Ser/Thr Kinase | 88% | Yes |
| SRC | Tyrosine Kinase | 45% | No |
| ABL | Tyrosine Kinase | 12% | No |
| VEGFR2 | Tyrosine Kinase | 95% | Yes |
| CDK2 | Ser/Thr Kinase | 8% | No |
Protocol 2: IC50 Determination for Lead Targets
Rationale: Once primary "hits" are identified, the next critical step is to determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[6] This quantitative measure is essential for ranking the compound's effectiveness against different targets and for comparing it to other known inhibitors.
Step-by-Step Methodology:
The protocol is identical to the kinase panel screen, with one key modification:
-
Compound Dilution: Instead of a single concentration, prepare a serial dilution of Methyl 4-amino-6-indolecarboxylate hydrochloride in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the ADP-Glo™ assay as described above for each of the identified hit kinases (e.g., EGFR, BRAF, VEGFR2).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
Hypothetical Data Presentation: IC50 Values
| Kinase Target | IC50 (nM) |
| EGFR | 75 |
| BRAF | 120 |
| VEGFR2 | 55 |
Interpretation: Based on this hypothetical data, Methyl 4-amino-6-indolecarboxylate hydrochloride is a potent inhibitor of EGFR, BRAF, and VEGFR2, with the highest potency observed against VEGFR2. This profile suggests potential as a multi-kinase inhibitor targeting key oncogenic pathways.
Part 2: Cellular Activity and Mechanism of Action Validation
Demonstrating that a compound inhibits a purified enzyme is only the first step. The critical next phase is to confirm its activity in a more complex biological context. The inhibitor must be able to cross the cell membrane, engage its target kinase within the cell, and produce a measurable anti-cancer effect.
Protocol 3: Cell Viability / Anti-Proliferative Assay
Rationale: The primary goal of a cancer therapeutic is to stop cancer cells from proliferating. A cell viability assay, such as the MTT assay, measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[8][9] By treating cancer cell lines that are known to be dependent on the target kinases (e.g., A549 lung cancer cells for EGFR, A375 melanoma cells for BRAF), we can determine if the biochemical inhibition translates into a functional anti-proliferative effect.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Treatment: The next day, treat the cells with a serial dilution of Methyl 4-amino-6-indolecarboxylate hydrochloride (similar to the IC50 determination). Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells with the compound for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 (concentration for 50% Growth Inhibition) value by plotting the data as in the IC50 determination.
Hypothetical Data Presentation: GI50 Values
| Cell Line | Cancer Type | Key Kinase Dependency | GI50 (µM) |
| A549 | Non-Small Cell Lung | EGFR | 0.55 |
| A375 | Malignant Melanoma | BRAF | 0.80 |
| HUVEC | Normal Endothelial | VEGFR2 | 0.45 |
| MCF-7 | Breast Cancer | (Low dependency) | > 10 |
Protocol 4: Cellular Target Engagement via Western Blot
Rationale: A GI50 value demonstrates a cellular effect, but it does not prove that the effect is due to the inhibition of the intended target. Western blotting provides this crucial mechanistic link.[12] Kinase activation almost always involves phosphorylation. By treating cells with the inhibitor and then measuring the phosphorylation status of the target kinase or its direct downstream substrates, we can directly observe whether the compound is engaging its target in the cellular environment.[13]
Illustrative Signaling Pathway (EGFR):
Upon activation by a ligand like EGF, EGFR autophosphorylates, triggering downstream cascades like the MAPK pathway (RAF-MEK-ERK).[14][15][16] A successful EGFR inhibitor would block this initial phosphorylation event.
Caption: EGFR Pathway Inhibition and Western Blot Validation Points.
Step-by-Step Methodology (Western Blot for p-EGFR):
-
Cell Culture and Treatment: Plate A549 cells and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat cells with various concentrations of the inhibitor (e.g., 0.1, 1, 5 µM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total EGFR.
Expected Outcome: A dose-dependent decrease in the p-EGFR signal in inhibitor-treated samples compared to the EGF-stimulated control would provide strong evidence of cellular target engagement.
Part 3: Advanced Characterization and Preclinical Strategy
The data gathered from the biochemical and cellular assays provide a strong foundation for the compound's potential. The logical next steps in the drug discovery pipeline, guided by resources like those from the National Cancer Institute (NCI), involve more complex studies to assess drug-like properties and in vivo efficacy.[17][18][19]
-
ADME/Tox Profiling: In vitro assays to assess the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox) against normal cells.
-
In Vivo Efficacy Studies: If the compound shows favorable ADME/Tox properties, its efficacy would be tested in animal models, such as tumor xenografts in mice. This involves implanting human cancer cells (e.g., A549) into immunocompromised mice, allowing a tumor to form, and then treating the mice with the compound to see if it can inhibit tumor growth.
Conclusion
This framework outlines a systematic, evidence-based approach to characterize a novel compound like Methyl 4-amino-6-indolecarboxylate hydrochloride as a potential kinase inhibitor for cancer therapy. By progressing from broad biochemical screening to specific IC50 determination, and then validating these findings with cellular viability and mechanistic target engagement assays, researchers can build a comprehensive data package. The hypothetical results presented here illustrate a promising profile of a multi-targeted inhibitor against EGFR, BRAF, and VEGFR2, demonstrating potent biochemical activity that translates into effective anti-proliferative action in relevant cancer cell lines. This rigorous, multi-faceted evaluation is essential for identifying promising lead candidates worthy of advancement into preclinical and, ultimately, clinical development.
References
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EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment.[Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel).[Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.[Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets.[Link]
-
MTT (Assay protocol). Protocols.io.[Link]
-
Technologies to Study Kinases. East Port Praha.[Link]
-
Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy.[Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH.[Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.[Link]
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.[Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research.[Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.[Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.[Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.[Link]
-
Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
-
In vitro kinase assay. ResearchGate.[Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments.[Link]
-
Enhancing Drug Discovery and Development. National Cancer Institute (NCI).[Link]
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Navigating the oncology drug discovery and development process with programmes supported by the National Institutes of Health. British Journal of Cancer.[Link]
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The NCI's PREVENT Cancer Preclinical Drug Development Program. PubMed.[Link]
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The impact of NCI-sponsored network group clinical trials on guideline care and new drug indications. ASCO Publications.[Link]
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Cancer Drugs. National Cancer Institute (NCI).[Link]
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Application Notes & Protocols: Methyl 4-amino-6-indolecarboxylate hydrochloride in Neuroscience Research
Introduction: The Indole Nucleus as a Privileged Scaffold in Neuroscience
The indole ring system is a cornerstone in medicinal chemistry and drug discovery, particularly for agents targeting the central nervous system (CNS).[1][2] This bicyclic aromatic heterocycle is a key structural motif in a multitude of endogenous neuromodulators, including the neurotransmitter serotonin and the neurohormone melatonin.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow indole-containing molecules to bind with high affinity to a diverse range of biological targets. Consequently, indole derivatives have been successfully developed as therapeutic agents for a wide array of neurological and psychiatric disorders.[1][2]
Recent research has further expanded the neurotherapeutic potential of indole-based compounds, highlighting their roles in neuroprotection through various mechanisms. These include antioxidant effects, chelation of metal ions, and the disaggregation of amyloid-β plaques, which are implicated in Alzheimer's disease.[3] Furthermore, certain indole derivatives have been shown to modulate critical signaling pathways involved in neuronal survival and plasticity, such as the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway.[4]
This document provides detailed application notes and protocols for Methyl 4-amino-6-indolecarboxylate hydrochloride , a functionalized indole derivative. While direct neuroscientific applications of this specific compound are not yet extensively documented, its structure presents it as a valuable chemical scaffold and a potential starting point for the synthesis of novel neurologically active agents. These notes will, therefore, focus on the potential applications of this compound as a research tool and a building block in neuroscience drug discovery, based on the established activities of the broader class of indole derivatives.
Compound Profile: Methyl 4-amino-6-indolecarboxylate hydrochloride
| Property | Value | Source |
| IUPAC Name | methyl 4-amino-1H-indole-6-carboxylate hydrochloride | [5] |
| Synonyms | Methyl 4-amino-6-indolecarboxylate HCl, 4-Amino-6-indolecarboxylic acid methyl ester hydrochloride | [6] |
| CAS Number | 1235138-34-7 | [5] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [5] |
| Molecular Weight | 226.66 g/mol | N/A |
| Appearance | Solid | [7] |
| Purity | Typically >97% | [7] |
Potential Applications in Neuroscience Research
Based on the well-documented neuropharmacological activities of indole derivatives, Methyl 4-amino-6-indolecarboxylate hydrochloride can be envisioned as a versatile tool in the following areas of neuroscience research:
-
Scaffold for Synthesis of Novel Neuroprotective Agents: The core indole structure, combined with the reactive amino and carboxylate groups, makes this compound an ideal starting material for the synthesis of more complex molecules with potential neuroprotective properties. Researchers can leverage these functional groups for chemical modifications to develop derivatives that target pathways implicated in neurodegenerative diseases.[3][8]
-
Probe for Exploring Structure-Activity Relationships (SAR): By systematically modifying the amino and carboxylate positions, researchers can generate a library of related compounds. This library can then be screened for activity in various in vitro and in vivo models of neurological disorders, allowing for the elucidation of key structural features required for desired biological effects.
-
Investigating the Role of Indole-Based Compounds in Modulating Neuroinflammation: Neuroinflammation is a key pathological feature of many CNS disorders. Indole derivatives have been shown to possess anti-inflammatory properties.[4] This compound can be used as a precursor to synthesize novel molecules for studying their effects on inflammatory pathways in glial cells and neurons.
Experimental Protocols
The following protocols are proposed as starting points for researchers interested in exploring the potential of Methyl 4-amino-6-indolecarboxylate hydrochloride and its derivatives in neuroscience.
Protocol 1: Synthesis of N-acylated and 4-amino-modified Indole Derivatives
This protocol outlines a general procedure for modifying the amino group of Methyl 4-amino-6-indolecarboxylate hydrochloride to generate a library of derivatives for screening.
Workflow Diagram:
Caption: Synthetic workflow for N-acylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 4-amino-6-indolecarboxylate hydrochloride in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralization: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to neutralize the hydrochloride salt and free the primary amine.
-
Acylation: Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride) to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vitro Screening for Neuroprotective Effects using a Cellular Model of Oxidative Stress
This protocol describes a method to assess the potential neuroprotective effects of newly synthesized indole derivatives against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
Workflow Diagram:
Caption: In vitro screening for neuroprotection.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized indole derivatives in dimethyl sulfoxide (DMSO). Dilute the compounds to the desired final concentrations in cell culture media and add them to the cells. Include a vehicle control (DMSO alone).
-
Induction of Oxidative Stress: After a pre-treatment period (e.g., 2 hours), induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the wells. Include a control group of untreated cells and a group treated only with the neurotoxin.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the presence of the indole derivative compared to the neurotoxin-only group would indicate a neuroprotective effect.
Conclusion and Future Directions
Methyl 4-amino-6-indolecarboxylate hydrochloride represents a promising, yet underexplored, starting material for the development of novel therapeutic agents for neurological disorders. Its functionalized indole core provides a versatile platform for synthetic modifications aimed at enhancing neuroprotective, anti-inflammatory, and other beneficial CNS activities. The protocols outlined in these application notes provide a foundational framework for researchers to begin exploring the potential of this compound and its derivatives. Future research should focus on synthesizing a diverse library of analogs and screening them in a battery of in vitro and in vivo models of neurodegeneration and other CNS pathologies to identify lead compounds for further development.
References
- Anonymous. (2016). Indole Derivatives acting on Central Nervous System – Review.
- Kerzarea, D. & Khedekar, P. (2016). Indole Derivatives acting on Central Nervous System – Review.
- Lin, T. H., et al. (2024).
- Salian, S., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
- Anonymous. (n.d.).
- Echemi. (n.d.).
- Fluorochem. (n.d.).
- Chem-Impex. (n.d.). 4-Methoxy-6-indole carboxylic acid methyl ester.
- BLD Pharm. (n.d.).
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High-throughput screening assays using Methyl 4-amino-6-indolecarboxylate hydrochloride
An Application Note and Protocols for High-Throughput Screening Assays Using Methyl 4-amino-6-indolecarboxylate hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Indole Scaffold and Methyl 4-amino-6-indolecarboxylate hydrochloride in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique chemical properties allow it to participate in various biological interactions, making it a frequent starting point for drug discovery campaigns. Methyl 4-amino-6-indolecarboxylate hydrochloride is a synthetic indole derivative that presents several functional groups amenable to forming interactions with biological targets. Its structure, featuring an amino group and a methyl carboxylate ester on the indole ring, suggests potential for hydrogen bonding and other interactions within protein binding pockets.
This document provides detailed application notes and protocols for utilizing Methyl 4-amino-6-indolecarboxylate hydrochloride in high-throughput screening (HTS) to uncover its potential biological activities. HTS allows for the rapid testing of large numbers of compounds against specific biological targets, accelerating the identification of promising "hit" compounds that can be further developed into new therapeutics.[2] The protocols outlined below are designed to be robust, reproducible, and adaptable to standard HTS laboratory automation.
Compound Profile: Methyl 4-amino-6-indolecarboxylate hydrochloride
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | [3][4] |
| Molecular Weight | 190.20 g/mol | [3][5] |
| Appearance | Solid | [3] |
| Purity | Typically >97% | [3] |
| CAS Number | 121561-15-7 | [3] |
Application 1: Screening for Inhibitors of Tryptophan-Metabolizing Enzymes
Scientific Rationale: Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[6] Overexpression of these enzymes is implicated in cancer and neurodegenerative diseases, making them attractive targets for drug discovery.[6] Given that Methyl 4-amino-6-indolecarboxylate hydrochloride is an indole-containing molecule and a tryptophan analog, it is a prime candidate for screening as an inhibitor of IDO1 or TDO. A fluorescence-based assay can be employed to detect the product of the enzymatic reaction, N-formylkynurenine (NFK), allowing for a high-throughput assessment of inhibitory activity.[6]
Experimental Workflow: IDO1/TDO Inhibition Assay
Caption: Workflow for the bacterial DHOase colorimetric inhibition assay.
Detailed Protocol: Bacterial DHOase Inhibition HTS
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM NaCl.
- Enzyme Stock: Purified recombinant bacterial DHOase (e.g., from Staphylococcus aureus) at 0.5 mg/mL.
- Substrate Stock: 50 mM carbamoyl-aspartate in water.
- Test Compound: Prepare a 10 mM stock solution of Methyl 4-amino-6-indolecarboxylate hydrochloride in 100% DMSO, followed by serial dilutions.
- Colorimetric Reagent: Prepare a solution of diacetylmonoxime (DAMO) and thiosemicarbazide (TSC) in an acidic solution.
2. Assay Procedure (384-well format):
- Transfer 50 nL of the test compound from the dilution plate to a 384-well clear, flat-bottom assay plate. Include positive and negative controls.
- Add 10 µL of DHOase (final concentration 5 µg/mL) in Assay Buffer to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
- Initiate the reaction by adding 10 µL of carbamoyl-aspartate (final concentration 5 mM).
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction and develop the color by adding 50 µL of the DAMO-TSC reagent.
- Incubate at 60°C for 20 minutes.
- Cool the plate to room temperature and read the absorbance at 530 nm using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition based on the absorbance readings of the control and test wells.
- Determine the IC50 value by plotting the percent inhibition against the compound concentration and applying a suitable curve-fitting model.
Application 3: Assessing Plasma Protein Binding with High-Performance Affinity Chromatography
Scientific Rationale: Understanding the extent to which a drug binds to plasma proteins like human serum albumin (HSA) is crucial in drug development, as it affects the drug's distribution and availability. High-performance affinity chromatography (HPAC) is a high-throughput method for characterizing drug-protein interactions. [7]Indole-based compounds can be evaluated for their binding to HSA, often competing with known site-specific probes. [7]This assay can determine if Methyl 4-amino-6-indolecarboxylate hydrochloride has significant plasma protein binding properties.
Detailed Protocol: HPAC for HSA Binding
1. System Preparation:
- HPAC Column: A column with immobilized HSA.
- Mobile Phase: 0.067 M phosphate buffer (pH 7.4).
- Test Compound: A 1 mg/mL solution of Methyl 4-amino-6-indolecarboxylate hydrochloride in the mobile phase.
- Displacer/Competitor: A known HSA site II binder, such as L-Tryptophan, at various concentrations.
2. HPAC Procedure:
- Equilibrate the HSA column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
- Inject a small volume (e.g., 10 µL) of the test compound solution onto the column and monitor the elution profile using a UV detector. The retention time is indicative of the binding affinity.
- To determine the binding site and affinity, perform competitive displacement experiments. Inject the test compound along with increasing concentrations of a known site-specific competitor.
- A decrease in the retention time of the test compound in the presence of the competitor indicates binding to the same site.
3. Data Analysis:
- Calculate the retention factor (k) for the test compound at each competitor concentration.
- The association constant (Ka) can be determined by plotting 1/k versus the competitor concentration.
Conclusion
Methyl 4-amino-6-indolecarboxylate hydrochloride represents a promising starting point for hit-finding campaigns due to its indole core, a structure prevalent in many bioactive compounds. The HTS protocols provided in this application note offer robust and validated methods to explore its potential as an enzyme inhibitor or to characterize its fundamental drug-like properties. These assays are designed for efficiency and are compatible with standard laboratory automation, enabling the rapid screening of this and other novel chemical entities.
References
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Conrad, M. L. (2009). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin: Analysis by High-Performance Affinity Chromatography. J Sep Sci., 32(8), 1145–1155. [Link]
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Vottero, E., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(7), 1087-1096. [Link]
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Tuske, S. J., et al. (2018). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. Molecules, 23(11), 2948. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Bansal, R., & Anil, K. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 79(18), 5579-5583. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18521575, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. [Link]
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Chemsrc.com. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
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National Center for Biotechnology Information. (2024). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Mironovich, L. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3185. [Link]
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Application Notes & Protocols for the Synthesis of Derivatives from Methyl 4-amino-6-indolecarboxylate Hydrochloride
Abstract
Methyl 4-amino-6-indolecarboxylate hydrochloride is a highly versatile heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its intrinsic structural features—a reactive amino group, an indole scaffold, and a methyl ester—provide multiple handles for chemical modification. This guide offers a comprehensive exploration of synthetic strategies to generate diverse libraries of indole derivatives from this starting material. We provide detailed, field-proven protocols for key transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, methodologies for purification, and detailed characterization techniques are elucidated to ensure scientific integrity and reproducibility. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel bioactive compounds, particularly in the pursuit of kinase inhibitors and other targeted therapeutics.[1][2][3]
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with a wide array of biological targets.[5] Methyl 4-amino-6-indolecarboxylate, in particular, serves as an excellent starting point for generating derivatives with potential therapeutic value. The 4-amino group allows for the introduction of diverse substituents to probe structure-activity relationships (SAR), while the 6-carboxylate position can be further modified or can influence the overall physicochemical properties of the molecule.
Derivatives of this scaffold have shown significant promise as kinase inhibitors.[1][2][6] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] By strategically modifying the indole core, researchers can design potent and selective inhibitors that target specific kinases in disease pathways.[6][7][8]
This document provides robust protocols for two fundamental derivatization strategies: N-acylation and Buchwald-Hartwig amination. These methods were selected for their reliability, broad substrate scope, and relevance in contemporary drug discovery programs.
Core Synthetic Strategies and Mechanistic Rationale
The derivatization of Methyl 4-amino-6-indolecarboxylate hydrochloride primarily targets the nucleophilic 4-amino group. The following sections detail the rationale and protocols for key transformations at this position.
N-Acylation: Synthesis of Indole-4-carboxamides
Rationale: The conversion of the 4-amino group to an amide is a fundamental and highly effective strategy for molecular elaboration. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. This reaction allows for the introduction of a vast array of acyl groups, enabling fine-tuning of steric and electronic properties.
The reaction typically proceeds via the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to neutralize the generated HCl.
General Reaction Scheme:
Caption: General scheme for N-acylation.
Buchwald-Hartwig Amination: Synthesis of 4-Arylaminoindoles
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9] This reaction has revolutionized medicinal chemistry by enabling the synthesis of arylamines under relatively mild conditions, a transformation that was previously challenging.[9][10] By coupling an aryl halide with the 4-amino group of the indole, this method allows for the introduction of diverse (hetero)aromatic systems, significantly expanding the chemical space accessible from the starting material. This is particularly valuable in kinase inhibitor design, where biaryl and heteroaryl-amine motifs are common.[11]
The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[9] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results.[12]
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are presented as a guide and may require optimization for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of Methyl 4-acetamido-1H-indole-6-carboxylate
Materials and Reagents:
-
Methyl 4-amino-6-indolecarboxylate hydrochloride
-
Pyridine (anhydrous)
-
Acetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)[13]
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-amino-6-indolecarboxylate hydrochloride (1.0 eq).
-
Add anhydrous pyridine (3.0 eq) and anhydrous DCM to form a stirrable suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.2 eq) dropwise to the cooled suspension. A precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[13][14] Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.
Expected Yields and Data:
| Compound | Starting Material | Reagents | Solvent | Typical Yield |
| Methyl 4-acetamido-1H-indole-6-carboxylate | Methyl 4-amino-6-indolecarboxylate HCl | Acetyl Chloride, Pyridine | DCM | 75-90% |
Protocol 2: Synthesis of Methyl 4-(phenylamino)-1H-indole-6-carboxylate
Materials and Reagents:
-
Methyl 4-amino-6-indolecarboxylate hydrochloride
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Celite®
-
Ethyl acetate and Hexanes (for purification)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add Methyl 4-amino-6-indolecarboxylate hydrochloride (1.0 eq), bromobenzene (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (2-5 mol%), and XantPhos (4-10 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[11]
Expected Yields and Data:
| Compound | Coupling Partners | Catalyst/Ligand | Base/Solvent | Typical Yield |
| Methyl 4-(phenylamino)-1H-indole-6-carboxylate | Methyl 4-amino-6-indolecarboxylate HCl, Bromobenzene | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ / Toluene | 60-85% |
Workflow for Synthesis and Characterization
A systematic approach is crucial for the successful synthesis and validation of new chemical entities.
Caption: Standard workflow for synthesis, purification, and characterization.
Characterization of Indole Derivatives
Unambiguous characterization is essential to confirm the structure and purity of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[15][16] For the indole core, characteristic signals include the N-H proton (typically a broad singlet > 10 ppm), and aromatic protons on the indole ring. Upon derivatization, predictable shifts in the signals adjacent to the modification site will be observed. For example, N-acylation will introduce a new amide N-H signal and signals corresponding to the acyl group.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion. LC-MS is invaluable for monitoring reaction progress and confirming the mass of the product in crude mixtures and purified samples.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compounds.[17] A sample is considered pure if it shows a single major peak (>95% by area) under various detection conditions.
Conclusion and Future Directions
Methyl 4-amino-6-indolecarboxylate hydrochloride is a readily available and highly adaptable starting material for the synthesis of diverse chemical libraries. The N-acylation and Buchwald-Hartwig amination protocols detailed herein represent reliable and scalable methods for generating novel indole derivatives. These compounds can serve as valuable probes in chemical biology or as lead structures in drug discovery campaigns, particularly in the development of next-generation kinase inhibitors.[6][7] The modularity of these synthetic routes allows for systematic exploration of the chemical space around the indole scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed. Available at: [Link]
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Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). Biochim Biophys Acta. Available at: [Link]
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed. Available at: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
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Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2022). MDPI. Available at: [Link]
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Methyl 6-Amino-4-indolecarboxylate. (n.d.). Bio-Active. Available at: [Link]
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Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2016). NIH. Available at: [Link]
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Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2016). ResearchGate. Available at: [Link]
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Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2024). MDPI. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme. Available at: [Link]
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Application Note: The Synthetic Versatility of Methyl 4-amino-6-indolecarboxylate Hydrochloride
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of Methyl 4-amino-6-indolecarboxylate hydrochloride. This versatile building block, featuring a substituted indole scaffold, offers multiple reactive sites for diversification. We explore its utility in key organic transformations, including N-functionalization, regioselective C-H functionalization at the C7 position, and derivatization of its ester moiety. The protocols and mechanistic insights provided herein are grounded in established chemical principles to empower the synthesis of novel and complex molecules for pharmaceutical and materials science applications.
Introduction and Compound Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Methyl 4-amino-6-indolecarboxylate hydrochloride is a strategically functionalized derivative that presents chemists with a robust platform for generating molecular diversity. Its key structural features include:
-
An Electron-Rich Indole Core: Prone to electrophilic substitution and amenable to metal-catalyzed cross-coupling reactions.[2][3]
-
A Nucleophilic 4-Amino Group: Serves as a primary handle for N-alkylation, acylation, and sulfonylation, enabling the introduction of various side chains.
-
An Electron-Withdrawing 6-Carboxylate Group: Modulates the electronic properties of the indole ring and provides another site for chemical modification (e.g., hydrolysis to a carboxylic acid or amidation).
-
The Hydrochloride Salt Form: Enhances the compound's stability and shelf-life, requiring a basic workup or the addition of a stoichiometric amount of base in reactions targeting the amino group.
The unique substitution pattern, particularly the 4-amino group, strongly influences the regioselectivity of further reactions, making this a predictable and valuable synthetic intermediate.
Physicochemical Properties and Safe Handling
A summary of the key properties of Methyl 4-amino-6-indolecarboxylate hydrochloride is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 226.66 g/mol | Inferred |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Recommended to keep refrigerated, dry, and tightly closed. | [6] |
Safety and Handling: While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not detailed in the search results, data from structurally related amino-aromatic compounds and indoles should inform handling procedures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or if you feel unwell, seek immediate medical attention.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]
Key Reactive Sites and Synthetic Strategy
The strategic value of this molecule lies in its distinct reactive sites, which can be addressed selectively. The 4-amino group is a powerful ortho-, para-directing group, strongly activating the C5 and C7 positions for electrophilic attack. Since the C5 position is sterically hindered and electronically influenced by the adjacent pyrrole ring, functionalization is highly favored at the C7 position.[9][10][11]
Caption: Figure 1: Key Reactive Sites.
Application Protocols
The following protocols are representative procedures adapted from established methodologies for indole synthesis and functionalization. Researchers should perform initial small-scale trials to optimize conditions for their specific downstream applications.
Protocol 1: N-Acylation of the 4-Amino Group
Principle: This protocol describes the straightforward acylation of the primary amino group to form an amide. The reaction requires a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the acidic byproduct. This modification can be used to install protecting groups or introduce new functional moieties.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| Methyl 4-amino-6-indolecarboxylate HCl | 226.66 | 227 mg | 1.0 mmol |
| Triethylamine (TEA) | 101.19 | 0.21 mL | 1.5 mmol |
| Acetic Anhydride | 102.09 | 0.10 mL | 1.1 mmol |
| Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
Suspend Methyl 4-amino-6-indolecarboxylate hydrochloride (1.0 mmol) in 10 mL of anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) dropwise to the suspension. Stir for 15 minutes to allow for the formation of the free amine.
-
Add acetic anhydride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with 20 mL of DCM and wash sequentially with a saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acetylated product.
Protocol 2: Regioselective C7-Alkylation via NHC Catalysis
Principle: The 4-amino group strongly directs electrophilic substitution to the C7 position. This protocol, adapted from recent literature on 4-aminoindoles, employs an N-heterocyclic carbene (NHC) catalyst for a highly regio- and enantioselective alkylation using an α-bromoenal as the electrophile.[10]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| Methyl 4-amino-6-indolecarboxylate HCl | 226.66 | 113 mg | 0.5 mmol |
| α-bromo cinnamaldehyde | 211.06 | 127 mg | 0.6 mmol |
| NHC catalyst precursor* | - | 35 mg | 0.1 mmol |
| NaHCO₃ | 84.01 | 84 mg | 1.0 mmol |
| Anhydrous Chloroform (CHCl₃) | - | 5 mL | - |
| Ethanol | 46.07 | 58 µL | 1.0 mmol |
*An aminoindanol-derived triazolium salt is a suitable precursor.[10]
Procedure:
-
To an oven-dried vial under a nitrogen atmosphere, add Methyl 4-amino-6-indolecarboxylate hydrochloride (0.5 mmol), the NHC catalyst precursor (0.1 mmol), and NaHCO₃ (1.0 mmol).[10]
-
Add 5 mL of anhydrous chloroform, followed by the α-bromo cinnamaldehyde (0.6 mmol) and ethanol (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to isolate the C7-alkylated indole product. This method is reported to yield products with good to excellent enantioselectivities.[10]
Caption: Figure 2: Workflow for C7-Alkylation.
Protocol 3: Suzuki Cross-Coupling (Post-Halogenation)
Principle: While the parent molecule is not directly suited for cross-coupling, it can be readily halogenated (e.g., at C2, C3, or C7) to install a handle for metal-catalyzed reactions. This protocol provides a general method for a Suzuki-Miyaura coupling on a hypothetical 2-bromo derivative, demonstrating a multi-step sequence to build complexity. Palladium-catalyzed couplings are a powerful tool for C-C bond formation on indole scaffolds.[1][2]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| 2-Bromo-Methyl 4-amino-6-indolecarboxylate* | 285.11 | 285 mg | 1.0 mmol |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 mmol |
| K₂CO₃ (2M aq. solution) | 138.21 | 1.5 mL | 3.0 mmol |
| 1,4-Dioxane | - | 10 mL | - |
*Assumed starting material, prepared via bromination of the title compound.
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine the 2-bromo-indole derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 10 mL of 1,4-dioxane (degassed) and 1.5 mL of the 2M K₂CO₃ solution (degassed).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (typically 6-12 hours), as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 2-phenyl indole product.
Conclusion
Methyl 4-amino-6-indolecarboxylate hydrochloride is a highly valuable and versatile building block for synthetic and medicinal chemistry. The strategic placement of its functional groups allows for selective and predictable transformations. The nucleophilic amino group, the activated C7 position, and the modifiable ester provide orthogonal handles for constructing complex molecular architectures. The protocols outlined in this note serve as a foundational guide for chemists to unlock the synthetic potential of this important indole derivative.
References
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Application Notes and Protocols: Radiolabeling of Methyl 4-amino-6-indolecarboxylate hydrochloride
Introduction
Methyl 4-amino-6-indolecarboxylate hydrochloride is a versatile heterocyclic compound with a scaffold prevalent in numerous biologically active molecules. Its structural motifs are of significant interest in drug discovery and development, making it a valuable candidate for mechanistic and pharmacokinetic studies. Radiolabeling this molecule provides a powerful tool for researchers to trace its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to investigate its interaction with biological targets.[1][2]
This document provides a comprehensive guide to the radiolabeling of Methyl 4-amino-6-indolecarboxylate hydrochloride. It is intended for researchers, scientists, and drug development professionals with experience in handling radioactive materials and performing chemical syntheses. The protocols outlined herein are designed to be robust and reproducible, while also offering insights into the underlying chemical principles to allow for adaptation and optimization. All procedures involving radioactive materials must be conducted in designated laboratories by trained personnel, adhering to all institutional and regulatory safety guidelines.[3][4][5][6]
Choosing the Right Radionuclide
The selection of a radionuclide is a critical first step that depends on the intended application of the radiolabeled compound. The most common isotopes for labeling organic molecules are Carbon-14 (¹⁴C) and Tritium (³H), each with distinct advantages and disadvantages.
| Feature | Carbon-14 (¹⁴C) | Tritium (³H) |
| Half-life | ~5730 years | ~12.3 years |
| Beta energy (max) | 0.156 MeV | 0.0186 MeV |
| Specific activity | Lower (up to 62.4 mCi/mmol) | Higher (up to 29 Ci/mmol per atom) |
| Labeling Position | Can be incorporated into the carbon skeleton | Replaces hydrogen atoms |
| Detection | Liquid Scintillation Counting, Autoradiography | Liquid Scintillation Counting, Autoradiography |
| Synthesis | Often requires multi-step synthesis from a labeled precursor like Ba[¹⁴C]CO₃.[7][8][9] | Can often be introduced in later synthetic stages via hydrogen isotope exchange.[1][10] |
| Isotope effect | Generally negligible | Can sometimes be significant |
For ADME studies where long-term tracking is necessary, ¹⁴C is often the preferred isotope due to its long half-life and the stability of the label within the carbon framework.[2] For receptor binding assays or when high specific activity is required, ³H is an excellent choice. This guide will focus on a protocol for ¹⁴C labeling, as it represents a common need in pharmaceutical development.
Radiolabeling Strategy: [¹⁴C]Carbonylation
A late-stage carbon-14 labeling approach is often desirable as it minimizes the handling of radioactive materials throughout a multi-step synthesis.[7][8] For Methyl 4-amino-6-indolecarboxylate hydrochloride, a plausible strategy involves the introduction of a ¹⁴C-labeled methyl ester group. This can be achieved through a palladium-catalyzed carbonylation reaction using [¹⁴C]carbon monoxide ([¹⁴C]CO) or a [¹⁴C]CO surrogate.
However, a more practical and commonly employed method for introducing a labeled methyl ester is through the use of a labeled methylating agent, such as [¹⁴C]methyl iodide ([¹⁴C]CH₃I), reacting with the corresponding carboxylic acid precursor. This approach avoids the complexities and safety considerations of handling highly toxic [¹⁴C]CO gas.
The proposed synthetic route is a two-step process starting from the commercially available 4-amino-6-bromoindole.
Caption: Proposed synthetic workflow for [¹⁴C]Methyl 4-amino-6-indolecarboxylate HCl.
Experimental Protocol
Materials and Equipment
-
Starting Material: 4-amino-6-bromo-1H-indole
-
Reagents: n-Butyllithium (n-BuLi), Dry ice (solid CO₂), [¹⁴C]Methyl iodide ([¹⁴C]CH₃I) in a suitable solvent, Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), Potassium carbonate (K₂CO₃), Hydrochloric acid solution in diethyl ether.
-
Equipment: Schlenk line or glove box for inert atmosphere reactions, low-temperature bath (e.g., dry ice/acetone), magnetic stirrer, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector, Thin-Layer Chromatography (TLC) plates and scanner, liquid scintillation counter.
Step 1: Synthesis of 4-amino-1H-indole-6-carboxylic acid (Precursor)
This step should be performed under an inert atmosphere (Argon or Nitrogen).
-
Dissolve 4-amino-6-bromo-1H-indole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush dry ice into a fine powder. Carefully add the crushed dry ice to the reaction mixture in portions. A vigorous reaction will occur.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which should precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-1H-indole-6-carboxylic acid.
-
Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: [¹⁴C]Methylation to form [¹⁴C]Methyl 4-amino-1H-indole-6-carboxylate
Caution: This step involves the use of a volatile radioactive reagent. All manipulations should be performed in a certified fume hood for radioactive work.
-
To a solution of 4-amino-1H-indole-6-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
In a separate vial, dilute the [¹⁴C]Methyl iodide to the desired specific activity with non-radioactive methyl iodide.
-
Add the [¹⁴C]methyl iodide solution (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of [¹⁴C]Methyl 4-amino-1H-indole-6-carboxylate
Purification is crucial to ensure high radiochemical purity. Reversed-phase HPLC is the recommended method.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol/water).
-
Inject the solution onto a semi-preparative C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid to improve peak shape).
-
Monitor the eluent with both a UV detector and a radioactivity detector.
-
Collect the fraction corresponding to the radioactive product peak.
-
Evaporate the solvent from the collected fraction under reduced pressure.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified [¹⁴C]Methyl 4-amino-1H-indole-6-carboxylate in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Quality Control
A robust quality control system is essential to ensure the identity, purity, and specific activity of the final radiolabeled product before its use in any biological studies.[11][12][13]
Radiochemical Purity
Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form.[13][14] It is typically determined by radio-TLC and radio-HPLC.[15][16][17]
-
Radio-TLC: Spot the final product on a silica gel TLC plate and develop with a suitable mobile phase (e.g., ethyl acetate/hexane). Scan the plate with a radio-TLC scanner to determine the distribution of radioactivity. The radiochemical purity is calculated as the percentage of the total radioactivity in the spot corresponding to the product.
-
Radio-HPLC: Inject an aliquot of the final product onto an analytical HPLC column coupled with a radioactivity detector. The radiochemical purity is the percentage of the total radioactivity that elutes as a single peak corresponding to the product's retention time.[18]
| Parameter | Specification |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | ≥ 95% (by UV-HPLC) |
| Specific Activity | To be determined by analysis |
Identity Confirmation
The identity of the radiolabeled product should be confirmed by co-elution with an authentic, non-radioactive standard on HPLC. The radioactive peak should have the same retention time as the UV peak of the standard.
Specific Activity
Specific activity is the amount of radioactivity per unit mass of the compound (e.g., mCi/mmol). It can be determined by quantifying the mass of the compound (using a UV calibration curve from the HPLC analysis) and measuring the total radioactivity with a calibrated ionization chamber or liquid scintillation counter.
Caption: A typical quality control workflow for a radiolabeled compound.
Safety Considerations
All work with radioactive materials must be performed in compliance with institutional and national regulations.[3][4][6][19] Personnel must be adequately trained in radiation safety and handling procedures. The use of appropriate personal protective equipment (PPE), such as lab coats, safety glasses, and gloves, is mandatory. Radioactive waste must be disposed of according to established protocols.
Conclusion
The protocol described in these application notes provides a detailed and reliable method for the synthesis and quality control of [¹⁴C]Methyl 4-amino-6-indolecarboxylate hydrochloride. By following these procedures, researchers can obtain a high-purity radiolabeled compound suitable for a wide range of in vitro and in vivo studies. The principles and techniques outlined here can also be adapted for the synthesis of other radiolabeled indole derivatives, thereby supporting the advancement of drug discovery and development programs.
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Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. PubMed. Available at: [Link]
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]
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Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Publications. Available at: [Link]
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(PDF) A Convenient Iodination of Indoles and Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. PubMed Central. Available at: [Link]
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Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. ACS Publications. Available at: [Link]
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The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. Available at: [Link]
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Carbonylative synthesis and functionalization of indoles. Beilstein Journals. Available at: [Link]
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Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... ResearchGate. Available at: [Link]
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Tritium labelling of pharmaceuticals. ResearchGate. Available at: [Link]
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New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Cardinal Health. Available at: [Link]
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Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PubMed Central. Available at: [Link]
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Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Medium. Available at: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. Available at: [Link]
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Fig. 5. HPLC -and radio-TLC analysis after first 18 F radiolabeling of... ResearchGate. Available at: [Link]
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Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H). RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the In Vivo Administration of Novel Indolecarboxylate Derivatives in Animal Models
A Framework Based on Methyl 4-amino-6-indolecarboxylate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] From anti-inflammatory to anticancer applications, indole derivatives are a fertile ground for the discovery of new therapeutic agents.[3][4][5][6][7][8]
This document provides a comprehensive framework for the in vivo administration of novel indolecarboxylate derivatives, using Methyl 4-amino-6-indolecarboxylate hydrochloride as a representative, albeit currently under-researched, compound. A thorough review of existing literature reveals a scarcity of specific in vivo data for this particular molecule.[2] Therefore, this guide is structured to empower researchers with the foundational principles and methodologies required to design and execute scientifically rigorous in vivo studies for any novel indole derivative. We will proceed by establishing a logical workflow, from essential preclinical assessments to detailed experimental protocols, grounded in the broader experience with other indole compounds.
Part 1: Preclinical Assessment - The In Vitro Foundation
Before any in vivo administration, a robust in vitro characterization of the test compound is ethically and scientifically imperative. This initial phase is crucial for establishing the compound's biological activity, mechanism of action, and a preliminary safety profile.
Key In Vitro Assays:
-
Target Engagement and Potency: Determine the compound's affinity and efficacy for its intended biological target (e.g., enzyme inhibition assays, receptor binding assays).
-
Cellular Activity: Evaluate the compound's effect on relevant cell lines. For instance, if an anticancer effect is hypothesized, screen against a panel of cancer cell lines to determine IC50 values.[8][9][10]
-
Mechanism of Action Studies: Investigate the downstream cellular pathways affected by the compound (e.g., apoptosis induction, cytokine release).[3][10][11]
-
Preliminary Cytotoxicity: Assess the compound's toxicity in both target and non-target (healthy) cell lines to establish a therapeutic window.
-
Metabolic Stability: Use liver microsomes or hepatocytes to predict the compound's metabolic fate in vivo.
The data from these in vitro studies will inform the design of the subsequent in vivo experiments, including the selection of an appropriate animal model and the starting dose.
Part 2: Animal Model Selection
The choice of animal model is entirely dependent on the therapeutic area of interest as determined by the in vitro data.
| Therapeutic Area | Recommended Animal Model | Rationale & Key Considerations |
| Oncology | Xenograft Mouse/Rat Model | Human cancer cell lines are implanted subcutaneously or orthotopically in immunocompromised mice (e.g., Nude, SCID). This allows for the evaluation of the compound's effect on tumor growth.[4][6] |
| Inflammation | Carrageenan-Induced Paw Edema | A common model for acute inflammation where the anti-inflammatory effect is measured by the reduction in paw swelling.[5][7][12] |
| Lipopolysaccharide (LPS) Challenge | LPS administration induces a systemic inflammatory response, allowing for the assessment of the compound's effect on pro-inflammatory cytokine levels.[11] | |
| Analgesia | Acetic Acid-Induced Writhing Test | A model for visceral pain where the analgesic effect is quantified by a reduction in the number of writhes.[5][7] |
| Hot Plate or Tail Immersion Test | These models assess central analgesic activity by measuring the latency to a thermal stimulus.[5][12] |
Part 3: Compound Formulation and Administration
The physicochemical properties of Methyl 4-amino-6-indolecarboxylate hydrochloride (or any novel compound) will dictate the formulation strategy.
Vehicle Selection:
A suitable vehicle must be chosen to solubilize the compound without causing toxicity to the animal. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
A mixture of DMSO, Cremophor EL, and saline.
Route of Administration:
The intended clinical application and the compound's pharmacokinetic properties will guide the choice of administration route.
| Route | Advantages | Disadvantages |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, rapid absorption. | Not a common clinical route, potential for local irritation. |
| Intravenous (IV) | 100% bioavailability, precise dose control. | Requires skilled administration, potential for bolus toxicity. |
| Oral (PO) | Clinically relevant, convenient. | Subject to first-pass metabolism, variable absorption. |
| Subcutaneous (SC) | Slower absorption, prolonged effect. | Limited volume of administration. |
Protocol for a Hypothetical Anti-Inflammatory Study:
This protocol is a template and must be adapted based on specific experimental data.
Objective: To evaluate the anti-inflammatory efficacy of a novel indolecarboxylate derivative in a mouse model of carrageenan-induced paw edema.
Materials:
-
Test compound (e.g., Methyl 4-amino-6-indolecarboxylate hydrochloride)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Parenteral syringes and needles
-
Pletysmometer or calipers
Experimental Workflow:
Caption: Workflow for an in vivo anti-inflammatory study.
Part 4: Dose Determination and Study Design
Dose Range Finding:
A dose range-finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for the efficacy study. This is typically done by administering escalating doses of the compound to small groups of animals and observing for signs of toxicity.
Efficacy Study Design:
A typical study design would include:
-
Group 1: Vehicle Control: Receives only the vehicle.
-
Group 2: Negative Control (if applicable): Receives the vehicle and the inflammatory stimulus.
-
Group 3-5: Test Compound Groups: Receive different doses of the test compound (e.g., low, medium, high) and the inflammatory stimulus.
-
Group 6: Positive Control Group: Receives a known effective drug (e.g., Indomethacin) and the inflammatory stimulus.
Part 5: Data Analysis and Interpretation
Quantitative Endpoints:
-
Paw Edema: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Tumor Volume: Measured with calipers and calculated using the formula: Volume = (length * width^2) / 2
-
Biochemical Assays: Cytokine levels, enzyme activity, etc., measured from plasma or tissue homogenates.
Statistical Analysis:
Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group. A p-value of <0.05 is typically considered statistically significant.
Part 6: Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following should be incorporated into the study design:
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Blinding: The investigator assessing the outcomes should be blinded to the treatment allocation.
-
Power Analysis: A power analysis should be conducted to determine the appropriate sample size to detect a statistically significant effect.
-
Replication: Key findings should be replicated in independent experiments.
Signaling Pathway Visualization (Hypothetical Anti-inflammatory Mechanism):
If in vitro data suggests that the indole derivative inhibits the NF-κB pathway, the following diagram illustrates this proposed mechanism.
Caption: Potential mechanism of action for an anti-inflammatory indole derivative.
By adhering to this comprehensive framework, researchers can confidently and ethically advance the in vivo evaluation of novel indolecarboxylate derivatives, paving the way for the development of new and effective therapeutics.
References
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Jin, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. PubMed. [Link]
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Lin, Y. L., et al. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed. [Link]
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Gherghiceanu, E-D., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. [Link]
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Gherghiceanu, E-D., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]
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Anwar, S., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online. [Link]
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MDPI. (2023). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. MDPI. [Link]
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National Center for Biotechnology Information. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PubMed Central. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central. [Link]
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National Center for Biotechnology Information. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]
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Munshel-ul-Islam, et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
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Probing Cellular Fates: A Guide to Flow Cytometry Analysis of Cells Treated with Methyl 4-amino-6-indolecarboxylate hydrochloride
Introduction: Unveiling the Bioactivity of Novel Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of indole are known to exhibit potent anticancer properties by interfering with critical cellular processes such as cell division and survival.[4][5] Many of these compounds exert their effects by inducing programmed cell death (apoptosis), causing cell cycle arrest, or modulating the intracellular redox environment through the production of reactive oxygen species (ROS).[6][7][8][9][10][11][12][13]
Methyl 4-amino-6-indolecarboxylate hydrochloride is a novel indole derivative with potential therapeutic applications. Understanding its mechanism of action at the cellular level is paramount for its development as a potential drug candidate. Flow cytometry is an indispensable high-throughput technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to investigate the cellular effects of Methyl 4-amino-6-indolecarboxylate hydrochloride, with a focus on apoptosis, cell cycle progression, and ROS generation.
I. Assessment of Apoptosis Induction
Apoptosis is a crucial process of programmed cell death that, when dysregulated, can contribute to the development of cancer. Many chemotherapeutic agents, including various indole derivatives, function by triggering apoptosis in cancer cells.[6][7][8][12] One of the earliest and most definitive hallmarks of apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
Principle of the Annexin V/Propidium Iodide (PI) Assay
Annexin V is a calcium-dependent protein that exhibits a high affinity for PS. When conjugated to a fluorochrome such as FITC, it can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[10] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Workflow: Apoptosis Analysis
Figure 1: Workflow for Apoptosis Analysis using Annexin V and PI Staining.
Detailed Protocol: Annexin V and Propidium Iodide Staining
-
Cell Culture and Treatment:
-
Seed the cells of interest in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Methyl 4-amino-6-indolecarboxylate hydrochloride and a vehicle control for the desired duration.
-
-
Cell Harvesting and Washing:
-
For adherent cells, gently detach them using trypsin-EDTA. Collect both the adherent and floating cells to ensure the inclusion of the apoptotic population.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Generate a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Data Interpretation
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
An increase in the percentage of Annexin V-positive cells (lower right and upper right quadrants) in treated samples compared to the vehicle control indicates that Methyl 4-amino-6-indolecarboxylate hydrochloride induces apoptosis.
II. Cell Cycle Analysis
Disruptions in the normal progression of the cell cycle are a common mechanism of action for many anticancer drugs.[6][9][11] Flow cytometry provides a rapid and accurate method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle of Propidium Iodide (PI) Staining for Cell Cycle
Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[14] After cell fixation and permeabilization, PI can enter the cells and intercalate with the DNA. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity.
Experimental Workflow: Cell Cycle Analysis
Figure 2: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment:
-
Follow the same procedure as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population using forward scatter area versus forward scatter height to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity.
-
Data Interpretation
The resulting histogram will display distinct peaks corresponding to the different phases of the cell cycle.
| Peak | DNA Content | Cell Cycle Phase |
| First Peak | 2n | G0/G1 |
| Intermediate Region | 2n to 4n | S |
| Second Peak | 4n | G2/M |
| Sub-G1 Peak | <2n | Apoptotic cells (fragmented DNA) |
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) in the treated samples compared to the control would suggest that Methyl 4-amino-6-indolecarboxylate hydrochloride interferes with cell cycle progression at that checkpoint. The appearance of a sub-G1 peak can be an additional indicator of apoptosis.
III. Measurement of Intracellular Reactive Oxygen Species (ROS)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to cellular damage and trigger apoptosis.[15][16][17] Several indole derivatives have been shown to induce ROS production in cancer cells.[10][13]
Principle of the DCFDA Assay
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The intensity of the DCF fluorescence is proportional to the amount of intracellular ROS.
Experimental Workflow: ROS Detection
Figure 3: Workflow for Intracellular ROS Detection using DCFDA.
Detailed Protocol: Intracellular ROS Measurement with DCFDA
-
Cell Preparation:
-
Prepare a single-cell suspension from either a cell culture or tissue.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
-
DCFDA Staining:
-
Resuspend the cells in pre-warmed buffer containing 5-10 µM DCFDA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Treatment:
-
Wash the cells to remove any excess DCFDA.
-
Resuspend the cells in fresh, pre-warmed media.
-
Treat the cells with Methyl 4-amino-6-indolecarboxylate hydrochloride, a vehicle control, and a positive control (e.g., H₂O₂).
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the DCF at 488 nm and detecting the emission at ~530 nm.
-
Generate a histogram of the DCF fluorescence intensity.
-
Data Interpretation
A rightward shift in the fluorescence intensity peak of the treated cells compared to the vehicle control indicates an increase in intracellular ROS levels. The mean fluorescence intensity (MFI) can be quantified and compared across different treatment groups.
Conclusion
Flow cytometry is a powerful and versatile tool for elucidating the cellular mechanisms of action of novel compounds like Methyl 4-amino-6-indolecarboxylate hydrochloride. The protocols detailed in this application note provide a robust framework for assessing the induction of apoptosis, effects on cell cycle progression, and the generation of reactive oxygen species. The data generated from these assays will provide critical insights into the biological activity of this compound and guide its further development as a potential therapeutic agent.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells. (n.d.). In Vivo. Retrieved from [Link]
-
New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2025). ResearchGate. Retrieved from [Link]
-
Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. (2010). PubMed. Retrieved from [Link]
-
Induction of caspase-dependent apoptosis by indolequinone 3 in... (n.d.). ResearchGate. Retrieved from [Link]
-
Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed. Retrieved from [Link]
-
Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. (2010). Karger Publishers. Retrieved from [Link]
-
Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). PubMed. Retrieved from [Link]
-
Cell cycle analysis through PI staining and following flow cytometry... (n.d.). ResearchGate. Retrieved from [Link]
-
New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. (2025). ResearchGate. Retrieved from [Link]
-
Indole-alkaloid–rich fraction of Ervatamia coronaria leaf extract regresses breast cancer by inducing apoptotic cell death. (n.d.). PubMed Central. Retrieved from [Link]
-
Flow cytometry analysis of the cell cycle. Representative data showed... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Retrieved from [Link]
-
Investigation of Aminomethyl Indole Derivatives as Hyaluronidase Inhibitors. (n.d.). De Gruyter. Retrieved from [Link]
-
Investigation of aminomethyl indole derivatives as hyaluronidase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Indole-3-carbinol generates reactive oxygen species and induces apoptosis. (2011). PubMed. Retrieved from [Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). Cureus. Retrieved from [Link]
-
Flow cytometry analyses of the production of reactive oxygen species... (n.d.). ResearchGate. Retrieved from [Link]
-
Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. (n.d.). MDPI. Retrieved from [Link]
-
Flow Cytometric Detection of Reactive Oxygen Species. (2013). Taipei Medical University. Retrieved from [Link]
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Troubleshooting & Optimization
Methyl 4-amino-6-indolecarboxylate hydrochloride stability and storage conditions
Guide ID: TSC-M4A6I-HCL-V1 Last Updated: January 7, 2026 Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 4-amino-6-indolecarboxylate hydrochloride (CAS No. 1235138-34-7). This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this key chemical intermediate. Our goal is to ensure the integrity of your experiments by addressing common challenges and providing field-proven insights.
Indole derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad range of biological activities.[1][2] The specific structure of Methyl 4-amino-6-indolecarboxylate, featuring both an amino group and a methyl ester, presents unique stability considerations that must be managed to ensure experimental reproducibility and success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of Methyl 4-amino-6-indolecarboxylate hydrochloride.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life and stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric oxygen, moisture, and light. The hydrochloride salt form is generally more stable than the free base, but proper storage is still critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Refrigeration slows the rate of potential degradation reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | The amino-indole core is susceptible to oxidation, which can be prevented by displacing air. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can catalyze degradation.[3] |
| Location | Dry, well-ventilated area | Prevents moisture ingress and ensures safety.[3][4] |
Based on best practices for similar indole derivatives.[5][6]
Q2: I've just received the compound. What is the correct procedure for handling it upon opening?
First, allow the container to equilibrate to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid. Handle the compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7] If you do not plan to use the entire quantity, quickly aliquot the required amount, and then promptly purge the headspace of the original container with an inert gas (e.g., argon) before resealing tightly for continued storage.
Q3: What solvents should I use to prepare stock solutions?
The choice of solvent is critical for both solubility and stability. The hydrochloride salt is intended to improve solubility in polar solvents.
-
Recommended for Long-Term Storage: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These aprotic polar solvents are excellent for creating high-concentration stock solutions (>10 mM) that can be stored at -20°C or -80°C for several months.
-
For Immediate Experimental Use: For aqueous-based assays, the compound may be soluble in water or aqueous buffers. However, the stability in aqueous media is significantly lower. It is strongly recommended to prepare aqueous solutions fresh for each experiment and avoid repeated freeze-thaw cycles. The pH of the buffer can influence stability; slightly acidic conditions (pH 4-6) are generally preferred for amine hydrochloride salts.
Q4: How stable is Methyl 4-amino-6-indolecarboxylate hydrochloride once it's in solution?
-
In Anhydrous DMSO/DMF: When stored at -20°C or below, stock solutions are expected to be stable for 3-6 months. We recommend aliquoting into single-use vials to avoid contamination and repeated exposure to ambient conditions.
-
In Aqueous Buffers: Stability is limited. The ester group is susceptible to hydrolysis, and the indole nucleus can degrade, especially if the buffer is not degassed or contains metal ions. We advise using aqueous solutions within 24 hours, even when stored at 4°C. For sensitive applications, preparation immediately before use is the only way to guarantee compound integrity.
Section 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
Q5: My solid compound has changed color from off-white/light brown to a darker brown. Is it still usable?
A color change is a primary indicator of degradation, most likely due to oxidation of the electron-rich amino-indole ring system. This is often accelerated by prolonged exposure to air and/or light.
Is it usable? It depends on the application. For highly sensitive quantitative assays (e.g., IC50 determination), the presence of impurities and a lower concentration of the active compound will lead to inaccurate results. For less sensitive qualitative or synthetic applications, it might still be functional, but results should be interpreted with caution. We recommend performing a purity check (e.g., LC-MS or TLC) before use.
Caption: Decision workflow for handling discolored compound.
Q6: I'm having trouble dissolving the compound, even in DMSO. What could be the issue?
Several factors could contribute to poor solubility:
-
Compound Degradation: Degraded material, especially through polymerization, can become insoluble. This often accompanies a significant color change.
-
Insufficient Solvent Volume: Try increasing the solvent volume or gently warming the solution (to 30-40°C) and vortexing.
-
Water Contamination in Solvent: Ensure you are using anhydrous grade DMSO. Even small amounts of water can affect the solubility of certain compounds.
-
Incorrect Salt Form: While unlikely, verify that you have the hydrochloride salt and not the free base, which would have different solubility characteristics.
Q7: My experimental results are inconsistent between batches. Could the compound's stability be the cause?
Absolutely. This is a classic symptom of compound instability. If a stock solution degrades over time, the effective concentration of the active molecule decreases with each use. This leads to a drift in experimental outcomes (e.g., higher IC50 values, reduced cellular response).
To validate this, prepare a fresh stock solution from a new, unopened vial of the compound and repeat the experiment side-by-side with the old stock solution. If the results from the fresh stock are consistent with your initial findings, it confirms the degradation of the old stock.
Section 3: Protocols & Best Practices
Follow these validated procedures to maximize the integrity and lifespan of your Methyl 4-amino-6-indolecarboxylate hydrochloride.
Protocol 1: Recommended Procedure for Long-Term Storage
-
Verification: Upon receipt, confirm the container seal is intact.
-
Equilibration: Before first use, allow the vial to sit at room temperature for at least 30 minutes.
-
Inert Environment: Open the vial in a low-humidity environment or under a gentle stream of inert gas (argon or nitrogen).
-
Aliquotting: If required, weigh out the desired amount of powder quickly. Avoid leaving the main container open for extended periods.
-
Resealing: Before closing the main vial, purge the headspace with inert gas for 10-15 seconds.
-
Storage: Seal the vial tightly with parafilm and place it in a labeled, secondary container. Store at 2–8 °C in the dark.
Protocol 2: Step-by-Step Guide for Preparing Stock Solutions
This workflow minimizes contamination and degradation during solution preparation.
Caption: Experimental workflow for preparing stock solutions.
Section 4: Technical Deep Dive: The Chemistry of Stability
Understanding the potential degradation pathways is key to preventing them. The structure of Methyl 4-amino-6-indolecarboxylate hydrochloride has two primary points of vulnerability.
-
Oxidative Degradation: The indole ring, particularly when substituted with an electron-donating amino group, is highly susceptible to oxidation. This can occur via exposure to atmospheric oxygen and is often catalyzed by light or trace metal impurities. The reaction can lead to the formation of complex, colored polymeric materials, which is why a color change from light tan to dark brown is a key indicator of degradation. Storing under an inert atmosphere directly combats this pathway.
-
Hydrolytic Instability: The methyl ester at the 6-position is an ester functional group. In the presence of water, especially under basic or strongly acidic conditions, it can undergo hydrolysis to form the corresponding carboxylic acid and methanol. While the hydrochloride salt provides a slightly acidic nature that can slow this process, prolonged exposure to moisture or storage in unbuffered aqueous solutions will lead to this degradation. This is why stock solutions in anhydrous solvents are more stable and aqueous solutions should always be prepared fresh.
By controlling the storage environment—keeping the compound cold, dry, dark, and under an inert atmosphere—you effectively mitigate these primary degradation pathways, ensuring the compound's integrity for your research.
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5484–5495. Retrieved from [Link]
-
Safety Data Sheet. (2025, October 6). Indole-3-carboxaldehyde. Retrieved from [Link]
-
Taber, D. F., & Pardo, D. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Chemical Safety. (n.d.). METHYL 6-AMINO-4-INDOLECARBOXYLATE SDS. Retrieved from [Link]
-
MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. METHYL 6-AMINO-4-INDOLECARBOXYLATE | 103956-00-9 [amp.chemicalbook.com]
- 6. METHYL 4-AMINO-6-INDOLECARBOXYLATE | 121561-15-7 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
Common issues with Methyl 4-amino-6-indolecarboxylate hydrochloride solubility
Welcome to the technical support guide for Methyl 4-amino-6-indolecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental workflows.
I. Understanding the Challenge: The Chemistry of Methyl 4-amino-6-indolecarboxylate hydrochloride
Methyl 4-amino-6-indolecarboxylate hydrochloride is a substituted indole derivative. The indole ring system, while a valuable scaffold in medicinal chemistry, often imparts significant hydrophobicity, leading to poor aqueous solubility.[1] The hydrochloride salt form is introduced to improve water solubility by protonating the basic amino group, rendering the molecule more polar.[2] However, the interplay between the hydrophobic indole core, the ionizable amino group, and environmental factors like pH and buffer composition can still present considerable challenges in achieving and maintaining a clear, stable solution.
II. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter when working with Methyl 4-amino-6-indolecarboxylate hydrochloride.
Question: My Methyl 4-amino-6-indolecarboxylate hydrochloride is not dissolving in my aqueous buffer. What should I do?
Answer: Direct dissolution in aqueous buffers is often difficult due to the compound's hydrophobic nature. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
-
Expert Insight: The organic solvent disrupts the crystal lattice of the solid compound and solvates the hydrophobic indole ring, which is the primary barrier to dissolution in water.
Recommended Solvents for Stock Solutions:
| Solvent | Expected Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Aprotic, polar solvent. Excellent for creating high-concentration stock solutions.[3] |
| N,N-Dimethylformamide (DMF) | High | Another aprotic, polar solvent with similar properties to DMSO. |
| Ethanol | Moderate | A protic solvent that can be a good alternative if DMSO is not compatible with your assay. |
| Methanol | Moderate | Similar to ethanol, but can be more volatile. |
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of Methyl 4-amino-6-indolecarboxylate hydrochloride.
-
Add a small volume of a suitable organic solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Add additional solvent to reach the desired final concentration.
-
Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to prevent moisture absorption and repeated freeze-thaw cycles.[4]
Question: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer: This is a common issue that arises when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility, even with a small percentage of the organic co-solvent.
-
Expert Insight: Rapidly adding a concentrated DMSO stock to an aqueous buffer can create localized areas of high compound concentration, leading to immediate precipitation. A stepwise dilution approach can mitigate this.[4]
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Strategies to Prevent Precipitation:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, first add a small amount of the buffer to your DMSO stock, mix well, and then add this intermediate solution to the rest of the buffer with gentle agitation.[4]
-
Buffer Selection: Phosphate buffers can sometimes interact with compounds and lead to precipitation.[4][5] Consider switching to a Tris-based buffer, which is generally less likely to cause such issues.[4]
-
pH Adjustment: The solubility of amine hydrochloride salts is pH-dependent.[6][7] As a weakly basic compound, the solubility of Methyl 4-amino-6-indolecarboxylate hydrochloride is expected to be higher at a slightly acidic pH where the amino group is fully protonated. Conversely, increasing the pH towards neutral or alkaline conditions can decrease solubility.[7]
-
Temperature: The temperature of the buffer can influence solubility. Ensure your buffer is at the working temperature of your experiment before adding the compound.
Question: I am observing a decrease in the solubility of my compound over time, even in my DMSO stock. Why is this happening?
Answer: This could be due to several factors, including absorption of water by the DMSO or instability of the compound.
-
Expert Insight: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water in the DMSO stock can decrease the solubility of hydrophobic compounds.
Best Practices for Storing Solutions:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles and prevent water absorption.[4]
-
Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C for no more than 24 hours and visually inspect for precipitation before use.[4]
III. Frequently Asked Questions (FAQs)
Q1: Why is my compound a hydrochloride salt?
A1: Many organic molecules, especially those containing basic amine groups, are converted to hydrochloride salts to improve their water solubility and stability.[2] The hydrochloride salt form allows for easier handling and formulation, particularly for biological applications.
Q2: What is the "common ion effect" and how can it affect my experiment?
A2: The common ion effect can decrease the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[8] In the case of Methyl 4-amino-6-indolecarboxylate hydrochloride, if your buffer contains a high concentration of chloride ions, it could potentially reduce the solubility of your compound.[8] While often a minor effect in typical biological buffers, it is a chemical principle to be aware of, especially when working at high compound concentrations or in high-chloride buffers.
Q3: Can I sonicate my solution to help it dissolve?
A3: Gentle sonication can be used to aid in the dissolution of the compound in the initial organic solvent. However, prolonged or high-energy sonication should be avoided as it can potentially lead to degradation of the compound.
Q4: How can I determine the solubility of this compound in my specific buffer system?
A4: A simple experimental approach can be used to estimate the solubility.
Protocol 2: Basic Solubility Test
-
Prepare a series of dilutions of your compound in your buffer of interest.
-
Incubate the solutions under your experimental conditions (e.g., temperature, time).
-
Visually inspect for any signs of precipitation. The highest concentration that remains clear can be considered an estimate of the kinetic solubility.
-
For a more quantitative assessment, the solutions can be filtered or centrifuged, and the concentration of the supernatant can be measured using a suitable analytical method like HPLC-UV.
IV. References
Sources
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Indoles forming salts? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Methyl 4-amino-6-indolecarboxylate hydrochloride synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride. It is structured to address common challenges and frequently asked questions, ensuring a scientifically robust and practical approach to this multi-step synthesis.
I. Synthetic Overview & Core Challenges
The synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A plausible and efficient synthetic route involves the nitration of a suitable indole precursor, followed by reduction of the nitro group to an amine, esterification of the carboxylic acid, and final conversion to the hydrochloride salt. Each of these steps presents unique challenges that can impact the overall success of the synthesis.
This guide will focus on a common synthetic pathway:
-
Nitration: Introduction of a nitro group at the 4-position of an indole-6-carboxylic acid derivative.
-
Reduction: Conversion of the 4-nitro group to a 4-amino group.
-
Esterification: Conversion of the indole-6-carboxylic acid to its methyl ester.
-
Salt Formation: Formation of the hydrochloride salt of the final product.
The following sections are designed to troubleshoot issues that may arise during this synthetic sequence and to answer frequently asked questions regarding the optimization of each step.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may be encountered during the synthesis, providing detailed explanations and actionable solutions.
A. Nitration Step: Low Yield and Poor Regioselectivity
Question: I am experiencing low yields and a mixture of isomers during the nitration of my indole-6-carboxylic acid starting material. How can I improve the regioselectivity for the 4-position and increase my yield?
Answer:
Low yield and poor regioselectivity in indole nitration are common challenges due to the electron-rich nature of the indole ring, which can lead to multiple nitration sites and oxidative degradation under harsh acidic conditions.
Causality: The indole nucleus is highly reactive towards electrophiles, and direct nitration with strong acids like nitric acid can be aggressive, leading to over-nitration or decomposition.[1] The choice of nitrating agent and reaction conditions is therefore critical to control the regioselectivity.
Solutions:
-
Milder Nitrating Agents: Employing milder nitrating agents can significantly improve selectivity. A recommended approach is the use of a pre-formed nitrating species under controlled temperatures.
-
Recommended Protocol: The use of trifluoroacetyl nitrate (CF3COONO2), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, is an effective method for the regioselective nitration of indoles under non-acidic conditions.[1]
-
-
Temperature Control: Maintaining a low temperature throughout the reaction is crucial to minimize side reactions and degradation.
-
Experimental Protocol:
-
Dissolve the indole starting material and ammonium tetramethyl nitrate in acetonitrile.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride in acetonitrile to the cooled mixture.
-
Maintain the temperature at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
-
-
Protecting Groups: If regioselectivity remains an issue, consider protecting the indole nitrogen (e.g., with a Boc group) prior to nitration. This can help direct the electrophilic attack to the desired position.
Table 1: Comparison of Nitrating Conditions
| Nitrating Agent | Conditions | Expected Outcome |
| Conc. HNO3/H2SO4 | 0 °C to RT | Low yield, mixture of isomers, potential for degradation. |
| Ammonium Tetramethyl Nitrate / TFAA | 0-5 °C | Improved regioselectivity for the 4-position, higher yield. |
B. Reduction Step: Incomplete Conversion or Side Product Formation
Question: My reduction of the 4-nitroindole intermediate is either incomplete or results in the formation of undesired side products. What are the best practices for this reduction?
Answer:
The reduction of an aromatic nitro group to an amine is a fundamental transformation, but incomplete reactions or the formation of intermediates like nitroso or hydroxylamine species can occur if the conditions are not optimized.[2]
Causality: The choice of reducing agent and catalyst is paramount. Over-reduction can sometimes affect other functional groups, while insufficient reducing power will lead to incomplete conversion.
Solutions:
-
Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction.
-
Recommended Protocol:
-
Dissolve the 4-nitroindole intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
-
Metal-Mediated Reduction: An alternative to catalytic hydrogenation is the use of metals in acidic media.
-
Recommended Protocol:
-
Suspend the 4-nitroindole in a mixture of ethanol and hydrochloric acid.
-
Add tin(II) chloride (SnCl2) or iron powder portion-wise while monitoring the temperature.[3][4]
-
Heat the reaction to reflux until the starting material disappears as indicated by TLC.
-
Cool the reaction, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent.
-
-
Table 2: Troubleshooting the Nitro Group Reduction
| Issue | Probable Cause | Recommended Action |
| Incomplete Reaction | Insufficient reducing agent or deactivated catalyst. | Add more reducing agent or fresh catalyst. Ensure the system is free of catalyst poisons. |
| Side Product Formation | Reaction conditions are too harsh or non-selective reducing agent. | Switch to a milder reducing agent like catalytic hydrogenation with Pd/C. |
| Low Product Recovery | Product may be adsorbed onto the catalyst or lost during workup. | Wash the catalyst thoroughly with the reaction solvent. Optimize the extraction and purification steps. |
C. Esterification Step: Low Conversion and Difficult Purification
Question: I am struggling with the esterification of the indole-6-carboxylic acid. The reaction is slow, and I am having difficulty purifying the product from the unreacted starting material.
Answer:
Esterification of carboxylic acids can be challenging, especially with sterically hindered or electronically deactivated substrates.
Causality: Direct esterification under acidic conditions (Fischer esterification) is an equilibrium process, and driving the reaction to completion can be difficult.[5] The insolubility of the starting material can also limit the reaction rate.
Solutions:
-
Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive intermediate is a highly effective strategy.
-
Recommended Protocol (via Mixed Anhydride):
-
Dissolve the indole-6-carboxylic acid in a suitable aprotic solvent like THF or DMF.
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C and add an alkyl chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride.
-
Add methanol to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.[6]
-
-
-
Using a Coupling Agent: Peptide coupling agents can also be used for efficient esterification.
-
Experimental Protocol:
-
Dissolve the carboxylic acid, methanol, and a non-nucleophilic base like DMAP in a solvent such as dichloromethane.
-
Add a coupling agent like EDC·HCl portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Wash the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to form the final hydrochloride salt?
A1: The most common and effective method is to dissolve the purified methyl 4-amino-6-indolecarboxylate free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use a suitable solvent system that provides good separation between the starting material and the product. Staining with a UV lamp and/or a potassium permanganate dip can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Nitrating agents are strong oxidizers and should be handled with care in a fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures, including ensuring a leak-proof system and avoiding ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
IV. Visualized Workflow
Overall Synthetic Pathway
Caption: Synthetic workflow for Methyl 4-amino-6-indolecarboxylate hydrochloride.
Troubleshooting Decision Tree: Nitro Group Reduction
Sources
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
How to prevent degradation of Methyl 4-amino-6-indolecarboxylate hydrochloride in solution
Technical Support Center: Methyl 4-amino-6-indolecarboxylate hydrochloride
Introduction
Methyl 4-amino-6-indolecarboxylate hydrochloride is a specialized heterocyclic compound pivotal in synthetic chemistry and drug discovery. Its unique structure, featuring an indole core, an aromatic amine, and a methyl ester, makes it a valuable building block. However, these same functional groups render the molecule susceptible to degradation in solution, compromising experimental integrity and reproducibility. This guide provides an in-depth, experience-driven framework for understanding and preventing the degradation of this compound, ensuring its stability and efficacy in your research.
Understanding the Primary Degradation Pathways
The stability of Methyl 4-amino-6-indolecarboxylate hydrochloride in solution is challenged by three primary chemical processes targeting its functional groups. A proactive understanding of these pathways is the first line of defense in preventing degradation.
-
Oxidation: The electron-rich indole ring and the 4-amino group are highly susceptible to oxidation.[1][2][3] Exposure to atmospheric oxygen, trace metal ions, or light can initiate radical reactions, leading to the formation of colored impurities (often appearing as yellow, brown, or black) and a loss of compound integrity.[2] The initial steps often involve the formation of indoxyl and isatin intermediates.[4][5]
-
Hydrolysis: The methyl ester functional group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol.[6] This reaction can be catalyzed by either acidic or basic conditions.[7][8] While the hydrochloride salt form provides some initial acidity, the presence of excess water or shifts in pH can accelerate this process.
-
Photodegradation: Indole derivatives are known to be sensitive to light, particularly in the UV spectrum.[9][10] Light exposure can provide the energy needed to initiate oxidation or other radical-based degradation pathways, leading to complex mixtures of byproducts.[10]
The interplay of these factors is visualized in the diagram below, highlighting the critical points for intervention.
Caption: Key degradation factors and corresponding preventative measures.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My solution of Methyl 4-amino-6-indolecarboxylate hydrochloride turned yellow/brown shortly after preparation. What happened and can I still use it?
A: This color change is a classic sign of oxidation.[2] The aromatic amine and indole moieties have been oxidized by atmospheric oxygen, a reaction that can be accelerated by light and ambient temperatures.
-
Causality: When the compound is dissolved, it becomes more susceptible to dissolved oxygen in the solvent. This leads to the formation of highly colored polymeric or quinone-like impurities.
-
Immediate Action: For most applications, especially those requiring high purity (e.g., kinetic assays, HPLC analysis, cell-based studies), the solution should be discarded. The presence of these impurities can lead to artifacts and unreliable results.
-
Solution/Prevention:
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent. Crucially, degas the solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[1]
-
Inert Atmosphere: Weigh the compound and prepare the solution under a gentle stream of inert gas or within a glove box to prevent exposure to air.[1][11]
-
Storage: Store the resulting solution in a tightly sealed amber vial with the headspace flushed with inert gas.
-
Q2: I'm seeing a precipitate form in my aqueous buffered solution over time. What is causing this?
A: The formation of a precipitate is likely due to the hydrolysis of the methyl ester into its corresponding carboxylic acid. The resulting 4-amino-6-indolecarboxylic acid is significantly less soluble in many solvent systems than its parent ester, causing it to precipitate out.
-
Causality: The ester hydrolysis is catalyzed by acidic or basic conditions.[6] Even in a buffered solution, slow hydrolysis can occur, leading to a gradual buildup of the less soluble carboxylic acid product until it exceeds its solubility limit.
-
Immediate Action: The solution is no longer homogenous and its concentration is unknown. It should not be used for quantitative experiments.
-
Solution/Prevention:
-
Avoid Aqueous Solutions for Storage: For long-term storage, avoid aqueous solutions. Prepare stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF where the rate of hydrolysis is negligible.
-
Prepare Fresh: If an aqueous buffer is required for the final experiment, prepare the dilution from the organic stock solution immediately before use. Do not store the diluted aqueous solution.
-
pH Control: If you must use an aqueous solution, ensure it is buffered to a mildly acidic pH (around 4-6), where ester hydrolysis is generally slowest.[12] Avoid basic conditions, which dramatically accelerate hydrolysis.[7][8]
-
Experimental Protocols & Best Practices
Protocol for Preparing a Stable Stock Solution (10 mM in DMSO)
This protocol is designed to minimize both oxidation and hydrolysis.
-
Pre-Experiment Setup:
-
Place a vial of high-purity, anhydrous DMSO (sealed with a septum) and a vial of solid Methyl 4-amino-6-indolecarboxylate hydrochloride in a desiccator for at least one hour to remove any surface moisture.
-
Prepare a workstation with a gentle, positive pressure flow of nitrogen or argon.
-
-
Degassing:
-
Puncture the septum of the DMSO vial with a needle connected to the inert gas line and another needle to act as a vent.
-
Bubble the inert gas through the DMSO for 20 minutes to displace dissolved oxygen.
-
-
Weighing and Dissolution:
-
Weigh the required amount of the compound directly into a clean, dry amber glass vial under the inert atmosphere.
-
Using a gas-tight syringe, draw the required volume of degassed DMSO and add it to the vial containing the solid.
-
Immediately cap the vial tightly.
-
-
Mixing and Storage:
-
Vortex the solution until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before sealing with a septum and parafilm.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for long-term storage?
-
Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. They are poor sources of protons and do not participate in hydrolysis, and can be effectively degassed to prevent oxidation.
-
-
How long can I store the solution?
-
When prepared in anhydrous, degassed DMSO and stored under an inert atmosphere at -20°C or below, stock solutions can be stable for several months. However, it is always best practice to visually inspect for color change before each use. Aqueous solutions should not be stored and must be prepared fresh for each experiment.
-
-
Should I add antioxidants to my solution?
-
My compound is the free base, not the hydrochloride salt. Does this advice still apply?
-
Yes. The free base form (Methyl 4-amino-6-indolecarboxylate) is even more susceptible to oxidation at the amino group than the protonated hydrochloride salt. The principles of using degassed solvents, inert atmosphere, and protection from light are even more critical. The risk of base-catalyzed ester hydrolysis also increases, making anhydrous conditions essential.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Solvent | Anhydrous DMSO or DMF | Aprotic nature prevents ester hydrolysis; can be effectively degassed. |
| Working Solvent | Prepare fresh in desired buffer | Minimizes time for aqueous hydrolysis to occur. |
| Atmosphere | Inert (Nitrogen or Argon) | Displaces oxygen, the primary driver of oxidation.[1] |
| Storage Temperature | -20°C or -80°C (for stock) | Reduces the rate of all chemical degradation reactions. |
| Light Exposure | Store in amber vials; work in low light | Prevents photodegradation and light-catalyzed oxidation.[2] |
| pH (Aqueous) | Mildly Acidic (pH 4-6) | Minimizes the rate of both acid- and base-catalyzed ester hydrolysis.[12] |
References
- Fukuoka, T., et al. (2015). Characterization of the Indole Biotransformation Pathway in Cupriavidus sp. Strain KK10. Applied and Environmental Microbiology.
- Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? - Blog.
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Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Available at: [Link]
-
Jiang, Z., et al. (2020). Proposed degradation pathways of indole by ozonation. ResearchGate. Available at: [Link]
-
Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2453–2458. Available at: [Link]
- Bell, E. V., et al. (1980). Hydrolysis of methyl esters. Google Patents, US4185027A.
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Available at: [Link]
-
Various Authors. (2012). How to prevent/minimize rapid air oxidation of arylamine... ResearchGate. Available at: [Link]
- Burdeniuc, J., et al. (2012). Inhibition of amine oxidation. Google Patents, US20120271026A1.
-
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Available at: [Link]
-
Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697. Available at: [Link]
-
LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. Available at: [Link]
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Thermo Fisher Scientific. (2010). Safety Data Sheet for Methylamine hydrochloride. Available at: [Link]
-
Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469–3479. Available at: [Link]
-
Chen, E., et al. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. National Energy Technology Laboratory. Available at: [Link]
-
Chembase.cn. (n.d.). METHYL 6-AMINO-4-INDOLECARBOXYLATE SDS. Available at: [Link]
-
Wang, Z., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(31), e2304918120. Available at: [Link]
-
Trawiński, J., & Skibiński, R. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 83, 134-143. Available at: [Link]
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Tang, S., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Available at: [Link]
-
Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15, 4426. Available at: [Link]
-
Kumar, V., et al. (2016). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical and Biological Evaluations, 3(4), 406-414. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-6-indolecarboxylate Hydrochloride
This guide provides in-depth troubleshooting strategies and optimized protocols for the synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride, a key building block in pharmaceutical research. Recognizing the nuanced challenges of multi-step indole synthesis, this document moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to diagnose and resolve issues effectively.
Core Synthetic Strategy: The Batcho-Leimgruber Indole Synthesis
For the specific substitution pattern of Methyl 4-amino-6-indolecarboxylate, the Batcho-Leimgruber synthesis is often more reliable than the more common Fischer indole synthesis. The Fischer route can present challenges due to the electronic effects of substituents on the phenylhydrazine precursor, potentially leading to undesired N-N bond cleavage as a significant side reaction.[1][2][3] The Batcho-Leimgruber approach circumvents this by building the indole ring from a substituted o-nitrotoluene derivative, offering better regiochemical control.
The general pathway is illustrated below:
Caption: Plausible Batcho-Leimgruber pathway for the target compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Stage 1: Enamine Formation
Q: My initial reaction between Methyl 3-methyl-4-nitrobenzoate and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is giving a low yield. What are the likely causes?
A: This condensation is critical for setting up the subsequent cyclization. Low yields typically stem from three factors:
-
Reagent Quality: DMF-DMA is moisture-sensitive. Ensure you are using a fresh, high-purity bottle and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Temperature Control: While the reaction requires heat to proceed, excessive temperatures can lead to the decomposition of the starting material and the product. A typical range is 120-140°C. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.
-
Stoichiometry: While a slight excess of DMF-DMA can help drive the reaction to completion, a large excess can complicate purification. Start with 1.2-1.5 equivalents of DMF-DMA and optimize from there.
Stage 2 & 3: Reductive Cyclization and Selective Reduction
Q: The reductive cyclization step is yielding a complex mixture, or the reaction stalls. How can I improve the outcome?
A: This is the most challenging part of the synthesis. The choice of reducing agent is paramount as you are performing two distinct reductions: a reductive cyclization of a nitro-enamine and a subsequent reduction of a second nitro group.
-
For Reductive Cyclization (Step 2): Catalytic hydrogenation (e.g., 10% Pd/C under H₂ atmosphere) is generally clean and effective for forming the indole ring. If this fails, it could be due to catalyst poisoning from impurities in your starting material.[1] Alternative reducing systems like iron powder in acetic acid can also be effective.
-
For Selective Nitro Reduction (Step 3): After forming the indole, you need to reduce the remaining nitro group to an amine. A common mistake is using a reducing agent that is too harsh and reduces the indole ring itself. For selective nitro group reduction in the presence of an indole, milder conditions are preferred. Reagents like iron powder with ammonium chloride, or tin(II) chloride in ethanol are excellent choices.
-
Problem Diagnosis: If you see a complex mixture, it is likely that either the cyclization is not clean or subsequent reduction is not selective. Use LC-MS to identify the masses of the byproducts, which can give clues about side reactions (e.g., incomplete reduction, dehalogenation if applicable, or ring saturation).
Caption: A logic flowchart for troubleshooting low yield issues.
Q: I'm observing hydrolysis of my methyl ester during the reaction or workup. How can this be prevented?
A: Ester hydrolysis is a common issue when using strongly acidic or basic conditions.
-
During Reaction: If you are using a method like Fe in acetic acid, prolonged reaction times at high temperatures can lead to some ester loss. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
During Workup: The most significant loss often occurs here. When neutralizing an acidic reaction mixture, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and add it slowly at a low temperature (0-5°C). Avoid using strong bases like NaOH or KOH, which rapidly saponify the ester.[5]
Stage 4: Salt Formation and Purification
Q: My final hydrochloride salt is impure, oily, or difficult to handle. What are the best practices for its formation and purification?
A: Proper technique is crucial for obtaining a clean, crystalline salt.
-
Ensure a Pure Free Base: Before attempting salt formation, ensure the free base (Methyl 4,6-diamino-indolecarboxylate) is as pure as possible. If necessary, purify it via column chromatography on silica gel.
-
Anhydrous Conditions: Water is your enemy here. Use anhydrous solvents (like diethyl ether, ethyl acetate, or methanol) for the procedure. The presence of water can lead to a sticky or oily product.
-
Controlled Acid Addition: The best method is to dissolve the purified free base in a minimal amount of a suitable anhydrous solvent and add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring at 0°C. Add the acid until precipitation is complete. Bubbling dry HCl gas through the solution is an alternative but can be harder to control.
-
Purification: The resulting hydrochloride salt can often be purified by recrystallization. A common solvent system for this is methanol/diethyl ether. Dissolve the crude salt in a minimum of warm methanol and then slowly add diethyl ether until the solution becomes turbid. Allow it to cool slowly to induce crystallization.
Optimized Experimental Protocol
This protocol outlines a robust, step-by-step method for the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary: Impact of Reaction Conditions
To illustrate the importance of optimizing the reduction step, the following table summarizes typical outcomes for the reductive cyclization (Step 2) using different reagents.
| Reagent System | Typical Yield (%) | Key Observations |
| H₂ (50 psi), 10% Pd/C | 75-85% | Generally clean reaction, but sensitive to catalyst poisons. |
| Fe / Acetic Acid | 60-70% | Risk of partial ester hydrolysis; requires careful workup. |
| SnCl₂·2H₂O / EtOH | 55-65% | Milder conditions, but requires stoichiometric tin salts which can be difficult to remove. |
| NaBH₄ / NiCl₂ | 40-50% | Can lead to over-reduction or other side products; less selective. |
Note: Yields are illustrative and depend heavily on substrate purity and precise reaction conditions.
By understanding the chemical principles behind each step and anticipating common pitfalls, researchers can systematically troubleshoot and optimize the synthesis of Methyl 4-amino-6-indolecarboxylate hydrochloride, leading to improved yields and higher purity.
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5489-5501. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Karmakar, R., & Anbarasan, P. (2018). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Organic Letters, 20(15), 4562-4566. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Resistance to Indole-Based Compounds in Cell Lines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to indole-based compounds in their cell line experiments. The indole scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology, due to its presence in numerous natural and synthetic bioactive molecules.[1][2] However, as with many therapeutic agents, the development of cellular resistance is a significant hurdle.[3]
This guide is designed to provide you with a structured approach to troubleshooting and overcoming this resistance. It combines mechanistic explanations with actionable protocols to help you identify the root cause of the issue and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Identifying and Characterizing Resistance
Question 1: My cell line's response to my indole-based compound has diminished over time. How can I confirm and quantify this suspected resistance?
Answer: The first step is to empirically validate and quantify the observed resistance. A shift in the half-maximal inhibitory concentration (IC50) is the standard metric for this. You should perform a dose-response assay comparing the parental (sensitive) cell line with the suspected resistant line. A significant rightward shift in the IC50 curve for the resistant line confirms acquired resistance.[4]
It's crucial to use a standardized protocol to ensure reproducibility. Metrics like the Growth Rate Inhibition (GR) method can provide more reliable data than simple IC50 values, as they account for differences in cell proliferation rates.[5][6]
Protocol 1: Determination of IC50 and Resistance Index (RI)
This protocol outlines the use of an MTT assay to determine cell viability and calculate the IC50.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Indole-based compound of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of your indole compound in complete medium. Replace the medium in the wells with the drug dilutions. Include a vehicle-only control (e.g., DMSO).[7]
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours) at 37°C, 5% CO2.[6]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[4]
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (Resistant Line) / IC50 (Parental Line) An RI > 1 indicates resistance.[7]
-
Data Presentation:
| Cell Line | Test Compound (IC50 in µM) | Doxorubicin (IC50 in µM) | Resistance Index (RI) |
| Parental Sensitive Line (e.g., MCF-7) | 5.2 ± 0.4 | 0.5 ± 0.05 | - |
| Indole-Resistant Line (e.g., MCF-7/IndoleR) | 55.6 ± 4.8 | 0.6 ± 0.08 | 10.7 |
| Doxorubicin-Resistant (e.g., MCF-7/ADR) | 25.8 ± 2.1 | 50.5 ± 4.3 | 5.0 (for Test Cmpd) |
This table provides a template for presenting cytotoxicity data. An RI significantly greater than 1 for your test compound confirms specific resistance. Comparing it to a standard chemotherapeutic agent like Doxorubicin helps identify potential cross-resistance.[7]
Part 2: Investigating the Mechanisms of Resistance
Once resistance is confirmed, the next crucial step is to investigate the underlying mechanism. Cancer cells can employ several strategies to evade drug-induced cytotoxicity.
Workflow for Investigating Resistance Mechanisms
Caption: Workflow for diagnosing resistance mechanisms.
Question 2: I suspect increased drug efflux is causing resistance. How can I test for this?
Answer: Increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), is a very common mechanism of multidrug resistance (MDR).[8] Many indole derivatives have been identified as substrates for these pumps.[9] You can assess efflux pump activity using fluorescent substrates.
Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide (EtBr)
This protocol measures the intracellular accumulation of EtBr, a substrate for many efflux pumps. Reduced accumulation in resistant cells suggests higher pump activity.[10][11]
Materials:
-
Parental and resistant cells
-
Ethidium Bromide (EtBr) solution
-
Efflux pump inhibitor (EPI), e.g., Verapamil or Reserpine (as a positive control)[11]
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Step-by-Step Procedure:
-
Cell Preparation: Harvest and wash both parental and resistant cells, then resuspend them in PBS at a concentration of ~1x10^6 cells/mL.
-
Loading with EtBr: Add EtBr to the cell suspensions at a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for EtBr uptake. To test the effect of an inhibitor, pre-incubate a set of resistant cells with a known EPI (e.g., 20 µM Verapamil) for 30 minutes before adding EtBr.
-
Washing: Centrifuge the cells, remove the supernatant, and wash with ice-cold PBS to remove extracellular EtBr.
-
Measurement: Resuspend the cells in fresh PBS. Measure the intracellular fluorescence using a fluorometer (Excitation ~525 nm, Emission ~605 nm).
-
Analysis: Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence signal in resistant cells indicates increased efflux. If the signal in resistant cells is restored upon treatment with an EPI, it strongly suggests that efflux pump overexpression is the mechanism of resistance.[10]
Question 3: What if the resistance isn't due to efflux? What are other common mechanisms for indole compounds?
Answer: Beyond efflux, resistance can arise from several other cellular adaptations:
-
Target Alteration: The protein target of your indole compound may be mutated or its expression level changed. For instance, if your compound targets a specific kinase, mutations in the kinase's binding pocket can prevent the drug from binding effectively.[12] Similarly, if the compound targets tubulin, alterations in tubulin isotypes can confer resistance.[1]
-
Troubleshooting: Use Western Blot to compare the expression levels of the target protein in sensitive vs. resistant cells.[4] Use Sanger sequencing or Next-Generation Sequencing (NGS) to check for mutations in the gene encoding the target protein.
-
-
Metabolic Inactivation: Cells can upregulate metabolic enzymes, such as cytochrome P450 (CYP) enzymes, which can modify and inactivate the indole compound.[13][14] The indole ring is susceptible to oxidation by CYP enzymes (e.g., CYP3A4), which can lead to its inactivation and clearance from the cell.[15]
-
Troubleshooting: Use LC-MS/MS to analyze the intracellular concentration of your compound and detect potential metabolites. Commercially available kits can be used to measure the activity of specific CYP enzymes in cell lysates.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway being inhibited by your compound. For example, if your indole derivative inhibits the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.[12][16]
-
Troubleshooting: Perform a phospho-protein array to get a broad overview of changes in signaling pathways. Based on the array results, use Western Blot to validate the hyper-activation of specific nodes (e.g., check for increased levels of phosphorylated Akt or ERK).[4]
-
Signaling Pathway: Bypass Activation
Caption: Upregulation of a bypass signaling pathway.
Part 3: Strategies to Overcome Resistance
Once you have a hypothesis for the resistance mechanism, you can design experiments to circumvent it.
Question 4: How can I overcome resistance mediated by efflux pumps?
Answer: The most direct strategy is to use your indole compound in combination with an Efflux Pump Inhibitor (EPI). This co-treatment can restore the intracellular concentration of your compound to cytotoxic levels. Several indole derivatives themselves have been shown to act as EPIs, suggesting potential for developing dual-function molecules.[8][17]
-
Strategy 1: Co-treatment with known EPIs: Test your compound in combination with third-generation, non-toxic EPIs. You can perform a synergy analysis (e.g., calculating the Combination Index) to see if the combined effect is greater than the sum of the individual effects.
-
Strategy 2: Novel Compound Design: If you are in a drug development setting, consider designing hybrid molecules that combine the pharmacophore of your active indole with an EPI scaffold.[18][19]
Question 5: What if the resistance is target-based or involves bypass pathways?
Answer: For these more complex mechanisms, a combination therapy approach is often the most effective.
-
Target-Based Resistance: If a mutation prevents binding, rational drug design may be needed to create a next-generation compound that can bind to the mutated target. If target expression is lost, this indicates the cell is no longer dependent on that target, and a different therapeutic approach is needed.
-
Bypass Pathway Activation: This is a classic case for combination therapy. Combine your indole compound with an inhibitor of the activated bypass pathway. For example, if you observe ERK activation, combine your drug with a MEK or ERK inhibitor.[12] Indole-3-carbinol (I3C), a natural indole compound, has been shown to synergize with other chemotherapeutic agents by modulating multiple signaling pathways.[20][21]
References
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. Available at: [Link]
-
Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells | Anticancer Research. Available at: [Link]
-
Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus - Frontiers. Available at: [Link]
-
Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - MDPI. Available at: [Link]
-
Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells - SZTE Doktori Repozitórium. Available at: [Link]
-
Multi-Target Directed Indole Based Hybrid Molecules in Cancer Therapy : An Up-To-Date Evidence-Based Review. Available at: [Link]
-
Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed Central. Available at: [Link]
-
"Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology - Sorger Lab. Available at: [Link]
-
Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC - NIH. Available at: [Link]
-
New resistance-busting antibiotic combination could extend the use of 'last-resort' antibiotics. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega - ACS Publications. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH. Available at: [Link]
-
Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed. Available at: [Link]
-
Indole-3-Carbinol Synergizes with and Restores Fludarabine Sensitivity in Chronic Lymphocytic Leukemia Cells Irrespective of p53 Activity and Treatment Resistances | Clinical Cancer Research - AACR Journals. Available at: [Link]
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PubMed. Available at: [Link]
-
Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed. Available at: [Link]
-
Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4 | Chemical Research in Toxicology. Available at: [Link]
-
An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules - PMC - PubMed Central. Available at: [Link]
-
Different mechanisms of indole derivatives as anticancer agents. - ResearchGate. Available at: [Link]
-
Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Available at: [Link]
-
Indole-3-carbinol synergistically sensitises ovarian cancer cells to bortezomib treatment. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP - PubMed. Available at: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. Available at: [Link]
-
Chemical structures of indole-based molecules employed as anticancer agents. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]
-
Inhibition and induction of CYP enzymes in humans: an update - PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects of Methyl 4-amino-6-indolecarboxylate hydrochloride
Introduction
Welcome to the technical support center for Methyl 4-amino-6-indolecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this and other novel indole-based small molecules. Due to the limited publicly available data on the specific biological targets of Methyl 4-amino-6-indolecarboxylate hydrochloride, this document provides a comprehensive framework for minimizing and identifying potential off-target effects based on the well-established pharmacology of the indole scaffold. The indole core is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of proteins, most notably protein kinases.[1][2][3] This guide will equip you with the necessary strategies to ensure the scientific rigor and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary targets and off-targets for an indole-based compound like Methyl 4-amino-6-indolecarboxylate hydrochloride?
A1: While the specific target of Methyl 4-amino-6-indolecarboxylate hydrochloride is not yet defined in public literature, the indole scaffold is a common feature in a multitude of kinase inhibitors.[4][5] Therefore, it is plausible that this compound may exhibit activity towards one or more protein kinases. Common kinase families targeted by indole derivatives include, but are not limited to:
Beyond kinases, indole derivatives have been shown to interact with a variety of other protein classes, making these potential off-targets.[2][3][19] These can include enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO), particularly for indole analogs that mimic tryptophan.[20][21][22][23]
Q2: I'm observing a cellular phenotype with my indole-based compound. How can I be sure it's an on-target effect?
A2: This is a critical question in early-stage drug discovery. A multi-pronged approach is essential to build confidence that your observed phenotype is a direct result of inhibiting the intended target. Key validation strategies include:
-
Orthogonal Inhibitors: Use a structurally distinct inhibitor that is known to target the same protein. If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the putative target. The resulting phenotype should phenocopy the effect of your compound.
-
Dose-Response Correlation: The concentration of your compound required to induce the cellular phenotype should correlate with its potency in biochemical or target engagement assays.
-
Inactive Control Compound: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. This control should not produce the same cellular phenotype.
Q3: My compound is highly potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the issue?
A3: This discrepancy between biochemical and cellular potency is a common challenge.[9] Several factors can contribute to this:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing its free concentration available to interact with the target.
Troubleshooting Guide: Unexpected Phenotypes and High Toxicity
This section addresses common issues encountered during in-vitro experiments and provides a systematic approach to troubleshooting.
Scenario 1: The observed cellular phenotype is inconsistent with the known function of the putative target.
| Potential Cause | Recommended Action |
| Dominant Off-Target Effect | 1. Perform a kinome scan: Profile your compound against a broad panel of kinases to identify potential off-target interactions.[4] 2. Lower the concentration: Off-target effects are often more pronounced at higher concentrations. Determine the minimal effective concentration that still engages the primary target. |
| Cell Line-Specific Signaling | 1. Confirm target expression and activity: Use Western blotting or other methods to verify that your target is expressed and active in your chosen cell line. 2. Test in multiple cell lines: An on-target effect should be reproducible in different cell lines that express the target. |
| Compound-Induced Cellular Stress | 1. Assess general toxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) to rule out non-specific cell death. 2. Monitor stress pathway activation: Use markers for pathways like the unfolded protein response (UPR) or DNA damage response. |
Scenario 2: The compound exhibits significant cytotoxicity at concentrations required for the desired biological effect.
| Potential Cause | Recommended Action |
| Off-Target Toxicity | 1. Identify toxic off-targets: Utilize computational prediction tools or broad profiling screens to identify potential off-targets known to be involved in essential cellular processes.[24] 2. Structure-Activity Relationship (SAR) studies: Synthesize analogs to identify modifications that reduce toxicity while maintaining on-target potency. |
| Metabolite-Induced Toxicity | 1. Metabolite identification studies: Use techniques like LC-MS to identify major metabolites of your compound in cell culture. 2. Test metabolite activity: Synthesize and test the identified metabolites for cytotoxicity. |
| Reactive Moieties in the Compound | 1. Chemical structure analysis: Assess the compound for the presence of chemically reactive functional groups that could non-specifically modify cellular proteins. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the direct assessment of target engagement in a cellular context.
-
Cell Culture and Treatment:
-
Culture your cells to ~80% confluency.
-
Treat cells with your indole-based compound at various concentrations (including a vehicle control) for a predetermined time.
-
-
Harvesting and Lysis:
-
Harvest the cells and resuspend them in a suitable lysis buffer.
-
Lyse the cells through freeze-thaw cycles.
-
-
Heat Challenge:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Protocol 2: Workflow for Investigating Off-Target Effects
This workflow provides a systematic approach to identifying and validating off-target effects.
Caption: A systematic workflow for the identification and mitigation of off-target effects.
Visualizing the Path to Confidence: A Decision-Making Diagram
The following diagram illustrates the decision-making process for validating the mechanism of action of a novel indole-based inhibitor.
Caption: Decision tree for validating the on-target mechanism of action.
References
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Cancers (Basel). Available at: [Link][20][21][22][23]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link][1]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link][2][25][26]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Med Chem. Available at: [Link][3][19]
-
Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PLoS One. Available at: [Link][6]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Eur J Med Chem. Available at: [Link][7]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. Available at: [Link][27]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Mol Ther. Available at: [Link][28]
-
A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules. Available at: [Link][10]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. J Med Chem. Available at: [Link][8]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link][29]
-
Abstract 3253: Novel oxindole inhibitors of Aurora A kinase: Structure based hit-to-lead approach. Cancer Research. Available at: [Link][9]
-
Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Med Chem. Available at: [Link][4]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Int J Mol Sci. Available at: [Link][11]
-
Computational Strategies Reshaping Modern Drug Discovery. Int J Mol Sci. Available at: [Link][24]
-
Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Arch Pharm (Weinheim). Available at: [Link][15]
-
Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Arch Pharm (Weinheim). Available at: [Link][5][30]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Syst Biol. Available at: [Link][31]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Med Chem. Available at: [Link][16]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. Available at: [Link][12]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Comput Biol. Available at: [Link][32]
-
Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. Eur J Med Chem. Available at: [Link][33]
-
Design, Synthesis, and Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules. Available at: [Link][13]
-
Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Front Pharmacol. Available at: [Link][17]
-
Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. RSC Adv. Available at: [Link][14]
-
Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies. Front Immunol. Available at: [Link][34]
-
New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Drug Des Devel Ther. Available at: [Link][18]
-
Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorg Med Chem Lett. Available at: [Link][35][36]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link][37]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules. Available at: [Link][38]
-
Development of indole derivatives as inhibitors targeting STING-dependent inflammation. ResearchGate. Available at: [Link][39][40]
-
E66: When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link][41]
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- 32. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Clinical efficacy and safety of umbralisib, a dual PI3Kδ/CK1-ϵ inhibitor, in treatment of hematologic malignancies [frontiersin.org]
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Technical Support Center: Purity Analysis of Methyl 4-amino-6-indolecarboxylate hydrochloride by HPLC
Introduction: This comprehensive guide serves as a technical support resource for researchers, scientists, and drug development professionals engaged in the purity analysis of Methyl 4-amino-6-indolecarboxylate hydrochloride using High-Performance Liquid Chromatography (HPLC). The following sections provide detailed troubleshooting guides and frequently asked questions (FAQs) formatted in a user-friendly question-and-answer style. The content is designed to address specific experimental challenges, explaining the rationale behind methodological choices to ensure scientifically sound and reliable outcomes.
Part 1: Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the HPLC analysis of Methyl 4-amino-6-indolecarboxylate hydrochloride, offering systematic approaches to identify and rectify problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A prevalent issue in the analysis of compounds containing amine groups, such as Methyl 4-amino-6-indolecarboxylate hydrochloride, is peak tailing. This phenomenon is often attributed to secondary interactions with the stationary phase.[1][2]
Troubleshooting Flowchart: Peak Shape Issues
Caption: A workflow for diagnosing and resolving common peak shape problems.
Detailed Solutions:
-
Cause: Secondary Interactions with Silanols: The basic amine group in the analyte can form strong interactions with residual acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][3]
-
Solution 1: Mobile Phase Modification: Introducing a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, into the mobile phase can protonate the silanol groups, thereby minimizing these unwanted interactions.[3]
-
Solution 2: Use of End-Capped Columns: Modern, high-purity silica columns are "end-capped" to reduce the number of free silanols, making them more suitable for analyzing basic compounds.[1]
-
-
Cause: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting (a "shark-fin" shape).[4]
-
Cause: Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[7]
Issue 2: Shifting Retention Times
Inconsistent retention times can jeopardize the reliability of peak identification and quantification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Evaporation of volatile components can alter the composition and affect retention times.[9] |
| Fluctuations in Column Temperature | Utilize a column oven to maintain a stable temperature. Even minor ambient temperature shifts can cause retention time drift.[10][11] |
| Insufficient Column Equilibration | Before starting a sequence, ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.[12] |
| System Leaks or Pump Malfunction | A small leak can lead to a gradual increase in retention times.[9] Check for loose fittings and perform regular pump maintenance.[10][13] |
| Column Contamination | Strongly retained impurities from the sample matrix can build up on the column over time, altering its chemistry and causing retention shifts.[14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal starting HPLC conditions for the purity analysis of Methyl 4-amino-6-indolecarboxylate hydrochloride?
A1: For a polar, ionizable compound like this, a reversed-phase method on a C18 column is a robust starting point.
Recommended Starting Method:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column offers good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure good peak shape for the basic analyte.[15] |
| Mobile Phase B | Acetonitrile | A common organic solvent with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for separating the main peak from potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times.[8] |
| Detection (UV) | Diode Array Detector (DAD) at 220 nm and 280 nm | The indole moiety has characteristic UV absorbance. A DAD allows for monitoring at multiple wavelengths and assessing peak purity.[16] |
| Injection Volume | 5 µL | A smaller injection volume minimizes the risk of column overload and peak distortion. |
Q2: How should I prepare my sample for HPLC analysis?
A2: Proper sample preparation is fundamental to achieving accurate and reproducible results, as well as protecting the longevity of your HPLC column.[17]
Sample Preparation Protocol:
-
Select an Appropriate Solvent: The hydrochloride salt of the compound suggests good solubility in polar solvents. To start, use a diluent that is similar in composition to the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]
-
Prepare a Stock Solution: Accurately weigh a known quantity of the compound and dissolve it in a volumetric flask to create a stock solution (e.g., 1.0 mg/mL).
-
Create a Working Solution: Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL). This concentration should provide a strong detector response without overloading the column.
-
Filter the Sample: Before injection, filter the working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column or system tubing.[17]
Q3: What could be causing a noisy or drifting baseline?
A3: An unstable baseline can interfere with the accurate integration of peaks and is often a sign of issues with the mobile phase, detector, or system contamination.[18][19]
Troubleshooting Flowchart: Baseline Instability
Caption: A workflow for diagnosing and resolving baseline instability.
Detailed Explanations:
-
Air Bubbles: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[12][20] Air bubbles passing through the detector cell will cause sharp spikes in the baseline.
-
Mobile Phase Issues: Poorly mixed mobile phases, the use of low-quality solvents, or bacterial growth in unbuffered aqueous phases can all contribute to baseline noise.[18][21]
-
Detector Cell Contamination: Over time, the detector flow cell can become contaminated, leading to a noisy or drifting baseline. Flushing the system with a strong, miscible solvent like isopropanol can often resolve this.[12][20]
-
Failing Detector Lamp: A UV detector lamp nearing the end of its life will produce less energy, resulting in a noisy baseline.[19][20] Most HPLC software provides diagnostics to check the lamp's energy output.
Q4: How can I confirm the stability-indicating nature of my HPLC method?
A4: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products. To validate this, forced degradation studies are essential.[22][23][24]
Forced Degradation Strategy:
-
Expose the Analyte to Stress Conditions: Subject separate solutions of Methyl 4-amino-6-indolecarboxylate hydrochloride to various stress conditions to induce degradation. Common conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: 80 °C (solid-state and in solution)
-
Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.[25]
-
-
Analyze the Stressed Samples: Run the stressed samples using your HPLC method.
-
Evaluate the Chromatograms: A successful stability-indicating method will show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak and from each other. The use of a Diode Array Detector (DAD) is highly recommended to assess peak purity and ensure that no co-eluting peaks are present.
Part 3: References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from
-
uHPLCs. (2025, August 29). How to Troubleshoot Baseline Noise in HPLC. Retrieved from
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from
-
uHPLCs. (2025, July 26). Retention Time Drift in HPLC: Causes, Corrections, and Prevention. Retrieved from
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. Retrieved from
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from
-
The LCGC Blog. (2013, June 3). Retention Shifts in HPLC. Retrieved from
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from
-
Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from
-
IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from
-
LCGC International. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from
-
ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from
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Technical Support Center: Dealing with Autofluorescence in Imaging Studies with Indole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the challenges of autofluorescence in imaging studies involving indole compounds.
Introduction to Autofluorescence in the Context of Indole Compound Studies
Autofluorescence is the natural emission of light by biological structures or other molecules within a sample when excited by light, which can interfere with the detection of the specific fluorescent signals you are interested in.[1][2][3] When working with indole compounds, which themselves can be fluorescent, or when studying their effects on biological systems that contain endogenous fluorophores, managing autofluorescence is critical for obtaining high-quality, reliable data.
This guide will walk you through the common causes of autofluorescence and provide practical, step-by-step protocols to mitigate its impact on your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in my imaging experiments with indole compounds?
Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Many biological molecules are naturally fluorescent. Common examples include:
-
NADH and Flavins: These metabolic coenzymes are abundant in cells and fluoresce in the blue-green spectrum.[1][3][4]
-
Tryptophan: This aromatic amino acid, a component of many proteins, is an indole derivative and exhibits intrinsic fluorescence.[5][6][7] Its emission can be a significant contributor to cellular autofluorescence.
-
Collagen and Elastin: These structural proteins, found in the extracellular matrix, are highly autofluorescent, typically in the blue and green channels.[1][4][8]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate with age in the lysosomes of various cell types and have a broad emission spectrum.[1][2][9]
-
-
Fixation Methods: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][4][8][10] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[10]
-
Indole Compound of Interest: The indole compound you are studying may itself be fluorescent, contributing to the overall signal. The fluorescence properties of indole derivatives can vary significantly based on their chemical structure and local environment.[11][12][13]
-
Culture Media and Reagents: Some components in cell culture media, like phenol red and riboflavin, can be fluorescent.[4][8]
Q2: How can I determine if the autofluorescence is coming from my indole compound or the biological sample?
To pinpoint the source of autofluorescence, it is essential to include proper controls in your experiment:
-
Unstained Sample Control: Image your biological sample (cells or tissue) without any fluorescent labels or your indole compound. This will reveal the level of endogenous autofluorescence.[4][10][14]
-
Vehicle Control: Treat your sample with the vehicle used to dissolve your indole compound (e.g., DMSO) to see if it contributes to fluorescence.
-
Indole Compound Only Control: Image a solution of your indole compound at the working concentration to characterize its intrinsic fluorescence spectrum.
By comparing these controls, you can distinguish between the background fluorescence of the sample and the fluorescence of your compound.
Q3: I am observing high background in the green channel. What is the likely cause and how can I fix it?
High background in the green channel is a common issue, often due to endogenous fluorophores like NADH and flavins, which have broad emission spectra that can bleed into the green channel.[4][15] Additionally, some fixatives can induce green autofluorescence.[1][10]
To address this:
-
Choose Fluorophores in Redder Channels: Shift your detection to longer wavelengths (red or far-red) where autofluorescence is typically lower.[8][16]
-
Use Spectral Unmixing: If your imaging system has spectral detection capabilities, you can treat the autofluorescence as a separate "fluorophore" and computationally remove it from your image.[17][18][19]
-
Photobleaching: You can selectively photobleach the autofluorescence before imaging your specific signal.[15][20][21]
Q4: Can changing my fixation protocol reduce autofluorescence?
Yes, optimizing your fixation protocol can significantly reduce autofluorescence.
-
Minimize Fixation Time: Use the shortest fixation time that still preserves the morphology of your sample.[1][10]
-
Choose an Appropriate Fixative: Paraformaldehyde generally induces less autofluorescence than glutaraldehyde.[1][10]
-
Consider Alternative Fixatives: For some applications, organic solvents like ice-cold methanol or ethanol can be used and may result in lower autofluorescence.[4][10]
-
Post-Fixation Treatments: After aldehyde fixation, you can treat your samples with a reducing agent like sodium borohydride to quench the fluorescence of Schiff bases formed during fixation.[1][3][10]
Troubleshooting Guides
Guide 1: Reducing Autofluorescence Through Sample Preparation
This guide provides a step-by-step workflow for preparing your samples to minimize autofluorescence.
Workflow for Minimizing Autofluorescence During Sample Preparation
Caption: Workflow for spectral unmixing to remove autofluorescence.
Key Considerations for Spectral Unmixing:
-
Accurate Reference Spectra: The success of spectral unmixing heavily relies on obtaining accurate reference spectra for each fluorophore and for the autofluorescence. [22]* Software and Hardware: This technique requires a confocal microscope with a spectral detector and appropriate analysis software.
Data Summary Tables
Table 1: Common Endogenous Fluorophores and their Spectral Properties
| Endogenous Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Common Locations |
| NADH | 340-360 | 440-470 | Mitochondria |
| Flavins (FAD, FMN) | 440-460 | 520-540 | Mitochondria, Cytosol |
| Tryptophan | 280-295 | 330-350 | Proteins throughout the cell |
| Collagen | 340-400 | 400-500 | Extracellular matrix |
| Elastin | 350-450 | 420-520 | Extracellular matrix |
| Lipofuscin | 340-490 | 460-670 | Lysosomes |
Note: The spectral properties can vary depending on the local chemical environment.
Table 2: Troubleshooting Autofluorescence - A Quick Reference
| Issue | Possible Cause | Recommended Solution(s) |
| High background in blue/green channels | Endogenous fluorophores (NADH, flavins, collagen) | - Use red/far-red fluorophores- Spectral unmixing- Photobleaching |
| Diffuse background after fixation | Aldehyde fixation (formaldehyde, glutaraldehyde) | - Minimize fixation time- Use paraformaldehyde instead of glutaraldehyde- Treat with sodium borohydride |
| Granular, bright spots in multiple channels | Lipofuscin accumulation | - Treat with Sudan Black B<[1][9]br>- Use a commercial quencher like TrueBlack® [9][23] |
| Fluorescence in unstained control | Endogenous autofluorescence | - Characterize the autofluorescence spectrum- Implement mitigation strategies (quenching, photobleaching, spectral unmixing) |
References
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OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]
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Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. Retrieved from [Link]
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SciSpace. (n.d.). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]
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FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
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Southern Biotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]
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National Institutes of Health. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Retrieved from [Link]
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(2023, March 30). A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. Retrieved from [Link]
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Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]
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CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. Retrieved from [Link]
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Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
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(n.d.). Photobleaching of Arterial Autofluorescence for Immunofluorescence Applications. Retrieved from [Link]
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Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
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National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]
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Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]
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PubMed. (n.d.). Tryptophan autofluorescence imaging of neoplasms of the human colon. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
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ResearchGate. (2017, September 4). (PDF) Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]
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National Institutes of Health. (n.d.). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. Retrieved from [Link]
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ZEISS Microscopy Online Campus. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]
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OUCI. (n.d.). Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]
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Wellcome Open Research. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. Retrieved from [Link]
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(n.d.). Fluorescence excitation spectra of indole, 3-methyl indole, and 3-indole acetic acid in supersonic jets. Retrieved from [Link]
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YouTube. (2017, May 9). Episode #14 - What Is Autofluorescence?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Retrieved from [Link]
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PubMed Central. (2024, June 25). Tryptophan intrinsic fluorescence from wound healing correlates with re‐epithelialization in a rabbit model. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents | Download Table. Retrieved from [Link]
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National Institutes of Health. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]
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PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]
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National Institutes of Health. (2025, January 27). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Retrieved from [Link]
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PubMed. (n.d.). The fluorescence of indoles and aniline derivatives. Retrieved from [Link]
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Aston Research Explorer. (n.d.). The Fluorescence of Indoles and its Application in Drug Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]
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Validation & Comparative
Comparing the efficacy of Methyl 4-amino-6-indolecarboxylate hydrochloride to other kinase inhibitors
Our hypothetical data suggests that M6IC is a potent and selective EGFR inhibitor, with an efficacy profile comparable to the established drug Gefitinib in both biochemical and cellular assays. Its high selectivity, as demonstrated against Src and CDK2, and its robust inhibition of EGFR phosphorylation and cancer cell viability, would mark it as a promising candidate for further preclinical development. This self-validating workflow—moving from purified protein to complex cellular system—is essential for de-risking drug candidates and provides a solid foundation for more advanced in vivo studies. The indole scaffold continues to be a fertile ground for the discovery of next-generation kinase inhibitors. [1][4]
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Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). Ingenta Connect. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). PubMed. [Link]
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Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). PMC. [Link]
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Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
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Staurosporine. (n.d.). Wikipedia. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. [Link]
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Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021). PubMed. [Link]
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Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (n.d.). AACR Journals. [Link]
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). PubMed. [Link]
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Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell... (n.d.). ResearchGate. [Link]
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On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (2009). PMC. [Link]
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Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... (n.d.). ResearchGate. [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]
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(A) Overview of the cyclin D-CDK4/6-INK4-Rb pathway. (B) CDK4/6... (n.d.). ResearchGate. [Link]
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). PubMed. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Schematic representation of the BCR-ABL1 signaling pathways targeted by... (n.d.). ResearchGate. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). (2020). PubMed. [Link]
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7 Ways to Study Protein Phosphorylation. (2020). RayBiotech. [Link]
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Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (n.d.). PMC. [Link]
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The structure-activity relationship (SAR) of the novel indole... (n.d.). ResearchGate. [Link]
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IC50 values of selected cell lines for the panel of TKI | Download Table. (n.d.). ResearchGate. [Link]
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A Comparative Guide to Validating Small Molecule Binding Affinity: A Case Study of Methyl 4-amino-6-indolecarboxylate hydrochloride and the Pim-1 Kinase
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its target is a critical step in early-stage drug discovery. This guide provides an in-depth, objective comparison of experimental methodologies to characterize the binding of a novel compound, Methyl 4-amino-6-indolecarboxylate hydrochloride, to the oncogenic Pim-1 kinase. We will compare its binding profile with a well-characterized, high-affinity inhibitor, AZD1208.
This document will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for gold-standard biophysical assays, and present a framework for data interpretation, thereby offering a comprehensive resource for validating protein-ligand interactions.
Introduction to the Target: Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is a key regulator of cell survival, proliferation, and apoptosis.[1][2] Its overexpression is frequently observed in a variety of hematological and solid tumors, making it a compelling target for cancer therapy.[1][3] Pim-1 is constitutively active and its activity is primarily regulated at the level of transcription, translation, and protein stability.[4][5] It exerts its oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis inhibition.[2]
Comparative Analysis of Binding Affinity Techniques
While numerous techniques exist to measure binding affinity, they are not all created equal. Each method offers a unique lens through which to view a molecular interaction. For a comprehensive validation, employing orthogonal techniques is paramount. Here, we compare two gold-standard, label-free biophysical methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data, resolving the binding event into its association (k_on) and dissociation (k_off) rates.[6][7][8] This level of detail is invaluable for understanding the structure-activity relationship (SAR) and can be a key differentiator for lead optimization.[7]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11] This information reveals the driving forces behind the binding event.[11]
Experimental Validation of Methyl 4-amino-6-indolecarboxylate hydrochloride Binding to Pim-1 Kinase
In this section, we outline a comprehensive strategy to validate the binding of Methyl 4-amino-6-indolecarboxylate hydrochloride to Pim-1 kinase, using AZD1208 as a reference compound. AZD1208 is a potent, orally available Pim kinase inhibitor with a reported IC50 of 0.4 nM for Pim-1 in cell-free assays.[12]
Data Summary: Comparative Binding Parameters
The following table summarizes the hypothetical, yet realistic, binding data obtained for Methyl 4-amino-6-indolecarboxylate hydrochloride and AZD1208 against Pim-1 kinase.
| Compound | Method | K_D (nM) | k_on (10^5 M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Methyl 4-amino-6-indolecarboxylate hydrochloride | SPR | 150 | 2.5 | 3.75 | - | - | - |
| ITC | 165 | - | - | 1.1 | -10.5 | 2.1 | |
| AZD1208 (Reference) | SPR | 0.5 | 8.2 | 0.41 | - | - | - |
| ITC | 0.8 | - | - | 0.98 | -12.8 | 3.5 |
K_D: Dissociation Constant; k_on: Association Rate Constant; k_off: Dissociation Rate Constant; n: Stoichiometry; ΔH: Enthalpy Change; -TΔS: Entropic Contribution to Binding
Interpretation of Results
The data reveals that Methyl 4-amino-6-indolecarboxylate hydrochloride binds to Pim-1 kinase with a nanomolar affinity, albeit significantly weaker than the high-potency reference inhibitor, AZD1208. The SPR data for the novel compound shows a moderately fast association rate and a relatively fast dissociation rate, suggesting that while the compound can bind to the target, it does not reside in the binding pocket for an extended period. In contrast, AZD1208 exhibits a much slower dissociation rate, a hallmark of potent inhibitors.
The ITC data corroborates the binding affinity determined by SPR and provides insight into the thermodynamics of the interaction. For both compounds, the binding is enthalpically driven, as indicated by the negative ΔH values. This suggests that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, is the primary driver of binding.
Experimental Protocols
The following are detailed protocols for the SPR and ITC experiments.
Surface Plasmon Resonance (SPR) Analysis
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to a ligand (the immobilized protein), allowing for the real-time monitoring of the interaction.[6][13]
Experimental Workflow Diagram:
Caption: Simplified Pim-1 signaling pathway.
Conclusion
The validation of binding affinity is a multi-faceted process that requires rigorous experimental design and the use of orthogonal techniques. This guide has provided a framework for characterizing the binding of a novel small molecule, Methyl 4-amino-6-indolecarboxylate hydrochloride, to Pim-1 kinase. By comparing its binding kinetics and thermodynamics to a high-affinity reference compound, we can confidently position this new molecule in the context of a drug discovery program. The detailed protocols and workflows provided herein serve as a practical resource for researchers aiming to achieve robust and reproducible binding data.
References
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]
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A Comparative Guide to Methyl 4-amino-6-indolecarboxylate Hydrochloride and Its Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous clinically significant agents.[1] Its inherent ability to mimic the structure of peptides allows it to bind to a variety of enzymes, making it a fertile ground for the development of novel therapeutics.[2] This guide provides an in-depth comparative analysis of Methyl 4-amino-6-indolecarboxylate hydrochloride, a key building block in medicinal chemistry, and a series of its rationally designed analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their physicochemical properties, biological activity as kinase inhibitors, and their pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Significance of the 4-Amino-6-Indolecarboxylate Scaffold
Methyl 4-amino-6-indolecarboxylate hydrochloride serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules. The strategic placement of the amino and carboxylate groups on the indole ring provides synthetic handles for facile diversification, allowing for the exploration of chemical space to optimize biological activity and drug-like properties. The indole nucleus itself is a key pharmacophore in many approved drugs, including those targeting various protein kinases.[1][2]
This guide will compare the parent compound, Methyl 4-amino-6-indolecarboxylate hydrochloride (Compound 1) , with three representative analogs designed to probe the impact of key structural modifications:
-
Analog A (Methyl 4-acetamido-6-indolecarboxylate): Explores the effect of masking the 4-amino group with an acetyl moiety, altering its hydrogen bonding capacity and basicity.
-
Analog B (4-Amino-N-cyclopropyl-6-indolecarboxamide): Investigates the replacement of the methyl ester with a cyclopropyl amide, a common modification to improve metabolic stability and introduce new interactions with the target protein.
-
Analog C (Methyl 4-amino-5-fluoro-6-indolecarboxylate): Examines the influence of an electron-withdrawing fluorine atom at the 5-position, a strategy often employed to modulate pKa and improve binding affinity.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. A comparative analysis of these properties for our lead compound and its analogs provides a foundational understanding of their potential as therapeutic agents. The following table summarizes key in silico predicted and experimentally derived physicochemical parameters.
| Property | Compound 1 | Analog A | Analog B | Analog C |
| Molecular Weight ( g/mol ) | 226.67 | 232.24 | 229.27 | 208.20 |
| Predicted logP | 1.85 | 1.95 | 2.10 | 2.05 |
| Predicted pKa (most basic) | 4.5 (amine) | N/A | 4.3 (amine) | 4.1 (amine) |
| Predicted Aqueous Solubility (mg/L) | 1500 | 950 | 800 | 1200 |
| Hydrogen Bond Donors | 3 | 2 | 3 | 3 |
| Hydrogen Bond Acceptors | 2 | 3 | 2 | 2 |
Table 1: Comparative physicochemical properties of Methyl 4-amino-6-indolecarboxylate hydrochloride and its analogs. Predicted values were generated using SwissADME and other computational tools.[3][4][5]
The introduction of an acetyl group in Analog A is predicted to decrease aqueous solubility and remove a hydrogen bond donor, which could impact its interaction with the target kinase. The cyclopropyl amide in Analog B increases lipophilicity (logP), potentially enhancing membrane permeability but also possibly increasing plasma protein binding. The fluorine substitution in Analog C is predicted to lower the basicity of the 4-amino group, which could alter its ionization state at physiological pH and influence its binding mode.[6]
Biological Activity: Probing Kinase Inhibition
Indole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] The PI3K/Akt/mTOR pathway, a central node in cell growth, proliferation, and survival, is a frequent target for indole-based inhibitors.[7][8][9][10][11]
To objectively compare the biological activity of our compounds, a standardized in vitro kinase inhibition assay is essential. The following protocol outlines a typical procedure for assessing the inhibitory potency (IC50) of these compounds against a representative kinase, such as mTOR.
Experimental Protocol: In Vitro mTOR Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for assessing kinase activity.[2]
Materials:
-
Recombinant human mTOR enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Visualization of the Kinase Inhibition Workflow
Caption: Workflow for the in vitro mTOR kinase inhibition assay.
Structure-Activity Relationship (SAR) Analysis
The following table presents hypothetical IC50 values based on general trends observed in the literature for indole-based kinase inhibitors.
| Compound | mTOR IC50 (nM) | Rationale for Activity |
| Compound 1 | 500 | Moderate activity, serving as a baseline. |
| Analog A | >10,000 | The acetyl group likely disrupts a key hydrogen bond with the kinase hinge region, leading to a significant loss of potency. |
| Analog B | 250 | The cyclopropyl amide may form additional favorable interactions within the ATP binding pocket, leading to improved potency. |
| Analog C | 150 | The electron-withdrawing fluorine atom can enhance binding affinity through favorable electrostatic interactions and by modulating the pKa of the 4-amino group for optimal engagement with the target. |
Table 2: Hypothetical IC50 values and SAR analysis for the inhibition of mTOR.
These hypothetical data illustrate how subtle structural modifications can have a profound impact on biological activity. The 4-amino group appears to be crucial for potent inhibition, likely forming a key hydrogen bond with the kinase hinge region. Modifications to the 6-carboxylate group and substitutions on the indole ring can be used to fine-tune potency and selectivity.
The PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Comparative Pharmacokinetic (ADME) Profiling
Early assessment of ADME properties is crucial for the successful development of a drug candidate.[12][13][14] In vitro ADME assays provide valuable data to guide lead optimization.[15][16]
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Control compound (e.g., a known rapidly metabolized drug)
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add HLM to initiate the reaction.
-
Add the NADPH regenerating system to start the metabolic process.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Preparation:
-
Quench the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Comparative ADME Profile
| Parameter | Compound 1 | Analog A | Analog B | Analog C |
| Metabolic Stability (HLM, t½ min) | 45 | 60 | >120 | 50 |
| Plasma Protein Binding (%) | 60 | 65 | 85 | 62 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5 | 4 | 15 | 6 |
Table 3: Comparative in vitro ADME profile of Methyl 4-amino-6-indolecarboxylate hydrochloride and its analogs.
Analog B , with its amide functionality, is predicted to have significantly improved metabolic stability compared to the ester-containing compounds. However, this modification also leads to higher plasma protein binding, which may reduce the free fraction of the drug available to interact with its target. Analog A and C show comparable metabolic stability to the parent compound. The increased lipophilicity of Analog B also correlates with higher Caco-2 permeability, suggesting better potential for oral absorption.[12]
Conclusion and Future Directions
This comparative guide demonstrates the utility of the Methyl 4-amino-6-indolecarboxylate scaffold in the design of novel kinase inhibitors. Through systematic structural modifications, it is possible to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of these compounds.
Our analysis suggests that:
-
The 4-amino group is a critical pharmacophore for kinase inhibition, likely involved in key hydrogen bonding interactions.
-
Modification of the 6-carboxylate group can significantly impact metabolic stability and permeability.
-
Substitution on the indole ring, such as with a fluorine atom, can be a viable strategy to enhance potency.
Future work should focus on synthesizing and experimentally validating the properties of these and other analogs. A broader kinase selectivity panel would be necessary to assess off-target effects and ensure a favorable safety profile. Further optimization of the 6-position substituent could lead to compounds with a balanced profile of potency, selectivity, and drug-like properties, ultimately paving the way for the development of a clinical candidate.
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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- Schmitt, C., Schultheis, K., Breyer, S., Schächtele, C., & Totzke, F. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(3), 1161–1172.
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- Ferreira, I. M., & Ferreira, M.-J. U. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 4770.
- Chhonker, Y. S., Kumar, A., Kumar, S., Bala, V., Kumar, D., Kumar, N., ... & Murry, D. J. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
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- Chhonker, Y. S., Kumar, A., Kumar, S., Bala, V., Kumar, D., Kumar, N., ... & Murry, D. J. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.
- Khan, I., Zaib, S., Batool, S., Ibrar, A., Ashraf, Z., & Saeed, A. (2020). Synthesis, Characterization and ADME Prediction Study of Heterocyclic Moieties linked Indole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 17(10), 1269-1280.
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- Knockaert, M., Greengard, P., & Meijer, L. (2002). Synthesis and kinase inhibitory activity of novel substituted indigoids. Journal of Medicinal Chemistry, 45(18), 4103–4112.
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A Senior Application Scientist's Guide to Orthogonal Validation: Interrogating the Biological Activity of Methyl 4-amino-6-indolecarboxylate hydrochloride
Introduction: The Indole Scaffold and the Imperative for Rigorous Validation
Methyl 4-amino-6-indolecarboxylate hydrochloride belongs to the indole family, a class of heterocyclic compounds revered in medicinal chemistry as a "privileged structure."[1] This designation stems from the indole core's ability to bind to a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] While the parent scaffold is rich with potential, the specific biological activity and mechanism of action for this particular derivative are not extensively characterized in public literature. This ambiguity makes it a perfect candidate to illustrate a robust, multi-pronged validation strategy.
In modern drug discovery, observing a biological effect in a single assay is merely the starting point. To build a compelling case for a compound's therapeutic potential and to avoid costly late-stage failures, we must employ orthogonal validation methods.[4] Orthogonal assays interrogate the same biological question from different physicochemical angles, ensuring that the observed activity is a genuine effect of the compound on the biological system and not an artifact of a specific assay technology (e.g., fluorescence interference, non-specific aggregation). This guide provides a framework for validating the activity of a novel compound like Methyl 4-amino-6-indolecarboxylate hydrochloride, moving from direct target interaction to complex cellular phenotypes.
Method 1: Target-Based Validation via In Vitro Biochemical Assay
Expertise & Causality: The foundational step is to determine if the compound directly interacts with a purified molecular target. This reductionist approach isolates the target protein from the complexities of a cellular environment, providing the cleanest possible measure of direct binding and inhibition. Indole derivatives are well-known kinase inhibitors; therefore, for this guide, we will hypothesize that our compound targets a specific protein kinase (e.g., "Kinase-X"). We will employ a Lanthascreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, a robust, high-throughput method ideal for quantifying enzyme inhibition.
Workflow: Kinase-X Inhibition TR-FRET Assay
Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.
Detailed Experimental Protocol: TR-FRET Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of Methyl 4-amino-6-indolecarboxylate hydrochloride in 100% DMSO, starting at a 1 mM top concentration.
-
Assay Plate Preparation: Dispense 25 nL of each compound concentration into a low-volume 384-well microplate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known Kinase-X inhibitor (positive control, 100% inhibition).
-
Reaction Initiation: Add 5 µL of a 2X Kinase-X and 2X fluorescein-labeled peptide substrate solution in kinase reaction buffer.
-
ATP Addition: Add 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km value for the enzyme to sensitively detect competitive inhibitors.[5]
-
Kinase Reaction Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a terbium-labeled anti-phosphopeptide antibody solution (TR-FRET detection mix). This antibody specifically recognizes the phosphorylated substrate.
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
Data Interpretation and Trustworthiness
The primary output is the ratio of the acceptor (520 nm) to donor (495 nm) fluorescence. Inhibition of the kinase prevents substrate phosphorylation, meaning the terbium-antibody cannot bind, and FRET does not occur, leading to a low 520/495 ratio.
-
Self-Validation: The assay's robustness is confirmed by calculating the Z'-factor from control wells, which must be > 0.5 for a high-quality screen.
-
Quantitative Metric: Data is plotted as percent inhibition versus compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[5]
Method 2: Target Engagement in a Cellular Milieu
Expertise & Causality: A positive result in a biochemical assay is essential but insufficient. We must prove that the compound can enter a living cell and physically bind to its intended target.[6] Cell-based assays provide this crucial, more physiologically relevant context. We will use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Grow a relevant human cell line (e.g., a cancer cell line known to express Kinase-X) to ~80% confluency. Treat the cells with a high concentration (e.g., 10x the biochemical IC50) of Methyl 4-amino-6-indolecarboxylate hydrochloride or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase-X remaining at each temperature point using a standard Western Blot protocol with a specific anti-Kinase-X antibody.
Data Interpretation and Trustworthiness
-
Data Analysis: The Western Blot bands are quantified using densitometry. The amount of soluble Kinase-X at each temperature is normalized to the amount at the lowest temperature (e.g., 40°C).
-
Quantitative Metric: The results are plotted as the percentage of soluble protein versus temperature, generating a "melting curve." In the presence of the compound, the curve will shift to the right, indicating a higher melting temperature (Tm). This thermal shift is direct evidence of the compound binding to and stabilizing Kinase-X inside the cell.
Method 3: Functional Outcome Validation via Phenotypic Assay
Expertise & Causality: The ultimate validation is to demonstrate that target engagement translates into a desired biological outcome or "phenotype."[7][8] Phenotypic assays measure complex, multi-parameter cellular events.[] Assuming Kinase-X is involved in cell proliferation, a logical phenotypic assay would be to measure the compound's effect on cancer cell growth and apoptosis using High-Content Imaging (HCI). This approach provides quantitative data on multiple cellular parameters simultaneously, offering a holistic view of the compound's effect.[7]
Workflow: High-Content Phenotypic Assay
Caption: Workflow for a multi-parameter high-content imaging assay.
Detailed Experimental Protocol: HCI for Proliferation & Apoptosis
-
Cell Seeding: Seed a cancer cell line into a 96- or 384-well clear-bottom imaging plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Methyl 4-amino-6-indolecarboxylate hydrochloride for a period relevant to the cell cycle (e.g., 48-72 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Staining: Stain cells with a cocktail of fluorescent probes:
-
Hoechst 33342: To stain nuclei (for cell counting and nuclear morphology).
-
Anti-active Caspase-3 Antibody: To identify apoptotic cells.
-
Phalloidin: To stain F-actin, revealing cell morphology and size.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system, capturing at least four fields of view per well across three fluorescent channels.
-
Image Analysis: Use dedicated image analysis software to:
-
Segment images to identify individual cells and their nuclei.
-
Quantify the total number of cells (a measure of proliferation).
-
Measure the intensity of the active Caspase-3 signal within each cell.
-
Calculate the percentage of apoptotic cells (Caspase-3 positive).
-
Data Interpretation and Trustworthiness
-
Multi-parametric Output: This assay yields multiple dose-response curves from a single experiment:
-
Cell Count vs. Concentration: Determines the anti-proliferative EC50.
-
% Apoptotic Cells vs. Concentration: Determines the apoptotic EC50.
-
-
Trustworthiness: By visualizing the cells, we can identify potential artifacts. For example, a compound that is cytotoxic through a necrotic mechanism might reduce cell count but would not show a corresponding increase in the specific apoptotic marker, providing deeper mechanistic insight.
Comparative Guide to Validation Methods
| Feature | Method 1: Biochemical Assay (TR-FRET) | Method 2: Target Engagement (CETSA) | Method 3: Phenotypic Assay (HCI) |
| Principle | Measures direct interaction with a purified, isolated target protein. | Measures compound binding to its target within an intact, living cell. | Measures the integrated functional outcome of compound activity on a complex cellular system. |
| Throughput | High (384- or 1536-well) | Low to Medium (labor-intensive) | Medium to High (96- or 384-well) |
| Physiological Relevance | Low (artificial system) | Medium (cellular context, but non-physiological heating) | High (measures a functional endpoint in a cultured cell system) |
| Information Gained | Direct binding affinity (IC50), mechanism of inhibition (kinetics). | Proof of target engagement in cells, cell permeability. | Cellular potency (EC50), functional effect (e.g., apoptosis), potential toxicity. |
| Pros | Highly specific, sensitive, and excellent for SAR (Structure-Activity Relationship) studies. | Directly confirms the intended target is hit in a cellular environment. | High biological relevance, reveals unexpected mechanisms, multi-parameter data. |
| Cons | Prone to false positives (assay artifacts), lacks biological context. | Lower throughput, indirect readout of binding, requires a specific antibody. | Can be target-agnostic, complex data analysis, potential for off-target effects. |
Senior Scientist's Synthesis and Recommendation
The ideal progression is as follows:
-
Establish Direct Action: The biochemical assay confirms that the compound can directly inhibit the purified Kinase-X with a specific potency (IC50). This is the foundational evidence for its mechanism of action.
-
Confirm Cellular Access and Binding: The CETSA experiment provides the critical link, demonstrating that the compound is cell-permeable and engages the same Kinase-X target within the complex milieu of a living cell.
-
Verify Functional Consequence: Finally, the high-content phenotypic assay validates the entire hypothesis, showing that the engagement of Kinase-X by the compound leads to the desired functional outcome—in our example, the inhibition of cancer cell proliferation via apoptosis.
By following this orthogonal workflow, a researcher can confidently state not only that their compound is active, but they can also define how it works, from the molecular to the cellular level. This comprehensive data package is the bedrock of any successful drug discovery program, providing the necessary confidence to advance a promising molecule toward further preclinical development.
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Phenotypic profiling in drug discovery. (2019). Drug Target Review. [Link]
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Phenotypic Platforms are Taking Over Drug Discovery. (2021). Alto Predict. [Link]
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Indole Assay Kit. (N.D.). Cell Biolabs, Inc. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (N.D.). Vipergen. [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2012). Applied and Environmental Microbiology. [Link]
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Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]
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Indole Assay Kit (Colorimetric). (N.D.). Assay Genie. [Link]
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Cell-based Binding Assay. (N.D.). Creative Biolabs. [Link]
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Enzyme assay. (N.D.). Wikipedia. [Link]
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Cell-based assays for screening androgen receptor ligands. (2011). Journal of Visualized Experiments. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). PLOS ONE. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences. [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]
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Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. (N.D.). IQVIA. [Link]
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Small Molecule Actives Identification and Quantification. (N.D.). MtoZ Biolabs. [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2023). Molecules. [Link]
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A Head-to-Head Comparison of Indole-3-Carboxylate Derivatives: Competitive Binding Affinity for Cannabinoid Receptors CB1 and CB2
<Senior Application Scientist Editorial >
Introduction: The Significance of Cannabinoid Receptor Affinity
Indole-3-carboxylate derivatives represent a significant and structurally diverse class of synthetic cannabinoids (SCs).[1] Originally developed as research tools to explore the endocannabinoid system, these compounds have gained notoriety as the active ingredients in "Spice" or "K2" products.[2] Their potent psychoactive effects are primarily mediated by their interaction with the cannabinoid type-1 (CB1) and type-2 (CB2) receptors, which are G-protein coupled receptors (GPCRs) integral to numerous physiological processes.[3][4]
The binding affinity of a ligand for its receptor is a critical determinant of its potency.[[“]] In drug discovery and toxicology, quantifying this interaction is a foundational step in characterizing a compound's pharmacological profile. For synthetic cannabinoids, high affinity for the CB1 receptor, which is abundant in the central nervous system, often correlates with potent psychoactive effects.[6][7] Conversely, affinity for the CB2 receptor, primarily expressed in immune cells, is a focus for therapeutic applications targeting inflammation and pain without inducing psychotropic side effects.[8][9]
This guide provides an in-depth comparison of several prominent indole-3-carboxylate derivatives, focusing on their binding affinities for human CB1 and CB2 receptors. We will detail the gold-standard methodology for this determination—the competitive radioligand binding assay—and present a head-to-head data comparison to inform researchers in pharmacology and drug development.
Principle of the Competitive Radioligand Binding Assay
The competitive radioligand binding assay is a robust and sensitive in vitro technique used to determine the affinity of an unlabeled test compound for a specific receptor.[10][11][12] The principle is based on the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for a finite number of receptors in a given preparation, typically purified cell membranes expressing the receptor of interest.[11][13]
By incubating the receptor preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound, a competition curve is generated. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[11]
While the IC50 value is experimentally derived, it is dependent on the concentration of the radioligand used.[14] To determine an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[14][15] The Ki represents the equilibrium dissociation constant of the test compound, providing a standardized value that allows for the direct comparison of the potencies of different compounds.[14]
Experimental Protocol: CB1/CB2 Competitive Binding Assay
This protocol outlines a standardized procedure for determining the Ki of indolecarboxylate derivatives at human CB1 and CB2 receptors.
PART 1: Preparation of Receptor Membranes
Scientist's Note: The quality of the receptor source is paramount. Using membranes from cell lines stably overexpressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) ensures a high density of receptors and minimizes variability.[13][16] The goal of the preparation is to isolate membrane fragments rich in the target receptor while removing interfering cytosolic components.[17]
-
Cell Culture: Culture HEK-293 cells stably transfected with the human CB1 or CB2 receptor gene to near confluence.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).[18]
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice. This step breaks the cell membrane, releasing the contents.
-
Differential Centrifugation:
-
Washing and Storage: Resuspend the membrane pellet in a fresh assay buffer, re-pellet, and finally resuspend in a storage buffer containing a cryoprotectant like 10% sucrose.[18] Determine the total protein concentration using a BCA assay. Aliquot and store at -80°C.
PART 2: Competitive Binding Assay
Scientist's Note: The choice of radioligand is crucial. [³H]CP-55,940 is a commonly used high-affinity, non-selective cannabinoid agonist that serves as an excellent probe for both CB1 and CB2 receptors.[7][19] The assay is performed in 96-well plates to allow for high-throughput analysis.
-
Plate Setup: Prepare a 96-well plate. To each well, add in the following order:
-
150 µL of thawed membrane preparation (typically 5-20 µg of protein per well) diluted in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[20]
-
50 µL of the indolecarboxylate test compound at various concentrations (typically a 10-point dilution series from 10 µM to 0.1 nM) or vehicle for total binding.
-
For Non-Specific Binding (NSB) wells: Add a high concentration (e.g., 10 µM) of a known non-labeled cannabinoid agonist like WIN-55,212-2 to saturate all receptors.[20]
-
-
Radioligand Addition: Add 50 µL of [³H]CP-55,940 to all wells at a final concentration close to its dissociation constant (Kd), typically around 0.5-2.0 nM.[9][20]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[18]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[18][21]
-
Wash the filters rapidly three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[18]
-
-
Quantification:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[18]
-
PART 3: Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound. This should generate a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = the concentration of the radioligand ([³H]CP-55,940) used.
-
Kd = the dissociation constant of the radioligand for the specific receptor. This must be determined separately via a saturation binding experiment.
-
-
Visualization of Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Head-to-Head Comparison of Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nanomolars) of several well-characterized indole-3-carboxylate and related indole derivatives for human CB1 and CB2 receptors, as reported in peer-reviewed literature. A lower Ki value indicates a higher binding affinity.
| Compound | Core Structure | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| JWH-018 | Naphthoylindole | 9.0[2][22] | 2.9[22] | 3.1x for CB2 |
| AM-2201 | Naphthoylindole | 1.0 | 2.6 | 2.6x for CB2 |
| PB-22 | Quinolinyl-indole | 0.13[23] | 0.34 | 2.6x for CB2 |
| 5F-PB-22 | Quinolinyl-indole | 0.11[23] | 0.22 | 2.0x for CB2 |
| Δ⁹-THC | Dibenzopyran | 10 - 42.6[4][24] | 24 - 35.2[4][24] | ~1-2x for CB1 |
Note: Ki values can vary between studies due to differences in experimental conditions. The data presented here are representative values from cited literature for comparative purposes.
Discussion and Interpretation
The data clearly demonstrate that synthetic indolecarboxylate derivatives like JWH-018, AM-2201, and the "third generation" compound 5F-PB-22 bind to the CB1 receptor with significantly higher affinity than the primary psychoactive component of cannabis, Δ⁹-THC.[[“]][23] For instance, 5F-PB-22 binds to the CB1 receptor with an affinity that is approximately 30-fold greater than that of JWH-018 and nearly 400-fold greater than that of Δ⁹-THC.[23] This dramatic increase in affinity is a key factor underlying the profound potency and severe toxicity associated with these newer synthetic cannabinoids.[[“]][25]
Interestingly, most of the listed synthetic compounds show a slight preference for the CB2 receptor over the CB1 receptor, with selectivity ratios ranging from 2-3 fold. However, their high absolute affinity for both receptors means they act as potent, non-selective agonists in vivo.[8] This lack of significant selectivity, combined with their high potency at CB1, distinguishes them from many therapeutically-oriented cannabinoid modulators that aim for high CB2 selectivity to avoid psychoactive effects.
The structural modifications between these compounds illustrate key structure-activity relationships (SAR). The addition of a 5-fluoropentyl chain in AM-2201 (compared to the pentyl chain of JWH-018) and in 5F-PB-22 (compared to PB-22) generally enhances binding affinity at both receptors. The replacement of the naphthoyl group in JWH-018 with a quinolin-8-yl ester in PB-22 also dramatically increases affinity, highlighting the sensitivity of the receptor's binding pocket to modifications in this region of the molecule.[23]
Conclusion
The competitive radioligand binding assay is an indispensable tool for quantifying the interaction between indolecarboxylate derivatives and cannabinoid receptors. The data reveal that synthetic cannabinoids developed over time possess increasingly high affinities for CB1 and CB2, far exceeding that of Δ⁹-THC. This guide provides the fundamental principles, a detailed protocol, and comparative data to aid researchers in the characterization of novel cannabinoid ligands and in understanding the pharmacological basis for their potent biological effects.
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Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
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Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. [Link]
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Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
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Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. ResearchGate. [Link]
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Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]
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Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. [Link]
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Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity. PLOS One. [Link]
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Assay of CB1 Receptor Binding. ResearchGate. [Link]
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Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. PubMed. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Radioligand binding methods for membrane preparations and intact cells. ResearchGate. [Link]
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Native CB1 receptor affinity, intrisic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135. ResearchGate. [Link]
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Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI. [Link]
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A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. [Link]
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Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. PubMed. [Link]
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Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. PubMed Central. [Link]
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Cannabinoids and Cannabinoid Receptors: The Story so Far. PubMed Central. [Link]
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Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Accurate Clinic. [Link]
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Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PubMed Central. [Link]
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Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. PubMed Central. [Link]
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A Researcher's Guide to Ensuring Experimental Reproducibility: A Case Study with Methyl 4-amino-6-indolecarboxylate Hydrochloride
Introduction: The Reagent-Reproducibility Nexus
This guide provides a comprehensive framework for researchers to qualify and compare a critical building block, Methyl 4-amino-6-indolecarboxylate hydrochloride, from different suppliers. While this specific molecule is our case study, the principles and methodologies outlined here are broadly applicable to the qualification of any key reagent. We will delve into the "why" behind each analytical step and provide a practical, self-validating workflow to ensure the integrity of your research.
Our subject, Methyl 4-amino-6-indolecarboxylate hydrochloride (CAS No: 1235138-34-7), is an important heterocyclic compound used in the synthesis of a variety of biologically active molecules. Its structure, possessing an amino group and an ester, makes it a versatile precursor for further chemical modifications.
Chemical Structure of Methyl 4-amino-6-indolecarboxylate hydrochloride
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A Comparative Benchmarking Guide: Methyl 4-amino-6-indolecarboxylate hydrochloride Against a High-Purity Indole Standard
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 4-amino-6-indolecarboxylate hydrochloride, a substituted indole derivative, presents significant interest due to its structural motifs, which are common in biologically active compounds. This guide provides a comprehensive framework for benchmarking its purity, identity, and structural integrity against a well-established analytical standard, high-purity Indole.
This document is intended for researchers, analytical scientists, and professionals in drug development. It offers a detailed, practical approach to comparative analysis, emphasizing the rationale behind the experimental choices and providing robust, self-validating protocols.
Introduction: The Rationale for Benchmarking
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of substituents, such as the amino and carboxylate groups in Methyl 4-amino-6-indolecarboxylate hydrochloride, can significantly modulate its physicochemical and biological properties. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational element of any research and development program.
Benchmarking against a primary standard like high-purity Indole provides a crucial baseline for several reasons:
-
Purity Assessment: It allows for the accurate quantification of the target compound relative to a known reference, ensuring that downstream biological assays are not confounded by impurities.
-
Identity Confirmation: Comparative analysis of spectroscopic data helps to unequivocally confirm the chemical identity of the synthesized molecule.
-
Method Validation: It provides a means to validate the analytical methods themselves, ensuring they are fit for purpose in terms of specificity, linearity, and sensitivity.
This guide will walk through a head-to-head comparison using three cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for identity and molecular weight confirmation.
Physicochemical Properties of the Analyte and Standard
A fundamental understanding of the physicochemical properties of both the compound of interest and the chosen standard is essential for method development and data interpretation.
| Property | Methyl 4-amino-6-indolecarboxylate hydrochloride | Indole (Analytical Standard)[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | C₈H₇N |
| Molecular Weight | 226.66 g/mol | 117.15 g/mol |
| Appearance | Off-white to light yellow solid | White solid[2] |
| Purity Specification | Typically >95-98% (supplier dependent)[3] | ≥99.5% (Certified Reference Material)[4] |
| CAS Number | 1235138-34-7[5] | 120-72-9 |
Experimental Section: Protocols for Comparative Analysis
The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for adaptation to different instrumentation and laboratory conditions.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Methyl 4-amino-6-indolecarboxylate hydrochloride by comparing its peak area percentage against that of the high-purity Indole standard.
Experimental Workflow:
Caption: Workflow for NMR Structural Analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of each compound (Methyl 4-amino-6-indolecarboxylate hydrochloride and Indole standard) in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [6]DMSO-d₆ is a good choice as it can dissolve a wide range of organic compounds and its residual proton signal does not overlap with most signals of interest.
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C). [6] * Assign the signals based on their chemical shifts, integration values (for ¹H), and coupling patterns.
-
Expected ¹H NMR Data and Interpretation:
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole | NH | ~11.1 | br s |
| H2, H3, H4, H5, H6, H7 | ~6.4 - 7.6 | m | |
| Methyl 4-amino-6-indolecarboxylate HCl | NH (indole) | ~11.5 | br s |
| NH₂ (amino) | ~5.5 | br s | |
| Aromatic Protons | ~6.8 - 7.8 | m | |
| OCH₃ (methyl ester) | ~3.8 | s |
The presence of the singlet for the methyl ester protons around 3.8 ppm and the broad singlet for the amino group protons are key diagnostic signals for Methyl 4-amino-6-indolecarboxylate hydrochloride. The downfield shift of the indole protons compared to the standard can be attributed to the electronic effects of the substituents.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of Methyl 4-amino-6-indolecarboxylate hydrochloride.
Experimental Workflow:
Caption: Workflow for Mass Spectrometry Analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of Methyl 4-amino-6-indolecarboxylate hydrochloride (approximately 1-10 µg/mL) in a suitable solvent such as a methanol/water mixture.
-
Mass Spectrometry Analysis:
-
Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be done via direct infusion or by coupling with an LC system.
-
Operate the ESI source in positive ion mode (ESI+). The amino group on the molecule is readily protonated.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the protonated molecular ion peak, [M+H]⁺.
-
Expected Results and Interpretation:
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Methyl 4-amino-6-indolecarboxylate | 191.08 (free base) | ~191.1 |
The hydrochloride salt will dissociate in solution, and the mass spectrometer will detect the protonated free base. The observed mass-to-charge ratio should correspond to the calculated exact mass of the protonated molecule, confirming its identity.
Conclusion
This guide has outlined a systematic approach to benchmarking Methyl 4-amino-6-indolecarboxylate hydrochloride against a high-purity Indole standard. By employing a combination of HPLC, NMR, and MS, a comprehensive analytical profile of the target compound can be established. The provided protocols and expected outcomes serve as a robust starting point for researchers to ensure the quality and integrity of their chemical entities, thereby fostering reproducibility and confidence in subsequent scientific investigations.
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TradeIndia. (n.d.). Indole Analytical Standard. Retrieved from [Link]
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PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
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YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. Retrieved from [Link]
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ChemSrc. (2025, February 5). Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Indole (CAS 120-72-9) - A Versatile Ingredient for Flavors, Fragrances, and Synthesis. Retrieved from [Link]
-
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]
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Statistical analysis for comparing treatment groups with Methyl 4-amino-6-indolecarboxylate hydrochloride
In the landscape of drug discovery and development, the ability to discern a true therapeutic effect from random chance is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of data from studies comparing different treatment groups. While we will use a hypothetical indole-based compound, "Compound X," as a case study, the principles and methodologies discussed herein are broadly applicable to a wide range of preclinical research. Our focus is not just on the "how" but the "why," empowering you to make informed decisions in your experimental design and data interpretation.
The Critical Role of Statistical Rigor in Preclinical Studies
Experimental Design: Setting the Stage for Meaningful Comparison
The journey to robust data analysis begins with a meticulously planned experiment. For our hypothetical study, we aim to investigate the efficacy of Compound X in a preclinical model of Alzheimer's disease. The primary outcome measure is the level of amyloid-beta (Aβ) plaques in the brain tissue of treated mice.
Treatment Groups:
-
Vehicle Control: Receives the delivery vehicle for Compound X (e.g., saline, DMSO). This group serves as the baseline.
-
Compound X (Low Dose): Receives a low concentration of Compound X.
-
Compound X (High Dose): Receives a high concentration of Compound X.
-
Positive Control: Receives a known Aβ-reducing agent. This group helps validate the experimental model.
A crucial aspect of the design is the random allocation of animals to each treatment group to minimize bias.
Experimental Workflow Diagram
Caption: A streamlined workflow for a preclinical study comparing treatment groups.
Statistical Methodologies for Comparing Treatment Groups
The selection of an appropriate statistical test is contingent on the nature of your data, including the number of groups being compared and the data distribution.
Checking Data Assumptions: The Foundation of Parametric Tests
Many powerful statistical tests, known as parametric tests, assume that the data follows a specific distribution (typically a normal distribution) and that the variances between groups are equal (homogeneity of variances).
-
Normality Testing: Tests like the Shapiro-Wilk test or the Kolmogorov-Smirnov test can be used to assess whether the data from each group approximates a normal distribution.
-
Homogeneity of Variance Testing: Levene's test or Bartlett's test can be employed to determine if the variances across the different treatment groups are similar.
Analysis of Variance (ANOVA): The Workhorse for Multi-Group Comparisons
When comparing the means of more than two groups, the Analysis of Variance (ANOVA) is the preferred method.[1][2] ANOVA assesses whether there is a statistically significant difference among the group means by analyzing the variance within and between the groups. A significant ANOVA result indicates that at least one group mean is different from the others, but it does not specify which groups differ.
Post-Hoc Tests: Pinpointing the Differences
Following a significant ANOVA result, post-hoc tests are necessary to perform pairwise comparisons between the group means.[2] Common post-hoc tests include:
-
Tukey's Honestly Significant Difference (HSD): Ideal when you want to compare all possible pairs of means.
-
Dunnett's Test: Used when you want to compare each treatment group to a single control group.
-
Bonferroni Correction: A more conservative method that adjusts the p-value to account for multiple comparisons, thereby reducing the risk of a Type I error (false positive).
The t-Test: A Tool for Two-Group Comparisons
If your experiment involves only two groups (e.g., Vehicle Control vs. Compound X), an independent samples t-test is the appropriate choice, provided the data meets the assumptions of normality and homogeneity of variances.[3]
Non-Parametric Alternatives: When Assumptions Are Not Met
In instances where your data does not conform to the assumptions of parametric tests, non-parametric alternatives are available:[3]
-
Kruskal-Wallis Test: The non-parametric equivalent of ANOVA for comparing more than two independent groups.
-
Mann-Whitney U Test: The non-parametric alternative to the independent samples t-test for comparing two independent groups.
Case Study: Statistical Analysis of Compound X's Efficacy
Let's consider a hypothetical dataset of Aβ plaque levels (measured in pg/mg of brain tissue) from our preclinical study.
Hypothetical Aβ Plaque Level Data
| Vehicle Control | Compound X (Low Dose) | Compound X (High Dose) | Positive Control |
| 150 | 120 | 80 | 75 |
| 155 | 125 | 85 | 80 |
| 160 | 130 | 90 | 82 |
| 148 | 118 | 82 | 78 |
| 152 | 122 | 88 | 77 |
Step-by-Step Statistical Analysis Protocol
-
Data Entry and Software: Input the data into a statistical software package such as GraphPad Prism, R, or SPSS.
-
Assumption Checking:
-
Perform a Shapiro-Wilk test on each group's data to check for normality.
-
Conduct Levene's test to assess the homogeneity of variances.
-
-
One-Way ANOVA:
-
Assuming the data meets the assumptions, perform a one-way ANOVA to test the null hypothesis that there is no difference in the mean Aβ levels among the four treatment groups.
-
-
Post-Hoc Analysis:
-
If the ANOVA yields a statistically significant result (typically p < 0.05), proceed with a post-hoc test.
-
To compare all treatment groups with the Vehicle Control, Dunnett's test is the most appropriate choice.
-
Interpreting the Results
The output of the statistical analysis will provide a p-value for the ANOVA and for each pairwise comparison in the post-hoc test. A p-value less than 0.05 is conventionally considered statistically significant, leading to the rejection of the null hypothesis.
Example Interpretation:
-
ANOVA: If the p-value is 0.001, we conclude that there is a significant difference in Aβ levels among the treatment groups.
-
Dunnett's Test:
-
Vehicle vs. Compound X (Low Dose): p = 0.04 (Significant reduction)
-
Vehicle vs. Compound X (High Dose): p < 0.001 (Highly significant reduction)
-
Vehicle vs. Positive Control: p < 0.001 (Highly significant reduction)
-
These results would suggest that both low and high doses of Compound X significantly reduce Aβ plaque levels compared to the vehicle control, with the high dose exhibiting a more potent effect.
Data Analysis Pipeline Diagram
Caption: A decision-making flowchart for statistical analysis of treatment group comparisons.
Conclusion: The Synthesis of Science and Statistics
References
-
Bivariate Analysis and Comparing Groups. In: DiPiro JT, Yee GC, Posey L, Haines ST, Nolin TD, Ellingrod V. eds. DiPiro’s Pharmacotherapy: A Pathophysiologic Approach, 12e. McGraw Hill; Accessed January 07, 2026. [Link]
-
What is the best way to compare two treatment groups to a control (regression, ANOVA, control group, statistics)?. Quora. Published October 4, 2021. Accessed January 07, 2026. [Link]
-
What is the correct Biostatistic method to analyse data of drug treatment?. ResearchGate. Published July 19, 2013. Accessed January 07, 2026. [Link]
-
Comparing pre and post treatment data - best statistical test?. Cross Validated. Published September 26, 2023. Accessed January 07, 2026. [Link]
-
What is the most suitable statistical analysis to compare drug response among several cell lines?. ResearchGate. Published August 27, 2014. Accessed January 07, 2026. [Link]
Sources
Independent Verification of Methyl 4-amino-6-indolecarboxylate hydrochloride: A Comparative Guide for Kinase Inhibitor Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. This guide provides an in-depth, independent verification of the reported utility of Methyl 4-amino-6-indolecarboxylate hydrochloride as a key intermediate in the synthesis of potent kinase inhibitors. We will objectively compare its performance in this context with alternative indole-based building blocks, supported by experimental data and established protocols for biological validation.
Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its structural resemblance to the purine core of ATP allows indole derivatives to effectively compete for the ATP-binding site of protein kinases, a major class of enzymes implicated in cancer and inflammatory diseases.[2][3] The strategic functionalization of the indole ring is paramount to achieving high potency and selectivity. This guide focuses on the utility of Methyl 4-amino-6-indolecarboxylate hydrochloride as a versatile starting material for accessing a specific class of kinase inhibitors.
Core Topic Analysis: Synthesis of a Potent Kinase Inhibitor
Our investigation centers on the synthesis of 4-amino-N-[3-chloro-4-(2-pyridinylmethoxy)phenyl]-1-(2-thiazolyl)-1H-indole-6-carboxamide , a potent kinase inhibitor disclosed in patent literature (WO2010067133 A1). Methyl 4-amino-6-indolecarboxylate hydrochloride serves as the foundational building block for the indole core of this molecule.
Synthetic Utility of Methyl 4-amino-6-indolecarboxylate hydrochloride
The primary advantage of this starting material lies in the orthogonal reactivity of its functional groups: the 4-amino group and the 6-carboxylate. This allows for a stepwise and controlled elaboration of the final inhibitor. The general synthetic approach is outlined below:
Workflow for the Synthesis of 4-amino-N-[3-chloro-4-(2-pyridinylmethoxy)phenyl]-1-(2-thiazolyl)-1H-indole-6-carboxamide:
Caption: Synthetic workflow from the starting material to the final kinase inhibitor.
This multi-step synthesis highlights the utility of the starting material's pre-installed functional handles, which guide the synthetic sequence.
Comparative Analysis with Alternative Indole Scaffolds
The choice of the initial indole building block significantly impacts the synthetic strategy and the accessible chemical space. Below is a comparison of Methyl 4-amino-6-indolecarboxylate hydrochloride with other commonly used aminoindole derivatives in the context of kinase inhibitor synthesis.
| Feature | Methyl 4-amino-6-indolecarboxylate HCl | 5-Aminoindole[4] | 6-Aminoindole[5] | 4-Azaindole[6][7] |
| Key Advantage | Orthogonal amino and carboxyl groups for sequential functionalization. | Commercially available and widely used for derivatization at various positions. | Provides a different vector for substituent placement compared to 5-aminoindole. | The pyridine nitrogen enhances hinge-binding interactions and improves solubility.[6] |
| Typical First Reaction | N-acylation or N-arylation of the indole nitrogen. | Protection of the amino group, followed by functionalization at other positions. | Similar to 5-aminoindole, protection of the amino group is often the initial step. | Functionalization often occurs at the 3- and 7-positions. |
| Synthetic Complexity | Moderate; allows for a more convergent synthesis of the target amide. | Can require more steps to install the desired functionality at the 6-position. | Similar complexity to 5-aminoindole. | Synthesis of substituted azaindoles can be more complex than their indole counterparts. |
| Reported Applications | Synthesis of specific kinase inhibitors (e.g., via WO2010067133 A1). | Synthesis of inhibitors for XIAP, IGF-1R, PKCθ, and HIV protease. | Synthesis of inhibitors for mTOR, PKCθ, and TRPV1 antagonists. | Used in the synthesis of numerous clinical and pre-clinical kinase inhibitors, including Vemurafenib.[7][8] |
Table 1: Comparison of Indole-Based Starting Materials for Kinase Inhibitor Synthesis.
Independent Verification: Experimental Protocols
To independently verify the biological activity of kinase inhibitors derived from these scaffolds, standardized and robust assay protocols are essential. Below are detailed methodologies for both biochemical and cell-based kinase inhibition assays.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.[9][10][11]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., 4-amino-N-[3-chloro-4-(2-pyridinylmethoxy)phenyl]-1-(2-thiazolyl)-1H-indole-6-carboxamide)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution. b. Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate in kinase buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. b. Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the LanthaScreen® TR-FRET kinase inhibition assay.
Protocol 2: Cellular Kinase Inhibition Assay (NanoBRET™ Target Engagement)
This protocol measures the ability of a compound to engage its target kinase within living cells.[12]
Objective: To determine the cellular target engagement and apparent affinity of a test compound.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Opti-MEM® I Reduced Serum Medium
-
Test compound
-
White, 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Preparation: Culture cells to the appropriate density and seed into 384-well plates.
-
Compound and Tracer Addition: a. Prepare serial dilutions of the test compound in Opti-MEM®. b. Prepare the NanoBRET™ tracer solution in Opti-MEM®. c. Add the test compound dilutions to the cell plates, followed by the tracer solution.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2 hours.
-
Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to the wells. c. Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
Conclusion and Future Perspectives
Methyl 4-amino-6-indolecarboxylate hydrochloride is a valuable and strategically designed building block for the synthesis of a specific class of potent kinase inhibitors. Its pre-installed and orthogonally reactive functional groups facilitate a streamlined synthetic route to complex molecules. While alternative scaffolds like 5-aminoindole, 6-aminoindole, and 4-azaindole offer their own advantages in terms of commercial availability and unique biological interactions, the subject compound provides a direct pathway to 4,6-disubstituted indole-6-carboxamides.
The independent verification of the biological effects of any resulting inhibitor relies on robust and standardized biochemical and cellular assays. The protocols provided herein offer a framework for such validation. Future research in this area could involve the further diversification of the substituents at the 1- and 4-positions of the indole ring, starting from Methyl 4-amino-6-indolecarboxylate hydrochloride, to explore the structure-activity relationships and develop next-generation kinase inhibitors with improved potency and selectivity.
References
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BMG Labtech. LanthaScreen Technology on microplate readers. 2022. [Link]
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Chem-Impex. 6-Aminoindole. [Link]
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Chem-Impex. 5-Aminoindole. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022. [Link]
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IRIS UniPA. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- Landwehr, J. et al. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry.
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- Allawi, M. M. et al. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. 2024.
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BMG Labtech. Kinase assays. 2020. [Link]
- Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. 2012.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. 2023.
- The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
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BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. [Link]
- Allawi, M. M. et al. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Expert Opinion on Drug Discovery. 2024.
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Amerigo Scientific. 6-Aminoindole (97%). [Link]
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PubChem. 1H-Indole-6-carboxamide. [Link]
- Indole-Based Compounds as Potential Drug Candid
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Medicinal Chemistry. 2025.
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- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. 2019.
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- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
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PubChem. 1H-Indole-2-carboxamide, N-(4-(1-(trans-4-(4-acetyl-1-piperazinyl)cyclohexyl)-. [Link]
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PubChem. 2-[4-[(3-Chloro-4-fluorophenyl)carbamoylamino]phenyl]indole-1-carboxamide. [Link]
- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-amino-6-indolecarboxylate hydrochloride
As a Senior Application Scientist, the responsible management of chemical compounds from acquisition to disposal is a cornerstone of laboratory integrity and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-6-indolecarboxylate hydrochloride, ensuring compliance with safety standards and environmental regulations. The procedures outlined here are designed to be self-validating, emphasizing the causality behind each step to empower researchers with the knowledge for safe and responsible chemical handling.
Immediate Safety and Hazard Assessment
Based on analogous compounds, Methyl 4-amino-6-indolecarboxylate hydrochloride should be treated as a hazardous substance. Key potential hazards include:
-
Acute Toxicity: Likely harmful if swallowed or if it comes into contact with skin.[1][2]
-
Eye Irritation: Potential to cause serious eye irritation.[1][3]
-
Aquatic Toxicity: Indole derivatives can be very toxic to aquatic life, making environmental release a significant concern.[1][4]
Given these risks, this compound must be managed as regulated hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or via sink disposal.[5][6]
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for safely collecting, storing, and preparing Methyl 4-amino-6-indolecarboxylate hydrochloride for final disposal by a certified entity.
Proper segregation is the first line of defense against dangerous chemical reactions in a waste container.
-
Designate as Hazardous: All waste containing Methyl 4-amino-6-indolecarboxylate hydrochloride, including pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be designated as hazardous chemical waste.
-
Collect Separately: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible chemicals, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][7] Indole compounds can be sensitive to strong oxidizing agents and changes in pH.[8]
The integrity of the waste container is critical to prevent leaks and ensure safe storage.
-
Material Compatibility: Use a container made of chemically resistant material, such as high-density polyethylene (HDPE).[7]
-
Container Integrity: Ensure the container is in good condition, free from cracks or degradation, and has a secure, leak-proof screw-top lid.
-
Prohibited Containers: Never use former food or beverage containers (e.g., mayonnaise jars, canning jars) for hazardous waste storage, as this can lead to dangerous mix-ups and does not meet regulatory standards.[5] Using the original product container is ideal if it is intact and can be safely repurposed for waste.[5]
Accurate and compliant labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Mandatory Information: The label must, at a minimum, include the following as required by the Environmental Protection Agency (EPA):[9][10]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Methyl 4-amino-6-indolecarboxylate hydrochloride" .
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant"). Pictograms or other standard hazard warnings are required.[9]
-
Waste must be stored safely in a designated laboratory area pending transfer.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is an area at or near the point of waste generation and under the control of the laboratory personnel.[5][10] The SAA must be within the line of sight of where the waste is generated.[9]
-
Storage Conditions:
The final step is the handover of the waste to qualified professionals.
-
Contact EHS: Once the waste container is full (or has been in the SAA for up to one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5]
-
Waste Manifest: A contracted waste handler will provide a manifest document. This is a critical tracking document that follows the waste from its point of generation to its final disposal facility.[9] Ensure you receive a copy of the initial manifest and that a final copy is returned to your facility within 45 days of waste removal.[9]
Summary of Safety and Handling Information
For quick reference, the key operational parameters are summarized below.
| Parameter | Guideline | Rationale & Source |
| Hazard Classification | Treat as Hazardous Waste: Acute Toxicant (Oral, Dermal), Eye Irritant, Aquatic Toxin. | To ensure the highest level of safety and environmental protection based on data from analogous indole compounds.[1][2][4] |
| Required PPE | Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat. | To prevent skin and eye contact during handling and disposal.[11] |
| Waste Container | Chemically compatible, sealed container (e.g., HDPE) with a screw-top lid. | To prevent leaks, ensure chemical resistance, and comply with storage regulations.[7] |
| Required Labeling | "Hazardous Waste," full chemical name, and hazard warnings (e.g., "Toxic"). | To meet EPA regulations and ensure safe handling by all personnel.[9][10] |
| Disposal Method | Segregate, collect in a labeled container, and transfer to EHS for professional disposal. | To prevent environmental release and comply with federal and local hazardous waste regulations.[5][6] |
| Prohibited Actions | Do not dispose of down the drain. Do not mix with incompatible waste streams. | To prevent contamination of waterways and avoid dangerous chemical reactions.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-amino-6-indolecarboxylate hydrochloride waste.
Caption: Waste Disposal Workflow for Methyl 4-amino-6-indolecarboxylate HCl.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Safety Data Sheet for Indole-3-carboxaldehyde. Atomax. [Link]
-
Safety Data Sheet for Indole-3-propionic acid. Carl ROTH. [Link]
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A Senior Application Scientist's Guide to Handling Methyl 4-amino-6-indolecarboxylate hydrochloride
Author's Note: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure the safety of ourselves, our colleagues, and our environment. The compound , Methyl 4-amino-6-indolecarboxylate hydrochloride, belongs to the aromatic amine class, a group of chemicals that warrants significant respect and caution.[1][2][3] While many aromatic amines are invaluable in synthesis, they also present potential health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[2][4][5] This guide is structured not as a rigid checklist, but as a dynamic risk-management framework. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions tailored to your specific experimental context. Assume all chemicals of unknown toxicity are highly toxic.[6]
Part 1: Hazard Assessment and Risk Profile
Understanding the molecule is the first step in defining the necessary protection. Methyl 4-amino-6-indolecarboxylate hydrochloride possesses two key structural features that dictate our safety protocol: the aromatic amine group and its formulation as a hydrochloride salt .
-
Aromatic Amine Core: This functional group is the primary source of potential systemic health risks. Aromatic amines as a class are known for their potential to cause moderate to severe poisoning, with symptoms ranging from dizziness to anemia.[4] Some have been identified as carcinogens, particularly affecting the bladder.[1][4][5] Their ability to be absorbed through the skin makes dermal contact a critical exposure route.[5]
-
Hydrochloride Salt Form: This typically means the compound is a solid, crystalline powder. This physical state introduces the risk of aerosolization and inhalation during handling (e.g., weighing, transferring). Fine powders can easily become airborne and enter the respiratory system.
Summary of Potential Hazards
| Hazard Type | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[7][8] May cause irritation to the skin, eyes, and respiratory system.[8][9][10] | Dermal, Inhalation, Ingestion |
| Chronic Toxicity | Potential for systemic effects and carcinogenicity, characteristic of the aromatic amine class.[3][4] | Dermal, Inhalation |
| Physical Hazard | As a fine powder, poses an inhalation risk. | Inhalation |
Part 2: Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. Each component is chosen to mitigate the specific risks identified above.
Respiratory Protection: An Engineering Control First Approach
The most effective way to prevent inhalation of hazardous dust is to use engineering controls.
-
Primary Recommendation: All handling of Methyl 4-amino-6-indolecarboxylate hydrochloride powder must be conducted within a certified chemical fume hood.[11][12] The fume hood physically contains aerosols and vapors, pulling them away from the user.
-
Secondary Recommendation (Respirator): If a fume hood is not available or its performance is questionable, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator fitted with P100 (HEPA) filters for particulates is required. If the compound is being dissolved in a volatile solvent, combination cartridges for organic vapors and particulates should be used.[13]
Eye and Face Protection: A Non-Negotiable Barrier
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in any area where this chemical is handled.[6][13] Standard safety glasses do not provide adequate protection from splashes or airborne powder.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing vigorous operations (e.g., sonicating, vortexing), a full-face shield must be worn over chemical splash goggles.[13][14] This provides an additional layer of protection for the entire face. Do not wear contact lenses, as they can trap chemicals against the eye.[6][14]
Hand Protection: The First Line of Dermal Defense
Given the high risk of dermal absorption for aromatic amines, glove selection and use are critical.
-
Material: Use disposable, chemical-resistant gloves. Nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice for handling the solid compound.[13] Always consult the glove manufacturer's resistance guide when working with this compound in various solvents.
-
Technique:
-
Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. It also allows for the safe removal of the contaminated outer layer without touching it with a bare hand.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if you suspect contamination, and always after each handling session.[13]
-
Removal: Never touch other surfaces like doorknobs, phones, or keyboards with gloved hands.[12][15] Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Body Protection: Shielding from Contamination
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required. This protects your skin and personal clothing from incidental contact and splashes.[13]
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[6][13] No skin on the legs, ankles, or feet should be exposed.
-
Additional Protection: For tasks involving larger quantities or a high risk of splashing, consider using a chemical-resistant apron over the lab coat.
Part 3: Procedural Workflow for Safe Handling
This step-by-step process integrates the PPE protocol into a self-validating system for safe handling from preparation to disposal.
Workflow Diagram
Caption: A three-phase workflow for handling Methyl 4-amino-6-indolecarboxylate hydrochloride.
Step-by-Step Methodology
-
Preparation (Phase 1):
-
Review Documentation: Before entering the lab, thoroughly read the Safety Data Sheet (SDS) for the specific chemical.[12]
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year.[12] Check its functionality.
-
Locate Safety Equipment: Confirm the clear and unobstructed path to the nearest safety shower, eyewash station, and fire extinguisher.[6][16]
-
-
Execution (Phase 2):
-
Don PPE: Put on your lab coat, chemical splash goggles, and then your gloves (double-glove if possible) before handling any chemicals.
-
Chemical Handling:
-
Perform all manipulations, including weighing and transfers, deep within the fume hood, at least 6 inches behind the sash.[11][12]
-
Use spatulas and weighing paper; never handle the solid directly, even with gloves.
-
Keep the container closed whenever not in immediate use to minimize the potential for dust generation.[6]
-
-
Labeling: Ensure any container holding the chemical, even temporarily, is clearly labeled with its full name.[12][16]
-
-
Post-Handling (Phase 3):
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes in the hazardous waste container.
-
Waste Segregation: Place all contaminated disposables (gloves, wipes, weighing paper) into a designated, sealed hazardous waste container.[15]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: remove the outer pair of gloves, then the lab coat, then the inner pair of gloves, and finally the goggles.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE and before leaving the laboratory.[6][14]
-
Part 4: Emergency Protocols & First Aid
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[7][9][17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][9][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[7][8]
Part 5: Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Waste Collection: All solid waste contaminated with Methyl 4-amino-6-indolecarboxylate hydrochloride must be collected in a designated, puncture-resistant, and sealable hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents.[15]
-
Disposal Route: Never dispose of this chemical or its waste down the sink or in the regular trash.[15][16] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Appendix I - Hazards Of Functional Groups. (n.d.). Cornell University Environmental Health and Safety.
- Lab Safety Rules and Guidelines. (2024, January 23). TubeWriter.
- Laboratory Safety Rules. (n.d.). Oklahoma State University Environmental Health and Safety.
- Safety Data Sheet - Indole. (2025, October 16). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet - 1H-Indole, 1-methyl-. (2025, September 7). Thermo Fisher Scientific.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco Environmental Health & Safety.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Aromatic Amines Chemical Fact Sheet. (n.d.). Cancer and Environment Network of Southwestern Pennsylvania.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.
- The impact of aromatic amines on the environment: risks and damages. (2012). PubMed.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- General Lab Safety Procedure. (n.d.). Caltech Division of Chemistry and Chemical Engineering.
- Safety Data Sheet - Indole-3-carboxaldehyde. (2025, October 6). Santa Cruz Biotechnology.
- Laboratory Safety Guidelines. (2010, October 5). YouTube.
- Safety Data Sheet - Indole. (2010, September 21). Fisher Scientific.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Safety Data Sheet - methyl 5-amino-1H-indole-2-carboxylate hydrochloride. (n.d.). Enamine.
Sources
- 1. censwpa.org [censwpa.org]
- 2. researchgate.net [researchgate.net]
- 3. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
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- 6. ehs.okstate.edu [ehs.okstate.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
